Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDZZTFUHHYXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434440 | |
| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139297-55-5 | |
| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
An In-depth Technical Guide to the
Introduction: The Significance of the Isoxazole Scaffold
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous pharmacologically active agents. Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate, in particular, serves as a versatile building block, presenting three distinct points for chemical modification: the ester, the hydroxymethyl group, and the isoxazole ring itself. This guide provides a detailed, mechanistically-grounded protocol for its synthesis, tailored for researchers in organic synthesis and drug development.
Recommended Synthetic Pathway: [3+2] Cycloaddition
The most robust and widely adopted method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. This pathway offers high regioselectivity and proceeds under relatively mild conditions. The core strategy involves the reaction of a dipolarophile (an alkyne) with a 1,3-dipole (a nitrile oxide).
For the synthesis of the target molecule, the chosen pathway involves the reaction between methyl propiolate (the dipolarophile) and formonitrile oxide (the 1,3-dipole). Formonitrile oxide is a highly reactive and unstable intermediate that must be generated in situ. A common and effective method for its generation is the oxidative dehydrogenation of formaldoxime, which can be accomplished using reagents like aqueous sodium hypochlorite (bleach).
The overall transformation is depicted below:
Caption: Synthetic workflow for the target compound via in situ nitrile oxide generation and cycloaddition.
Mechanistic Insights: The 1,3-Dipolar Cycloaddition
The key step in this synthesis is a pericyclic reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the concerted interaction of the π-systems of the 1,3-dipole (formonitrile oxide, H-C≡N⁺-O⁻) and the dipolarophile (methyl propiolate).
-
Generation of the 1,3-Dipole: Formaldoxime (CH₂=NOH) is first chlorinated by sodium hypochlorite to form the corresponding hydroximoyl chloride (Cl-CH=NOH).
-
Elimination: In the presence of a base (the reaction is typically self-basing or a mild base is used), the hydroximoyl chloride undergoes dehydrochlorination to yield the highly reactive formonitrile oxide intermediate.
-
Cycloaddition: The formonitrile oxide immediately reacts with the methyl propiolate present in the reaction mixture. The frontier molecular orbitals (FMOs) of the two components align, leading to the formation of two new sigma bonds in a single, concerted step, thereby closing the five-membered isoxazole ring. The regioselectivity, which places the hydroxymethyl group at the 5-position, is governed by the electronic and steric nature of the substituents on both the dipole and the dipolarophile.
Detailed Experimental Protocol
This protocol is adapted from established procedures for nitrile oxide cycloadditions.
Materials and Reagents:
-
Methyl propiolate (99%)
-
Formaldehyde (37% solution in water)
-
Hydroxylamine hydrochloride (99%)
-
Sodium hypochlorite (10-15% aqueous solution, commercial bleach)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
Step 1: Preparation of Aqueous Formaldoxime Solution (To be prepared fresh)
-
In a well-ventilated fume hood, combine 5.0 g of hydroxylamine hydrochloride with 10 mL of deionized water in a 50 mL flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 5.5 mL of a 37% aqueous formaldehyde solution while stirring.
-
Add a saturated solution of sodium bicarbonate dropwise until the pH of the solution is approximately 7.
-
This freshly prepared aqueous solution of formaldoxime is used immediately in the next step.
Causality Explanation: Formaldoxime is unstable and should be prepared fresh. Neutralizing the solution is crucial as the subsequent oxidation with NaOCl is pH-sensitive.
Step 2: In situ Generation and Cycloaddition
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of 5.0 g (59.5 mmol) of methyl propiolate in 50 mL of ethyl acetate.
-
Begin vigorous stirring and add the freshly prepared formaldoxime solution from Step 1 to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 50 mL of aqueous sodium hypochlorite solution (10-15%) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight (approx. 16 hours).
Causality Explanation: The slow, controlled addition of NaOCl at low temperature is critical to manage the exothermic oxidation and to ensure the generated formonitrile oxide reacts with the alkyne rather than dimerizing or decomposing.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of ethyl acetate.
-
Combine all organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by column chromatography on silica gel. Elute with a gradient of 20-40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or a white solid.
Causality Explanation: The aqueous washes remove inorganic salts and unreacted water-soluble components. Column chromatography is essential to separate the target product from unreacted starting material and any side products, such as furoxans (nitrile oxide dimers).
Product Characterization
The identity and purity of the final compound should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Appearance | Colorless oil or white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.01 (s, 1H, isoxazole H4), 4.95 (s, 2H, -CH₂OH), 3.98 (s, 3H, -OCH₃), 2.5-3.0 (br s, 1H, -OH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.0 (C=O, ester), 160.5 (C5), 158.0 (C3), 105.0 (C4), 55.0 (-CH₂OH), 52.5 (-OCH₃) |
| Mass Spec (ESI+) | m/z: 158.04 [M+H]⁺, 180.02 [M+Na]⁺ |
Safety and Handling
-
Methyl propiolate is volatile, flammable, and a lachrymator. Handle only in a well-ventilated fume hood.
-
Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer.
-
Sodium hypochlorite is a strong oxidant and corrosive. Avoid contact with acids and organic materials.
-
Formaldehyde is a known carcinogen and sensitizer.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The described [3+2] cycloaddition provides a reliable and efficient route to this compound. The protocol emphasizes control over reaction conditions to manage the stability of the key formonitrile oxide intermediate, ensuring a good yield of the desired product. This versatile building block is primed for further derivatization, making it a valuable asset for constructing complex molecules in pharmaceutical and materials research.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]
-
Larsen, K. E., & Torssell, K. B. G. (1984). A convenient synthesis of isoxazoles from nitro compounds and alkynes. Tetrahedron, 40(15), 2985-2988. Available at: [Link]
-
Just, G., & Dahl, L. (1966). The in situ generation of nitrile oxides from primary nitroparaffins. Tetrahedron, 22(Supplement 7), 17-20. Available at: [Link]
A Senior Application Scientist's Guide to the Characterization of Novel Isoxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Isoxazole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their remarkable versatility and presence in a multitude of biologically active compounds. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone in modern drug discovery.[3][4] From the anti-inflammatory celecoxib to the antibiotic cloxacillin and the antipsychotic risperidone, the isoxazole moiety is integral to numerous FDA-approved drugs, underscoring its therapeutic significance.[1][2][5]
This guide is designed not as a rigid set of instructions, but as a holistic framework for the comprehensive characterization of novel isoxazole derivatives. As senior application scientists, our goal is to move beyond mere protocol recitation. We will delve into the causality behind our experimental choices, ensuring that each step, from synthesis to biological evaluation, is part of a self-validating and logically coherent workflow. Our approach is grounded in the principle that a well-characterized molecule is the only reliable foundation for groundbreaking therapeutic development.
Chapter 1: The Genesis of a Novel Isoxazole - Synthesis and Rationale
The journey of any novel compound begins with its synthesis. The chosen synthetic route is the first critical decision, as it dictates the feasibility, yield, and potential for structural diversity. While numerous methods exist, the Huisgen 1,3-dipolar cycloaddition is arguably the most robust and widely employed strategy for constructing the isoxazole core.[6][7][8][9]
The Causality of Choice: Why 1,3-Dipolar Cycloaddition?
The preeminence of this reaction lies in its high degree of regioselectivity and functional group tolerance. It involves the reaction of a nitrile oxide (the 1,3-dipole), often generated in situ to circumvent its instability, with a dipolarophile, typically an alkyne or alkene.[6][10][11] The in situ generation from precursors like aldoximes or hydroximoyl chlorides is crucial; it minimizes the common side reaction of nitrile oxide dimerization into furoxans, thereby maximizing the yield of the desired isoxazole.[11][12]
Chapter 2: Structural Elucidation - From Spectrum to Single Crystal
Once synthesized and purified, the definitive confirmation of the molecular structure is paramount. This is a two-tiered process involving initial spectroscopic analysis followed by the unambiguous validation through X-ray crystallography.
Spectroscopic Fingerprinting
Spectroscopic methods provide the first line of evidence for the successful synthesis of the target isoxazole derivative. Each technique offers a unique piece of the structural puzzle. The combination of NMR, IR, and Mass Spectrometry creates a detailed "fingerprint" of the molecule.[13][14][15]
Data Presentation: Typical Spectroscopic Data for a 3,5-Disubstituted Isoxazole
| Technique | Characteristic Signal/Peak | Typical Range / Interpretation |
| ¹H NMR | C4-H Proton | Singlet, δ 6.0-7.0 ppm. Its presence and singlet nature are strong indicators of the isoxazole ring formation. |
| ¹³C NMR | C3, C4, C5 Carbons | C3 & C5: δ 150-170 ppm (quaternary carbons attached to heteroatoms). C4: δ 100-115 ppm. |
| FT-IR | C=N Stretch | 1600-1650 cm⁻¹ |
| N-O Stretch | 1400-1450 cm⁻¹ | |
| C-O Stretch | 1200-1260 cm⁻¹ | |
| Mass Spec. | Molecular Ion Peak [M]⁺ | Corresponds to the calculated molecular weight of the target compound. |
| Fragmentation | Characteristic cleavage of the weak N-O bond is often observed. |
Note: Exact values are highly dependent on the specific substituents attached to the isoxazole core.
The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopy provides compelling evidence, only single-crystal X-ray crystallography can deliver an unambiguous, high-resolution, three-dimensional map of the molecule's atomic arrangement.[16] This technique is the definitive arbiter of structure, confirming connectivity, stereochemistry, and subtle conformational details that are crucial for understanding structure-activity relationships (SAR).[16] The process, from growing a suitable crystal to final structure validation, is a meticulous workflow that ensures the highest level of structural integrity.
Chapter 3: Biological Evaluation - Unveiling Therapeutic Potential
With the structure unequivocally confirmed, the next logical step is to probe the biological activity of the novel isoxazole derivative. The isoxazole scaffold is known for a wide spectrum of pharmacological actions, including anticancer, antimicrobial, and anti-inflammatory properties.[1][17][18][19] A tiered screening approach is often employed to efficiently identify promising candidates.
Anticancer Activity: The MTT Assay for Cytotoxicity
The MTT assay is a robust and widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22] The amount of formazan produced is directly proportional to the number of viable cells.[20]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell line (e.g., MCF-7, HeLa, Hep3B).[23][24]
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel isoxazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., DMSO).
-
Include a positive control (e.g., Doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[22]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[25]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[28][29]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the highest concentration of the isoxazole derivative to be tested in a suitable broth (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard, then dilute it to the final required concentration (typically ~5 x 10⁵ CFU/mL).[28]
-
-
Plate Setup:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the 2X compound stock solution to the first column of wells, resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[29]
-
Seal the plate and incubate at 37°C for 16-20 hours.[26][27]
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control.[28]
-
Conclusion
The characterization of a novel isoxazole derivative is a multi-disciplinary endeavor that demands rigor, precision, and a deep understanding of the underlying scientific principles. By systematically progressing from a rational synthesis to comprehensive spectroscopic analysis, definitive crystallographic confirmation, and targeted biological evaluation, we can build a complete and trustworthy profile of a new chemical entity. This methodical approach not only validates the identity and purity of the compound but also uncovers its therapeutic potential, paving the way for the development of next-generation medicines.
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Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Center for Biotechnology Information. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. (n.d.). ACS Publications. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information. [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Center for Biotechnology Information. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). ACS Publications. [Link]
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Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]
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Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]
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Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2019). Taylor & Francis Online. [Link]
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A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific molecule under consideration, Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate, incorporates three key functional groups: the isoxazole core, a methyl ester, and a hydroxymethyl group. This combination of features presents a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of novel drug candidates. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process.
This guide provides an in-depth technical overview of the spectroscopic analysis of this compound, drawing upon established principles of spectroscopic interpretation and data from closely related analogues.
Molecular Structure and Key Spectroscopic Features
The structural formula of this compound is presented below. The subsequent sections will detail the expected spectroscopic signatures arising from this arrangement of atoms and functional groups.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information for its identification and characterization.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the hydroxymethyl group, and the isoxazole ring. The predicted chemical shifts are based on the analysis of similar isoxazole derivatives.[2][3][4]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |
| -CH₂ OH | 4.6 - 4.8 | Singlet (or doublet if coupled to -OH) | 2H | Methylene protons are deshielded by the isoxazole ring and the hydroxyl group.[2] |
| -CH₂OH | Variable (2.0 - 4.0) | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |
| Isoxazole C4-H | 6.5 - 6.8 | Singlet | 1H | The proton on the C4 position of the isoxazole ring typically appears as a singlet in this region.[2] |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from substituted isoxazoles and general principles of ¹³C NMR spectroscopy.[5][6]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OCH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |
| -CH₂ OH | 58 - 62 | Aliphatic carbon attached to an oxygen atom. |
| Isoxazole C4 | 100 - 105 | The C4 carbon of the isoxazole ring is typically found in this upfield region.[7] |
| Isoxazole C3 | 158 - 162 | The C3 carbon, attached to the ester group, is significantly deshielded. |
| Isoxazole C5 | 170 - 175 | The C5 carbon, attached to the hydroxymethyl group, is the most deshielded of the ring carbons. |
| C =O (Ester) | 160 - 165 | Carbonyl carbon of the methyl ester. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Analysis: Assign the chemical shifts to the respective carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carbonyl, and isoxazole moieties.[8][9]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Stretching |
| C-H (sp²) | 3050 - 3150 | Medium | Stretching |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching |
| C=O (ester) | 1720 - 1740 | Strong | Stretching |
| C=N (isoxazole) | 1600 - 1650 | Medium | Stretching |
| C=C (isoxazole) | 1450 - 1550 | Medium | Stretching |
| C-O (ester) | 1100 - 1300 | Strong | Stretching |
| N-O (isoxazole) | 900 - 950 | Medium | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
Predicted Molecular Ion and Fragmentation Pattern:
The molecular formula of the compound is C₆H₇NO₄, with a molecular weight of 157.12 g/mol .
-
Molecular Ion (M⁺): m/z = 157
-
[M+H]⁺: m/z = 158
-
[M+Na]⁺: m/z = 180
Key Fragmentation Pathways:
The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of small neutral molecules and cleavage of the isoxazole ring.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Analysis: Identify the molecular ion and major fragment ions.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By carefully acquiring and interpreting the data from these experiments, researchers and drug development professionals can confidently confirm the identity, purity, and structure of this important synthetic building block, thereby ensuring the integrity of their downstream applications in the quest for novel therapeutics.
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An In-depth Technical Guide to ¹H and ¹³C NMR Data for Substituted Oxazoles
Abstract
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of substituted oxazoles. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the NMR spectra of the oxazole ring system. It offers a detailed analysis of the influence of various substituents on chemical shifts and coupling constants, supported by tabulated data from the peer-reviewed literature. Furthermore, this guide outlines a standardized experimental protocol for the acquisition of high-quality NMR data for oxazole derivatives and provides visual aids in the form of diagrams to facilitate understanding of key concepts and workflows.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in the design of novel bioactive compounds and functional materials. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2]
Given the prevalence of the oxazole motif, a thorough understanding of its structural and electronic properties is paramount for the rational design and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. This guide aims to provide a detailed and practical understanding of the ¹H and ¹³C NMR characteristics of substituted oxazoles, enabling researchers to confidently assign structures and interpret spectral data.
Fundamental Principles of Oxazole NMR Spectroscopy
The aromatic nature of the oxazole ring dictates the characteristic chemical shifts of its ring protons and carbons. The heteroatoms play a significant role in the electron distribution within the ring, leading to a distinct pattern of shielding and deshielding effects.
Atom Numbering and Proton/Carbon Designations
For clarity and consistency, the standard Hantzsch-Widman nomenclature is used for numbering the atoms of the oxazole ring, as illustrated in the diagram below.
Caption: Standard atom numbering for the oxazole ring.
The protons attached to C2, C4, and C5 are designated as H2, H4, and H5, respectively.
General Chemical Shift Regions
In the parent, unsubstituted oxazole, the protons resonate in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The ¹³C NMR spectrum of the oxazole ring carbons exhibits signals in the range of approximately 120 to 160 ppm. The C2 carbon, situated between two electronegative heteroatoms (O1 and N3), is the most deshielded and resonates at the lowest field.[3]
The Influence of Substituents on Oxazole NMR Spectra
The predictive power of NMR spectroscopy lies in the systematic effects that substituents exert on the chemical shifts and coupling constants of the core structure. These effects are primarily governed by the electronic (inductive and resonance) and steric properties of the substituent.
Electronic Effects: A Tug-of-War for Electron Density
Substituents on the oxazole ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the oxazole ring through inductive and/or resonance effects. This increased electron density leads to enhanced shielding of the ring protons and carbons, resulting in an upfield shift (to lower ppm values) of their NMR signals.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, and carbonyl functionalities decrease the electron density of the oxazole ring. This deshielding effect causes a downfield shift (to higher ppm values) in the NMR signals of the ring protons and carbons.
The following diagram illustrates the general trends of substituent-induced chemical shifts on the oxazole ring.
Caption: Influence of EDGs and EWGs on oxazole NMR chemical shifts.
Tabulated ¹H and ¹³C NMR Data for Substituted Oxazoles
The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of substituted oxazoles, compiled from the scientific literature. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Oxazoles
| Substituent(s) | H2 | H4 | H5 | Solvent | Reference |
| Unsubstituted | 7.95 | 7.09 | 7.69 | CDCl₃ | [4] |
| 2-Methyl | - | 6.95 | 7.55 | CDCl₃ | [5] |
| 2-Phenyl-5-p-tolyl | - | 7.38 | - | CDCl₃ | [6] |
| 2-Phenyl-5-m-tolyl | - | 7.44 | - | CDCl₃ | [6] |
| 2-Phenyl-5-o-tolyl | - | 7.35 | - | CDCl₃ | [6] |
| 2,5-Diphenyl | - | - | - | CDCl₃ | [6] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Oxazoles
| Substituent(s) | C2 | C4 | C5 | Solvent | Reference |
| Unsubstituted | 150.6 | 125.6 | 138.1 | CDCl₃ | [3] |
| 2-Methyl | 159.9 | 124.9 | 138.3 | CDCl₃ | [3] |
| 4-Methyl | 150.8 | 134.8 | 135.8 | CDCl₃ | [3] |
| 5-Methyl | 149.9 | 122.1 | 148.1 | CDCl₃ | [3] |
| 2-Phenyl-5-p-tolyl | 160.7 | 122.7 | 151.4 | CDCl₃ | [6] |
| 2-Phenyl-5-m-tolyl | 161.0 | 123.3 | 151.4 | CDCl₃ | [6] |
| 2-Phenyl-5-o-tolyl | 160.8 | 126.3 | 150.8 | CDCl₃ | [6] |
| 2,5-Diphenyl | 161.2 | 123.5 | 151.3 | CDCl₃ | [6] |
| 2-Methyl-4-phenyl | 160.0 | 135.7 | 136.2 | CDCl₃ | [3] |
| 4,5-Diphenyl-2-p-tolyl | 160.0 | 144.9 | 136.7 | CDCl₃ | [2] |
Coupling Constants in the Oxazole Ring
Spin-spin coupling between the protons of the oxazole ring provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei. Typical proton-proton coupling constants observed in the oxazole ring are relatively small. For instance, in isoxazole, a related heterocycle, the coupling constants between vicinal protons are in the range of 1.7 to 3.1 Hz.[7]
Experimental Protocol for NMR Analysis of Substituted Oxazoles
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized, step-by-step protocol for the NMR analysis of substituted oxazoles.
4.1. Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as column chromatography, recrystallization, or distillation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds, including oxazoles. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent can slightly influence the chemical shifts.[8]
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
4.2. NMR Data Acquisition
The following diagram outlines the general workflow for acquiring and processing NMR data.
Caption: A typical workflow for NMR analysis.
-
Instrument Setup: Place the NMR tube in the spectrometer and ensure it is spinning at the recommended rate. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Optimize the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For complex structures or unambiguous assignments, acquire two-dimensional NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
4.3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Peak Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce coupling information.
-
Structural Assignment: Use the combined information from all acquired spectra (¹H, ¹³C, and 2D NMR) to assign all proton and carbon signals to the corresponding atoms in the molecule.
Conclusion
This technical guide has provided a detailed exploration of the ¹H and ¹³C NMR spectroscopy of substituted oxazoles. A fundamental understanding of the electronic effects of substituents on the chemical shifts of the oxazole ring protons and carbons is essential for the accurate interpretation of NMR spectra and the unambiguous determination of molecular structure. The tabulated data and experimental protocol presented herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel oxazole-containing compounds. By leveraging the power of NMR spectroscopy, scientists can accelerate the discovery and development of new therapeutics and functional materials based on this important heterocyclic scaffold.
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Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]
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Reddy, C. S., Nagaraj, A., & Jalapathi, P. (2016). Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]
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Wang, T., et al. (2020). Specific Formation of (E)-2,4,5-Trisubstituted Oxazoles through Transition-Metal Free Heterocyclization of 1,3-Diynes with N,O-B. Organic Letters, 22(15), 5985-5989. [Link]
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Silva, A. M. S., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2948-2987. [Link]
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Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]
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Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930-3935. [Link]
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Kara, Y., & Agirbas, H. (2015). Synthesis of Novel 1,2,4-Oxadiazine Derivatives and the Substituent Effect study on 13C NMR spectra. ResearchGate. [Link]
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Agirbas, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]
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Wasylishen, R. E., & Schaefer, T. (1972). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 50(17), 2710-2715. [Link]
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Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society Au, 3(1), 12-18. [Link]
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Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108-2118. [Link]
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Strategic Biological Activity Screening of Isoxazole Compound Libraries
An In-Depth Technical Guide:
Preamble: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to act as a versatile pharmacophore have cemented its status as a "privileged structure." This is evidenced by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor), the antirheumatic drug Leflunomide, and the antibiotic Cloxacillin.[1][4] The inherent versatility of the isoxazole core allows for structural modifications that can enhance pharmacological properties, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][5][6]
This guide provides a strategic framework for the biological activity screening of novel isoxazole compound libraries. We will move beyond a simple recitation of protocols to explain the causal logic behind a tiered screening cascade, ensuring that experimental efforts are efficient, cost-effective, and yield high-quality, interpretable data for advancing drug development programs.
Part 1: The Philosophy of the Tiered Screening Cascade
A brute-force approach to screening, where every compound is tested in every possible assay, is both economically and scientifically untenable. A tiered, hierarchical screening cascade is the industry-standard methodology. This strategy is predicated on a logical progression from broad, high-throughput primary screens to more complex, lower-throughput secondary and mechanistic assays.
The core principle is to use resource-efficient primary assays to cast a wide net and identify initial "hits." These hits are then subjected to progressively more rigorous validation and characterization assays to confirm activity, elucidate the mechanism of action (MoA), and eliminate false positives. This funneling approach ensures that only the most promising candidates advance, maximizing the return on investment in research and development.
Caption: A logical workflow of a tiered screening cascade.
Part 2: Primary Screening – Casting the Net
The objective of primary screening is to rapidly assess a large library of isoxazole derivatives to identify compounds exhibiting any biological activity in key therapeutic areas. These assays are typically performed at a single, relatively high concentration (e.g., 10-50 µM).
Anticancer & Cytotoxicity Screening
Given the prevalence of isoxazoles in oncology research, a general cytotoxicity screen against a panel of cancer cell lines is a logical starting point.[7][8] This identifies compounds that inhibit cell proliferation or induce cell death.
Core Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare a stock solution of each isoxazole compound in DMSO. Add the test compound to the wells at a final concentration of 10 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."
Antimicrobial Screening
The isoxazole scaffold is a key component of several antibiotics, making antimicrobial screening a high-priority endeavor.[10] The primary goal is to determine the Minimum Inhibitory Concentration (MIC).
Core Protocol: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, prepare serial two-fold dilutions of each isoxazole compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).[11]
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to each well.[11][12]
-
Controls: Include a positive control well (microbes, no compound) and a negative control well (medium, no microbes). A standard antibiotic (e.g., Cloxacillin, Benzylpenicillin) should be run in parallel.[11][12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually identified as the lowest compound concentration in which no turbidity (bacterial growth) is observed.[11]
Table 1: Representative Primary Screening Data
| Compound ID | Primary Screen Type | Target | Result | Hit? |
|---|---|---|---|---|
| ISO-001 | Cytotoxicity | MCF-7 Cells | 8% Viability @ 10 µM | Yes |
| ISO-002 | Cytotoxicity | MCF-7 Cells | 95% Viability @ 10 µM | No |
| ISO-003 | Antimicrobial | S. aureus | MIC > 100 µg/mL | No |
| ISO-004 | Antimicrobial | S. aureus | MIC = 16 µg/mL | Yes |
| ISO-005 | Cytotoxicity | HeLa Cells | 45% Viability @ 10 µM | Yes |
Part 3: Secondary Assays – From Hit to Validated Lead
Primary hits require confirmation and further characterization. Secondary assays aim to generate dose-response curves to quantify potency (e.g., IC₅₀ or EC₅₀) and use orthogonal assays to ensure the observed effect is not an artifact of the primary screen. For enzyme-targeting drugs, a direct inhibition assay is a crucial secondary step.
Case Study: Characterizing a COX-2 Inhibitor
Many anti-inflammatory isoxazoles, like Valdecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[13] A hit from an anti-inflammatory cell-based primary screen would logically progress to a direct enzyme inhibition assay.
Caption: Mechanism of an isoxazole-based COX-2 inhibitor.
Core Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies a compound's ability to inhibit the conversion of arachidonic acid to prostaglandin by purified COX enzymes, allowing for the determination of both potency and selectivity.[14]
Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available, purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Incubation: In a 96-well plate, incubate varying concentrations of the isoxazole "hit" with either COX-1 or COX-2 enzyme in a reaction buffer for a short pre-incubation period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination & Detection: After a set time, stop the reaction. The amount of prostaglandin E₂ (PGE₂) produced is then quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration for each enzyme. Use non-linear regression to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[14] The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Table 2: Representative Secondary Screening Data (Enzyme Inhibition)
| Compound ID | Target Enzyme | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| ISO-001 | VEGFR2 Kinase | 25.7 | N/A |
| ISO-006 | COX-2 | 55 | 113 |
| ISO-006 | COX-1 | 6215 | 113 |
| ISO-007 | Carbonic Anhydrase | 112,300 | N/A |
| Celecoxib (Control) | COX-2 | 50 | >100 |
Data is illustrative and based on values reported for various isoxazole derivatives.[14][15][16]
Part 4: Elucidating the Mechanism of Action (MoA)
For validated hits, particularly in cancer, understanding how the compound works is critical. MoA studies investigate the downstream cellular consequences of target engagement.
Caption: Decision-making workflow for MoA studies of a cytotoxic hit.
Core Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the isoxazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: A significant increase in the Annexin V-positive populations compared to the control indicates that the compound induces apoptosis.[17] Many isoxazole derivatives have been shown to exert their anticancer effects through the induction of apoptosis.[7][17][18][19]
Part 5: Data Interpretation for Structure-Activity Relationship (SAR)
The data generated from this screening cascade is not an endpoint. It is the critical feedback loop for medicinal chemists. By comparing the activity (e.g., MIC, IC₅₀) of structurally related isoxazoles, a Structure-Activity Relationship (SAR) can be established.[20] For instance, SAR studies might reveal that electron-withdrawing groups at the C-5 phenyl ring enhance antibacterial activity or that a specific substituent on the indole moiety is crucial for cytotoxicity.[4][5][20] This knowledge guides the rational design of the next generation of compounds, creating an iterative cycle of design, synthesis, and testing that drives the optimization of potency and selectivity.
Conclusion
The biological screening of isoxazole compounds is a systematic, multi-tiered process that relies on a foundation of scientific integrity and logical progression. By employing a cascade of assays—from high-throughput primary screens to detailed mechanistic studies—researchers can efficiently identify and validate promising new therapeutic candidates. The causality behind each experimental choice, from the initial broad screen to specific MoA interrogation, is paramount for building a robust data package that can confidently guide a compound from a library hit to a potential clinical lead.
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Physical and chemical properties of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Introduction
The 1,2-oxazole, or isoxazole, ring is a five-membered aromatic heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of clinically approved pharmaceuticals.[3] This guide focuses on a specific, highly functionalized derivative: This compound . Possessing three distinct points for chemical modification—a methyl ester, a primary alcohol, and the isoxazole ring itself—this molecule represents a versatile building block for the synthesis of compound libraries in drug discovery programs.
Due to the limited availability of direct experimental data for this specific molecule in public literature, this document serves as a technical guide based on established principles of isoxazole chemistry, spectroscopic analysis of analogous structures, and proven synthetic methodologies. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and utilizing this compound in their work.
Molecular Structure and Physicochemical Properties
The structural arrangement of this compound is key to its reactivity and utility. The electron-withdrawing carboxylate group at the 3-position influences the electronic nature of the ring, while the hydroxymethyl group at the 5-position provides a handle for further synthetic elaboration.
Caption: Key reactivity pathways of the 1,2-oxazole ring system.
Protocol: Proposed Synthesis via 1,3-Dipolar Cycloaddition
A robust and reliable method for constructing the 3-carboxy-5-substituted isoxazole ring is the reaction of a β-enamino ketoester with hydroxylamine hydrochloride. [1][4]This approach offers high regioselectivity and proceeds under mild conditions.
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Part 1: The Oxazole Scaffold: A Privileged Motif in Natural Product Discovery
An In-Depth Technical Guide to the Discovery and Isolation of Novel Oxazole Natural Products
The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a recurring structural motif in a vast and diverse array of natural products.[1] These compounds, found in organisms ranging from marine sponges and tunicates to terrestrial and marine microorganisms, exhibit a remarkable spectrum of potent biological activities.[1][2] The inherent chemical features of the oxazole ring, including its planarity, aromaticity, and ability to participate in various non-covalent interactions, contribute to its role as a pharmacophore in numerous clinically relevant molecules.[3] Consequently, oxazole-containing natural products are a fertile ground for the discovery and development of new therapeutic agents, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]
However, the journey from a natural source to a pure, characterized oxazole compound is fraught with challenges. These natural products often occur in minute quantities within complex biological matrices, necessitating sophisticated and robust isolation and purification strategies.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the modern and classical approaches to the discovery and isolation of novel oxazole natural products. It emphasizes the causality behind experimental choices, provides detailed protocols, and summarizes key quantitative data to empower the next wave of discovery in this exciting field.
Part 2: Strategies for Unearthing Novel Oxazole Natural Products
The discovery of new oxazole-containing scaffolds is propelled by two major strategies: the classical bioassay-guided fractionation approach and the more modern, genomics-driven methods.
Bioassay-Guided Fractionation: A Classical, Function-First Approach
This venerable technique remains a cornerstone of natural product discovery. Its core principle is to systematically separate a crude extract into progressively simpler fractions, using a specific biological assay to track the activity of interest at each stage.[1] This ensures that the chemical isolation efforts are focused solely on the bioactive constituents of the extract.
The choice of bioassay is critical and is dictated by the therapeutic area of interest. For instance, in the search for new anticancer agents, assays measuring cytotoxicity against various cancer cell lines (e.g., A549 lung carcinoma, P388 murine leukemia) are commonly employed.[8] The causality here is direct: the assay mimics the desired therapeutic effect, guiding the chemist toward compounds with potential clinical utility.
Below is a generalized workflow for bioassay-guided fractionation:
Genome Mining: A Sequence-Based Discovery Engine
The advent of high-throughput sequencing has revolutionized natural product discovery. It is now understood that the blueprints for synthesizing these complex molecules are encoded in an organism's DNA, specifically within what are known as Biosynthetic Gene Clusters (BGCs).[9] Genome mining leverages this knowledge to predict an organism's potential to produce certain classes of natural products by searching its genome for known BGCs.[10]
For oxazole-containing natural products, the key is to search for genes encoding the enzymes responsible for forming the oxazole ring. The biosynthesis typically involves the cyclodehydration of serine or threonine residues to form an oxazoline, followed by an oxidation step to yield the aromatic oxazole.[4] The enzymes catalyzing these transformations, such as cyclodehydratases and dehydrogenases, have conserved domains that can be identified using bioinformatic tools.[4]
Experimental Protocol: Genome Mining for Oxazole BGCs
-
Obtain Genomic DNA: Isolate high-quality genomic DNA from the microorganism of interest.
-
Genome Sequencing: Sequence the genome using a next-generation sequencing platform.
-
Genome Assembly: Assemble the raw sequencing reads into a draft or complete genome.
-
BGC Prediction with antiSMASH:
-
Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use the command-line version.[11]
-
Upload the assembled genome sequence in FASTA format.
-
Run the analysis with default settings, ensuring that all detection features are enabled.
-
The output will provide a graphical representation of the predicted BGCs within the genome.
-
-
Identify Putative Oxazole BGCs:
-
Examine the antiSMASH output for BGCs classified as producing thiazole/oxazole-modified microcins (TOMMs) or those containing genes annotated as cyclodehydratases and dehydrogenases.[4]
-
The presence of these genes is a strong indicator that the cluster is responsible for the biosynthesis of an oxazole-containing natural product.[4]
-
-
Correlation with Metabolomic Data:
Part 3: The Art and Science of Isolation and Purification
Once a promising natural source has been identified, the meticulous process of isolating the pure oxazole-containing compound begins. This is a multi-step process that leverages the physicochemical properties of the target molecule.
General Isolation Workflow
-
Extraction: The first step is to liberate the compounds of interest from the biological matrix. The choice of solvent is crucial and is based on the polarity of the target compounds. For many oxazole natural products, which are often moderately polar, alcohols like methanol or ethanol are effective extraction solvents.[1] For less polar compounds, ethyl acetate or dichloromethane may be used. The rationale is to use a solvent with a polarity that is well-matched to the target compound to maximize extraction efficiency.
-
Solvent-Solvent Partitioning: The crude extract is then partitioned between two immiscible solvents, typically a polar solvent (e.g., water or methanol/water) and a non-polar solvent (e.g., hexane or dichloromethane). This step separates the compounds in the extract based on their differential solubility in the two phases, providing a preliminary fractionation and removing highly polar or non-polar impurities.
-
Chromatography: This is the workhorse of natural product isolation.[13]
-
Column Chromatography: Often the first chromatographic step, this technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel or alumina) as a liquid mobile phase is passed through the column.[13] For oxazole-containing compounds, normal-phase chromatography on silica gel with a gradient of increasing polarity (e.g., from hexane to ethyl acetate) is a common starting point.
-
High-Performance Liquid Chromatography (HPLC): This high-resolution technique is indispensable for the final purification of natural products.[7] Reversed-phase HPLC, using a C18 stationary phase and a mobile phase of water and acetonitrile or methanol, is most commonly used for oxazole alkaloids.[14] The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape for basic, nitrogen-containing compounds like oxazoles.[14]
-
Detailed Experimental Protocol: Isolation of Neopeltolide from a Marine Sponge
Neopeltolide is a potent macrolide with an oxazole ring that exhibits strong anticancer activity.[8] The following protocol details its isolation from a deep-water sponge of the family Neopeltidae.[1]
-
Extraction: The frozen sponge material is exhaustively extracted with ethanol. The ethanol extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The concentrated extract is partitioned between n-butanol and water. The n-butanol layer, which will contain the moderately polar neopeltolide, is collected and concentrated.
-
Vacuum-Column Chromatography: The n-butanol fraction is subjected to vacuum-column chromatography on a silica gel stationary phase. A step gradient of ethyl acetate in heptane is used for elution. The fractions are collected and analyzed by thin-layer chromatography (TLC) and a bioassay to identify those containing neopeltolide.
-
Reversed-Phase HPLC: The enriched fraction from the previous step is further purified by reversed-phase HPLC on a C18 column. A gradient of acetonitrile in water is used as the mobile phase to yield pure neopeltolide.[1]
Quantitative Data Summary
The biological activity of oxazole natural products is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.
| Compound | Source Organism | Cell Line | Activity (IC50) |
| Neopeltolide | Neopeltidae sponge | A-549 human lung adenocarcinoma | 1.2 nM[8] |
| NCI-ADR-RES human ovarian sarcoma | 5.1 nM[8] | ||
| P388 murine leukemia | 0.56 nM[8] | ||
| Calyculin A | Discodermia calyx (sponge) | L1210 murine leukemia | 0.4 ng/mL |
| Venturamide A | Oscillatoria sp. (cyanobacterium) | Plasmodium falciparum | 2.8 µM[15] |
| Venturamide B | Oscillatoria sp. (cyanobacterium) | Plasmodium falciparum | 4.1 µM[15] |
Part 4: Deciphering the Molecular Architecture: Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of spectroscopic techniques.[16]
The Spectroscopic Toolkit
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic molecules.[2] 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between these atoms, allowing for the assembly of the molecular skeleton.
-
Mass Spectrometry (MS): MS provides the accurate molecular weight and molecular formula of a compound.[7] High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the substructures within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[16] For oxazoles, characteristic C=N and C-O stretching vibrations can be observed.
Predicted Spectroscopic Data for a Representative Oxazole
The following table summarizes the expected spectroscopic data for a simple substituted oxazole.
| Technique | Predicted Data | Assignment |
| ¹H NMR | δ 7.0-8.5 ppm (singlet) | Oxazole C4-H or C5-H |
| δ 7.5-8.0 ppm (singlet) | Oxazole C2-H | |
| ¹³C NMR | δ 150-162 ppm | Oxazole C2 |
| δ 120-145 ppm | Oxazole C4 and C5 | |
| IR | ~1600-1650 cm⁻¹ | C=N stretching |
| ~1050-1150 cm⁻¹ | C-O stretching |
Workflow for Structural Elucidation
Part 5: Nature's Blueprint: Biosynthesis of the Oxazole Ring
The oxazole ring in natural products is typically derived from amino acid precursors, primarily serine and threonine.[1] The biosynthesis is a fascinating example of nature's chemical ingenuity, often occurring on large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS) or through post-translational modification of ribosomally synthesized peptides.
Key Enzymatic Steps
-
Cyclodehydration: A cyclodehydratase enzyme catalyzes the cyclization of a serine or threonine residue within a peptide backbone to form an oxazoline ring.[4] This reaction is often ATP-dependent.
-
Oxidation: A dehydrogenase, typically FMN-dependent, then oxidizes the oxazoline ring to the aromatic oxazole.[4]
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Unlocking the Synthetic Potential: Exploring the Reactivity of the Hydroxymethyl Group on the Oxazole Ring
An In-Depth Technical Guide
Abstract
The oxazole ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its value is often magnified by the presence of functional handles that permit further molecular elaboration. Among these, the hydroxymethyl group (-CH₂OH) stands out as a particularly versatile substituent. This guide provides an in-depth exploration of the key chemical transformations of the hydroxymethyl group on the oxazole core. We will delve into the mechanistic principles behind oxidation, substitution, and derivatization reactions, providing field-proven protocols and explaining the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the hydroxymethyl oxazole scaffold in their synthetic endeavors.
Introduction: The Oxazole Scaffold and the Versatile Hydroxymethyl Group
The five-membered oxazole heterocycle is considered a "privileged scaffold" due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1] This has led to its incorporation into numerous clinical drugs and candidates for a wide spectrum of diseases.[1][4][5] The true potential of this scaffold in drug discovery is often realized through late-stage functionalization, which allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
The hydroxymethyl group serves as an ideal precursor for such diversification. It is a primary alcohol that can be readily oxidized to an aldehyde or a carboxylic acid, converted into a good leaving group for nucleophilic substitution, or derivatized into esters and carbamates. This versatility allows chemists to transform a simple hydroxymethyl oxazole into a diverse library of compounds, including ethers, thioethers, amines, and amides, using reliable and well-established chemical protocols.[6][7]
This guide will systematically dissect these transformations, providing both the theoretical framework and practical methodologies to empower scientists in their research.
Synthesis of the Hydroxymethyl Oxazole Core
Before exploring its reactivity, it is essential to understand how the hydroxymethyl oxazole scaffold is constructed. While numerous synthetic routes to oxazoles exist, a common and powerful strategy for introducing a 5-substituted motif is the van Leusen oxazole synthesis.[8] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) and is known for its high functional group tolerance and mild reaction conditions.[8]
Experimental Protocol: Representative Synthesis of a 5-Aryl-oxazole via Van Leusen Reaction
This protocol is adapted from methodologies described for the synthesis of 5-substituted oxazoles.[8]
Objective: To synthesize a 5-aryloxazole from an aromatic aldehyde and TosMIC.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde and TosMIC.
-
Add anhydrous methanol to dissolve the reactants.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-aryloxazole.
Self-Validation: The success of the synthesis is confirmed by characterization of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry, which should match the expected structure of the 5-aryloxazole. The purity is assessed by TLC or HPLC.
Key Transformations of the Hydroxymethyl Group
The hydroxymethyl group is a gateway to a multitude of functional groups. The following sections detail its most important and synthetically useful transformations.
Oxidation: Accessing Oxazole Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol of the hydroxymethyl group provides access to two highly valuable functional groups: the aldehyde (-CHO) and the carboxylic acid (-COOH). These serve as critical intermediates for C-C bond formation (e.g., Wittig, Grignard reactions), amide coupling, and other derivatizations.
The choice of oxidant is critical and depends on the desired product and the sensitivity of the overall molecule.
-
To Aldehydes: Mild oxidants are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective choice for oxidizing allylic and benzylic-type alcohols, a category that hydroxymethyl oxazoles fall into. Other reliable methods include the Swern oxidation (oxalyl chloride, DMSO, triethylamine) and the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields.
-
To Carboxylic Acids: Stronger oxidizing agents are needed for this transformation. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be effective, but their harshness may not be suitable for complex substrates. A sequential one-pot method has been developed for the synthesis of 4-(hydroxymethyl)oxazoles and their subsequent oxidation to the corresponding carboxylic acids.[9]
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidant | Target Product | Typical Conditions | Causality/Notes |
| **Manganese Dioxide (MnO₂) ** | Aldehyde | CH₂Cl₂, rt, 2-24h | Heterogeneous reaction; ideal for activated alcohols. Stoichiometric amounts are required. |
| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂, rt, 1-4h | Mild, fast, and avoids toxic chromium reagents. Can be sensitive to moisture. |
| Swern Oxidation | Aldehyde | (COCl)₂, DMSO, Et₃N, -78°C to rt | Excellent for sensitive substrates due to low temperatures. Requires careful handling of reagents. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Acetone/H₂O, heat | Strong, inexpensive oxidant. Can cleave other functional groups if not controlled. |
Experimental Protocol: Oxidation of 4-(Hydroxymethyl)oxazole to 2-Phenyloxazole-4-carbaldehyde
This protocol is based on the oxidation methods described in the literature.[9]
Objective: To selectively oxidize the primary alcohol to an aldehyde.
Materials:
-
2-Phenyl-4-(hydroxymethyl)oxazole (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend 2-phenyl-4-(hydroxymethyl)oxazole in anhydrous DCM in a round-bottom flask.
-
Add activated MnO₂ in portions with vigorous stirring. The reaction is heterogeneous.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-phenyloxazole-4-carbaldehyde.
-
If necessary, purify the product via silica gel chromatography.
Self-Validation: The formation of the aldehyde can be confirmed by the appearance of a characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum and the disappearance of the alcohol proton and methylene signals of the starting material.
Visualization: Oxidation Pathway
Caption: Oxidation of the hydroxymethyl group to an aldehyde and carboxylic acid.
Activating the Hydroxyl: Conversion to Halides and Sulfonates
For nucleophilic substitution, the hydroxyl group is a poor leaving group. It must first be converted into a more reactive species, such as a halide or a sulfonate ester (e.g., tosylate, triflate). This activation step is pivotal for subsequent diversification.
A study on 5-(hydroxymethyl)oxazoles demonstrated a quantitative conversion of the hydroxyl group to a bromide using reagents like triphenylphosphine and iodine or carbon tetrabromide.[6][7] This brominated intermediate is a highly effective electrophile for displacement reactions.
Experimental Protocol: Bromination of a 5-(Hydroxymethyl)oxazole
This protocol is adapted from the methods used for solid-phase synthesis diversification.[6][7]
Objective: To convert the hydroxyl group into a bromide to facilitate nucleophilic substitution.
Materials:
-
5-(Hydroxymethyl)oxazole derivative (1.0 eq)
-
Triphenylphosphine (Ph₃P) (1.2 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the 5-(hydroxymethyl)oxazole derivative in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine to the solution and stir until it dissolves.
-
Add carbon tetrabromide portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a small amount of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to isolate the 5-(bromomethyl)oxazole.
Self-Validation: Successful conversion is verified by the disappearance of the alcohol proton in the ¹H NMR spectrum and a characteristic downfield shift of the methylene protons. Mass spectrometry will show the isotopic pattern for bromine.
Diversification via Nucleophilic Substitution
With an activated intermediate like a bromomethyl or tosyloxymethyl oxazole in hand, a wide array of nucleophiles can be introduced. This is where the true synthetic utility of the hydroxymethyl group is unleashed.
-
O-Alkylation (Ether Formation): The Mitsunobu reaction is a powerful method for forming aryl and alkyl ethers under mild conditions. It uses triphenylphosphine and a diazodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol in situ for displacement by a phenol or another alcohol. This has been successfully applied to 5-(hydroxymethyl)oxazole scaffolds.[6][7]
-
S-Alkylation (Thioether Formation): The bromomethyl intermediate readily reacts with alkyl and aryl thiols, typically in the presence of a mild base, to form thioethers via an Sₙ2 mechanism. These thioethers can be further oxidized to sulfones if desired.[6][7]
-
N-Alkylation (Amine/Amide Formation): A common strategy for introducing a primary amine is a two-step sequence: displacement of the bromide with sodium azide to form an azidomethyl intermediate, followed by reduction (e.g., Staudinger reaction with Ph₃P/H₂O or hydrogenation) to the aminomethyl oxazole. This amine can then be acylated to form amides or sulfonamides.[6][7]
Visualization: Diversification Workflow
Caption: Key diversification pathways from an activated hydroxymethyl oxazole.
Direct Derivatization: Esters and Carbamates
The hydroxyl group can also be derivatized directly without conversion to a leaving group.
-
Esterification: The reaction of the hydroxymethyl oxazole with a carboxylic acid under acidic catalysis (Fischer Esterification) yields the corresponding ester.[10] Alternatively, for more sensitive substrates, reaction with a pre-activated carboxylic acid, such as an acid chloride or anhydride, in the presence of a base (e.g., pyridine, triethylamine) is highly efficient. Esters are common motifs in prodrugs, as they can be cleaved in vivo by esterase enzymes to release the active parent molecule.
-
Carbamate Formation: Reaction with isocyanates (R-N=C=O) provides a straightforward route to carbamates. This linkage is also prevalent in pharmaceuticals and is known for its metabolic stability.
Advanced Applications in Cross-Coupling Chemistry
While the reactivity of the hydroxymethyl group itself is vast, its presence can also facilitate further functionalization of the oxazole ring. The hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This strategy allows for the late-stage introduction of aryl, heteroaryl, or alkynyl groups at the position of the original hydroxymethyl substituent.
-
Suzuki Coupling: 4-Trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with a range of aryl and heteroaryl boronic acids to form C-C bonds in good to excellent yields.[11][12][13]
-
Sonogashira Coupling: Similarly, trifloyl oxazoles are effective electrophiles for Sonogashira cross-coupling with terminal alkynes, providing a powerful method for constructing alkynyl-substituted oxazoles.[14]
This two-stage strategy—conversion of -CH₂OH to -CH₂OTf and subsequent cross-coupling—dramatically expands the synthetic utility of the hydroxymethyl oxazole scaffold, enabling access to complex, highly substituted heterocyclic systems.[15]
Conclusion
The hydroxymethyl group on an oxazole ring is far more than a simple substituent; it is a versatile and powerful synthetic handle. Through well-understood reactions such as oxidation, activation, nucleophilic substitution, and esterification, it provides a reliable entry point for extensive molecular diversification. The ability to transform this single functional group into a wide range of ethers, thioethers, amines, amides, aldehydes, and carboxylic acids makes it an invaluable tool for medicinal chemists in lead discovery and optimization. Furthermore, its conversion to a triflate enables participation in modern cross-coupling chemistry, solidifying the hydroxymethyl oxazole as a truly strategic building block in the synthesis of complex, biologically active molecules. Understanding and applying the principles outlined in this guide will enable researchers to fully exploit the synthetic potential of this remarkable scaffold.
References
- 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of Combinatorial Chemistry.
- Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters.
- Suzuki Coupling of Oxazoles. American Chemical Society.
- Suzuki coupling of oxazoles. PubMed.
- Suzuki Coupling of Oxazoles. Organic Letters.
- 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. ACS Publications.
- Oxidation of 4‐(hydroxymethyl)oxazole 4 a to... ResearchGate.
- Cross-Coupling Reaction of Oxazoles. Ingenta Connect.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
- Recent advance in oxazole-based medicinal chemistry. PubMed.
- Oxazole moiety containing bioactive molecules and natural products. ResearchGate.
- An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery. ResearchGate.
- Discovery of oxazole-based PDE4 inhibitors with picomolar potency. PubMed.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
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- 15. Cross-Coupling Reaction of Oxazoles: Ingenta Connect [ingentaconnect.com]
An In-Depth Technical Guide to the Initial In-Vitro Evaluation of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[1][2] This guide presents a comprehensive framework for the initial in-vitro characterization of a novel isoxazole derivative, Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate (herein designated as M5HOC). As a novel chemical entity, a structured, multi-tiered screening approach is essential to efficiently determine its biological potential and de-risk further development. This document outlines a logical, field-proven workflow, beginning with fundamental physicochemical characterization, progressing through primary cytotoxicity screening, and culminating in preliminary ADME profiling and target deconvolution strategies. Each proposed step is supported by a detailed protocol and a rationale for its inclusion in the early-stage drug discovery cascade, providing researchers and drug development professionals with a self-validating system for assessing M5HOC or other similar novel compounds.
Introduction: The Rationale for a Phased In-Vitro Assessment
In modern drug discovery, the early and accurate assessment of a compound's biological and pharmacological properties is paramount to mitigating the high failure rates in later clinical stages.[3][4] The isoxazole ring, an unsaturated five-membered heterocycle, is of significant interest due to its versatile chemical nature and proven pharmacological relevance.[2][5] M5HOC, as a functionalized isoxazole, warrants a systematic investigation to uncover its potential therapeutic value.
The critical first step is a series of in-vitro assays designed to answer fundamental questions:
-
Fundamental Properties: What are its basic physicochemical characteristics?
-
Biological Activity: Does it exert a biological effect on cells, specifically cytotoxicity?
-
Drug-Like Properties: Does it possess preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties conducive to further development?
-
Mechanism of Action (MoA): If biologically active, what is its molecular target?
This guide provides the experimental blueprint to address these questions, emphasizing the causality behind protocol choices to build a robust and reliable initial data package for M5HOC.
Sources
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. These five-membered heterocycles are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of the isoxazole ring dictates its biological function, making the development of precise and efficient synthetic routes to novel derivatives a critical endeavor for drug discovery and development professionals.
This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate, a key building block for the elaboration of more complex pharmaceutical intermediates. The synthetic strategy hinges on a highly efficient and regioselective 1,3-dipolar cycloaddition reaction between a nitrile oxide, generated in situ, and an alkyne. This method is renowned for its reliability and broad applicability in constructing the isoxazole core. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental procedure, and outline the necessary purification and characterization techniques.
Reaction Scheme
The synthesis is accomplished in two main stages:
-
Preparation of the Nitrile Oxide Precursor: Synthesis of Methyl 2-chloro-2-(hydroxyimino)acetate from methyl glycinate hydrochloride.
-
1,3-Dipolar Cycloaddition: The in situ generation of the corresponding nitrile oxide from the chloro-oxime precursor and its subsequent cycloaddition with propargyl alcohol to yield the target isoxazole.
Figure 1: Overall synthetic workflow.
Materials and Equipment
| Reagents and Solvents | Grade | Supplier |
| Methyl glycinate hydrochloride | ≥98% | e.g., Sigma-Aldrich |
| Sodium nitrite (NaNO₂) | ACS reagent, ≥97% | e.g., Sigma-Aldrich |
| Hydrochloric acid (HCl), concentrated | 37% | e.g., Fisher Scientific |
| Propargyl alcohol | 99% | e.g., Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade, ≥99.5% | e.g., Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS grade, ≥99.5% | e.g., Fisher Scientific |
| Hexanes | ACS grade, ≥98.5% | e.g., Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | e.g., Sigma-Aldrich |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | e.g., Cambridge Isotope Labs |
| Deionized water | - | - |
| Equipment |
| Round-bottom flasks (various sizes) |
| Magnetic stirrer and stir bars |
| Ice bath |
| Addition funnel |
| Rotary evaporator |
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| UV lamp for TLC visualization |
| Glass column for chromatography |
| Silica gel for column chromatography (230-400 mesh) |
| Standard laboratory glassware |
| Nuclear Magnetic Resonance (NMR) spectrometer |
| Mass spectrometer (MS) |
Experimental Protocol
Part 1: Synthesis of Methyl 2-chloro-2-(hydroxyimino)acetate
This procedure is adapted from established methods for the synthesis of α-halo-α-oximino esters.[1]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a thermometer, dissolve methyl glycinate hydrochloride (10.0 g, 79.7 mmol) in deionized water (50 mL).
-
Acidification: Add concentrated hydrochloric acid (7.0 mL) to the solution. Cool the flask to 0 °C using an ice bath.
-
Diazotization and Chlorination: Dissolve sodium nitrite (11.0 g, 159.4 mmol) in deionized water (20 mL). Add this solution dropwise to the stirred reaction mixture via the addition funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 30-40 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system and visualizing with a potassium permanganate stain).
-
Work-up: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, Methyl 2-chloro-2-(hydroxyimino)acetate, is typically an oil and can be used in the next step without further purification.
Part 2: Synthesis of this compound
This part of the protocol utilizes the 1,3-dipolar cycloaddition reaction. The nitrile oxide is generated in situ from the chloro-oxime precursor by the addition of a base.[2][3][4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude Methyl 2-chloro-2-(hydroxyimino)acetate (assuming quantitative yield from the previous step, ~79.7 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (100 mL).
-
Addition of Dipolarophile: To this solution, add propargyl alcohol (5.6 g, 100 mmol, ~1.25 equivalents).
-
Nitrile Oxide Generation and Cycloaddition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (12.1 g, 16.7 mL, 120 mmol, 1.5 equivalents) dropwise over 20-30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent system). The product should be UV active.
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then purified by column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is typically effective.
-
Isolation of Product: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid or oil.
Results and Discussion
Mechanism of Isoxazole Formation
The core of this synthesis is the 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions.[5][6][7] The reaction proceeds through a concerted mechanism, as illustrated below.
Figure 2: Reaction mechanism overview.
The triethylamine acts as a base to deprotonate the oxime, facilitating the elimination of hydrochloric acid to form the highly reactive nitrile oxide intermediate. This intermediate then rapidly undergoes a [3+2] cycloaddition with the triple bond of propargyl alcohol to form the stable five-membered isoxazole ring. The regioselectivity of this reaction is generally high, leading predominantly to the 3,5-disubstituted isoxazole.
Characterization of this compound
The structure of the final product should be confirmed by standard spectroscopic methods.
| Parameter | Expected Value |
| Appearance | White to off-white solid or colorless oil. |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.7 (s, 1H, isoxazole C4-H), ~4.8 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -COOCH₃), ~2.5 (br s, 1H, -OH). Note: Chemical shifts are predictive and may vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~160 (isoxazole C5), ~155 (isoxazole C3), ~105 (isoxazole C4), ~58 (-CH₂OH), ~53 (-OCH₃). Note: Chemical shifts are predictive and may vary.[8][9] |
| Mass Spectrometry (ESI+) | m/z: 158.04 [M+H]⁺, 180.02 [M+Na]⁺. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.
-
Triethylamine is flammable and has a strong, unpleasant odor.
-
The stability of the chloro-oxime intermediate may be limited; it is best to use it promptly after its preparation.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. The use of a 1,3-dipolar cycloaddition ensures high regioselectivity and good yields, making this a valuable procedure for researchers in drug discovery and organic synthesis. The final product is a versatile building block that can be further functionalized to generate a library of novel isoxazole derivatives for biological screening.
References
- Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969.
-
ResearchGate. (n.d.). Example of in situ–generated nitrile oxide and its cycloaddition with olefin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]
-
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]
-
MDPI. (n.d.). 5-(Hydroxymethyl)-1,2-oxazole-3-carboxylicacid. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional generation of nitrile oxides from chloro oximes is either.... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-hydroxy-5-isoxazolecarboxylate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
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- 8. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Diversified Libraries Based on Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of pharmaceutical agents and biologically active compounds.[1][2] Its utility stems from its ability to act as a bioisostere for other functional groups, its involvement in hydrogen bonding interactions, and its metabolic stability. The inherent reactivity of the isoxazole ring, particularly the susceptibility of the N-O bond to cleavage under reductive conditions, also provides a pathway for further synthetic transformations.[1] The solid-phase synthesis of isoxazole-containing compound libraries has emerged as a powerful tool in drug discovery, enabling the rapid generation of numerous analogs for high-throughput screening.[1][3][4] This is often achieved through the 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes or alkenes.[1]
This document provides a comprehensive guide to the use of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate as a versatile building block for solid-phase synthesis. We will detail protocols for the immobilization of this scaffold onto a solid support, the subsequent diversification of the hydroxymethyl group, and the final cleavage of the modified compounds from the resin. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the creation of novel isoxazole-based chemical libraries.
The Building Block: this compound
This trifunctional building block offers several strategic advantages for solid-phase synthesis:
-
Primary Hydroxyl Group: The hydroxymethyl group at the 5-position serves as a convenient handle for attachment to a variety of solid supports. This primary alcohol can be readily immobilized using well-established methods such as esterification or the Mitsunobu reaction.[5][6][7]
-
Diversification Point: Once attached to the resin, the hydroxymethyl group can be chemically modified to introduce a wide range of functional groups, creating a library of diverse compounds.
-
Methyl Ester: The methyl ester at the 3-position provides an additional point for potential modification, although its reactivity must be carefully considered during the synthetic sequence.
Part 1: Immobilization of this compound onto a Solid Support
The choice of solid support and immobilization method is critical for a successful solid-phase synthesis campaign. For anchoring alcohols, 2-Chlorotrityl chloride (2-CTC) resin is a highly recommended support due to its mild cleavage conditions, which are compatible with the preservation of the methyl ester functionality.[8]
Protocol 1: Immobilization onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the hydroxymethyl group of the isoxazole building block to the 2-CTC resin via a stable ether linkage.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for capping)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10-15 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of the Loading Solution: In a separate flask, dissolve this compound (1.5-2.0 equivalents relative to resin loading) in anhydrous DCM. Add DIPEA (4.0 equivalents relative to the alcohol).
-
Loading: Drain the DCM from the swollen resin and add the pre-formed solution of the isoxazole and DIPEA.
-
Reaction: Shake the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot of the resin, washing it thoroughly, and cleaving a small amount of the product for analysis.
-
Washing: After the reaction, drain the solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Final Washing and Drying: Wash the resin with DCM (3 x 15 mL) and Methanol (3 x 15 mL). Dry the resin under high vacuum to a constant weight.
Loading Determination: The loading of the resin can be determined gravimetrically (by the weight gain of the resin) or by cleaving the compound from a small, accurately weighed amount of dried resin and quantifying the product by UV-Vis spectroscopy or HPLC.
Part 2: On-Resin Functionalization of the Hydroxymethyl Group
With the isoxazole scaffold securely anchored to the solid support, the hydroxymethyl group can be transformed into a variety of other functionalities. The following protocols provide examples for creating ethers, esters, and amines.
Protocol 2: O-Alkylation (Ether Formation)
This protocol describes the conversion of the resin-bound alcohol to an ether using the Williamson ether synthesis.
Materials:
-
Isoxazole-loaded 2-CTC resin
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide, ethyl iodide)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the isoxazole-loaded resin in anhydrous DMF or THF.
-
Deprotonation: Add NaH (5-10 equivalents relative to resin loading) to the swollen resin and shake at room temperature for 1-2 hours to form the alkoxide.
-
Alkylation: Add the alkyl halide (5-10 equivalents) and shake at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to drive it to completion.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF, water/DMF, DMF, DCM, and methanol.
-
Drying: Dry the resin under high vacuum.
Protocol 3: O-Acylation (Ester Formation)
This protocol details the esterification of the resin-bound alcohol with a carboxylic acid.
Materials:
-
Isoxazole-loaded 2-CTC resin
-
Carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
DIPEA or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous DCM or DMF
Procedure:
-
Resin Swelling: Swell the isoxazole-loaded resin in anhydrous DCM or DMF.
-
Activation and Coupling: In a separate flask, pre-activate the carboxylic acid (5 equivalents) with DIC (5 equivalents) and a catalytic amount of DMAP in DCM for 20 minutes. Add this solution to the swollen resin.
-
Reaction: Shake the mixture at room temperature for 4-12 hours.
-
Washing and Drying: Wash the resin as described in Protocol 2 and dry under high vacuum.
Protocol 4: Conversion to an Amine
This two-step protocol involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an amine source.
Step A: Activation of the Alcohol
Materials:
-
Isoxazole-loaded 2-CTC resin
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous DCM
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DCM.
-
Sulfonylation: Add pyridine or TEA (10 equivalents) followed by TsCl or MsCl (5-10 equivalents) and shake at room temperature for 4-12 hours.
-
Washing: Wash the resin with DCM, DMF, and DCM. Do not dry the resin if proceeding directly to the next step.
Step B: Nucleophilic Displacement
Materials:
-
Activated isoxazole-loaded resin
-
Amine (primary or secondary) or Sodium azide (for subsequent reduction)
-
Anhydrous DMF
Procedure:
-
Displacement: Add a solution of the amine (10 equivalents) in DMF to the activated resin. For azide displacement, use sodium azide (10 equivalents). Shake at 50-70 °C for 12-24 hours.
-
Washing and Drying: Wash the resin as described in Protocol 2 and dry under high vacuum. If an azide was introduced, it can be reduced to the primary amine on-resin using reagents like triphenylphosphine and water (Staudinger reaction).
Part 3: Cleavage from the Solid Support
The final step is the cleavage of the diversified isoxazole derivatives from the 2-CTC resin. The mild acidic conditions used for cleavage from this resin are generally compatible with the preservation of the methyl ester at the 3-position.
Protocol 5: Cleavage from 2-CTC Resin
Materials:
-
Functionalized isoxazole-loaded 2-CTC resin
-
Cleavage cocktail: 1-5% Trifluoroacetic acid (TFA) in DCM
-
Collection vessel
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the dried, functionalized resin in a solid-phase synthesis vessel.
-
Cleavage: Add the cleavage cocktail (1-5% TFA in DCM) to the resin and shake gently for 30-60 minutes.
-
Collection: Drain the filtrate into a collection flask.
-
Repeat Cleavage: Repeat the cleavage step with fresh cocktail two more times to ensure complete removal of the product.
-
Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.
Analytical Monitoring of the Solid-Phase Synthesis
Throughout the synthesis, it is crucial to monitor the progress of each reaction. Several techniques can be employed:
-
FT-IR Spectroscopy: On-bead FT-IR is a powerful, non-destructive technique to monitor the disappearance of the starting functional group and the appearance of the product's characteristic peaks.[9] For example, the disappearance of the hydroxyl stretch can be monitored during functionalization.
-
Test Cleavage: A small amount of resin can be subjected to the cleavage protocol, and the resulting product analyzed by LC-MS or NMR to confirm the success of a reaction step.
-
Colorimetric Tests: Qualitative tests, such as the Kaiser test for primary amines, can be used to monitor the completion of reactions involving amines.
Visualization of the Workflow
Figure 1: Workflow for the solid-phase synthesis of a diversified isoxazole library.
Quantitative Data Summary
The following table provides expected ranges for key parameters in the solid-phase synthesis. Actual values will depend on the specific substrates and reaction conditions used and should be determined empirically.
| Parameter | Expected Range | Method of Determination |
| Resin Loading | 0.4 - 1.0 mmol/g | Gravimetric analysis, UV-Vis or HPLC after test cleavage |
| On-Resin Reaction Yields | > 90% | LC-MS analysis of test cleavage products |
| Final Product Purity | Variable (dependent on sequence) | HPLC, NMR |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Resin Loading | Incomplete reaction; steric hindrance. | Increase reaction time, temperature, or excess of reagents. Use a less hindered resin if necessary. |
| Incomplete On-Resin Reaction | Poor resin swelling; insufficient excess of reagents. | Ensure proper solvent choice for swelling. Increase the equivalents of soluble reagents. |
| Side Product Formation | Instability of functional groups to reaction conditions. | Employ orthogonal protecting groups. Use milder reaction conditions. |
| Low Yield After Cleavage | Incomplete cleavage; product instability to cleavage conditions. | Increase cleavage time or TFA concentration. Use scavengers in the cleavage cocktail if necessary. |
| Hydrolysis of Methyl Ester | Presence of water during cleavage or workup. | Use anhydrous solvents and reagents. Minimize exposure to aqueous conditions. |
Conclusion
The use of this compound in solid-phase synthesis offers a powerful and flexible platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a robust starting point for researchers to immobilize this building block, perform a variety of on-resin chemical transformations, and efficiently cleave the final products. Careful monitoring and optimization of each step will ensure the successful synthesis of high-quality isoxazole-based compound libraries.
References
-
Solid Phase Synthesis and Isoxazoles. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Nefzi, A., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- Leonetti, F., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34267-34293.
- Marzinzik, A. L., & Felder, E. R. (1997). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 2(1), 17-30.
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Cleavage from Wang Resin. (n.d.). Aapptec. Retrieved January 14, 2026, from [Link]
- Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 32(4), 471-474.
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Solid phase synthesis of isoxazole and pyrazole derivatives under microwave irradiation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- De Luca, L., et al. (2001). Solid-Phase Synthesis of Isoxazole-Based Amino Acids: A New Scaffold for Molecular Diversity. The Journal of Organic Chemistry, 66(20), 6823-6825.
-
Quan, C., & Kurth, M. J. (2004). Solid-Phase Synthesis of 5-Isoxazol-4-yl-[1][3][4]oxadiazoles. The Journal of Organic Chemistry, 69(5), 1470-1474.
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec. Retrieved January 14, 2026, from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 14, 2026, from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Starr, J. T., et al. (2006). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 8(8), 1613-1616.
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2021). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Solid-phase synthesis of liquid crystalline isoxazole library. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Infrared spectroscopy for neurochemical monitoring of alcohol and its metabolites. (2018). PMC. Retrieved January 14, 2026, from [Link]
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Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Yan, B., et al. (1996). Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. The Journal of Organic Chemistry, 61(25), 8765-8770.
-
TFA cleavage of DSIP synthesis on a Wang resin. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A review on DBU-mediated organic transformations. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI. Retrieved January 14, 2026, from [Link]
- Stability of unsaturated methyl esters of fatty acids on surfaces. (1972). Journal of Lipid Research, 13(1), 143-146.
-
Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). eScholarship.org. Retrieved January 14, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). HAL Open Science. Retrieved January 14, 2026, from [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Cleavage of synthetic peptides. (2015). Google Patents.
-
DBU as a catalyst for the synthesis of amides via aminolysis of methyl esters. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A review on DBU-mediated organic transformations. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). HAL Open Science. Retrieved January 14, 2026, from [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Peptide Synthesis Resins. (n.d.). AAPPTEC. Retrieved January 14, 2026, from [Link]
-
Solid-Phase Synthesis of Heterocycles in Practice. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. (2022). Catalysis Science & Technology. Retrieved January 14, 2026, from [Link]
-
Alcohols to Amines. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
One Pot Conversion of Alcohols to Amines. (n.d.). Erowid. Retrieved January 14, 2026, from [Link]
-
Studying the composition of alcohols using IR spectroscopy. (2025). International Journal of Multidisciplinary Research and Development. Retrieved January 14, 2026, from [Link]
-
Transforming Alcohols to Amines: A One-Pot Approach. (2026). Oreate AI Blog. Retrieved January 14, 2026, from [Link]
-
An On-Line Approach To Monitor Ethanol Fermentation Using FTIR Spectroscopy. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for the Purification of Oxazole Carboxylic Acids by Column Chromatography
Introduction: The Critical Role of Purity for Oxazole Carboxylic Acids in Research and Development
Oxazole carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their derivatives are integral components of numerous bioactive molecules and functional materials.[1] The precise biological activity and material properties of these compounds are intrinsically linked to their purity. Minor impurities can lead to ambiguous experimental results, side reactions in subsequent synthetic steps, and a misinterpretation of structure-activity relationships (SAR). Therefore, robust and efficient purification methodologies are paramount for advancing research and development involving this important class of heterocycles.
This comprehensive guide provides a detailed exploration of column chromatography techniques for the purification of oxazole carboxylic acids. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only follow protocols but also to troubleshoot and adapt methods for their specific molecules.
Understanding the Physicochemical Properties of Oxazole Carboxylic Acids
The successful purification of oxazole carboxylic acids hinges on a thorough understanding of their key physicochemical properties:
-
Polarity: The presence of both the carboxylic acid group and the oxazole ring imparts a significant degree of polarity to these molecules. The carboxylic acid moiety, in particular, can engage in strong hydrogen bonding and dipole-dipole interactions.
-
Acidity: The carboxylic acid group is, by definition, acidic. The pKa of the oxazole ring itself is low (the conjugate acid has a pKa of 0.8), meaning the ring nitrogen is a very weak base.[3] The overall acidic nature of the molecule dictates its behavior on different stationary phases and its solubility in aqueous solutions at varying pH levels.
-
Stability: Certain substituted oxazole carboxylic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4] For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable, prone to hydrolytic ring-opening and decarboxylation.[5][6]
Strategic Approach to Purification: A Multi-Step Workflow
A well-designed purification strategy for oxazole carboxylic acids typically involves a preliminary purification step followed by column chromatography.
Preliminary Purification: Exploiting Acidity with Liquid-Liquid Extraction
Before proceeding to column chromatography, a liquid-liquid extraction is a highly effective initial step to remove a significant portion of neutral and basic impurities. This technique leverages the acidic nature of the carboxylic acid.[4]
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash (Optional): If basic impurities are expected, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract them into the aqueous phase.
-
Base Wash (Product Extraction): Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide).[4] This deprotonates the oxazole carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Separation: Carefully separate the aqueous layer containing the deprotonated product.
-
Acidification and Back-Extraction: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) to a pH at least three units below the pKa of the carboxylic acid.[7] This re-protonates the carboxylate, causing the neutral oxazole carboxylic acid to either precipitate or become extractable. Extract the product back into an organic solvent multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for the preliminary purification of oxazole carboxylic acids using acid-base extraction.
Column Chromatography: The Core of Purification
Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[8][9]
Choosing the Right Stationary Phase
The choice of stationary phase is critical and depends on the stability and polarity of the target oxazole carboxylic acid.
| Stationary Phase | Primary Use Case | Advantages | Disadvantages |
| Silica Gel (SiO₂) (Normal Phase) | General purpose, for moderately polar, acid-stable compounds. | Cost-effective, widely available, high loading capacity. | Can be acidic, leading to degradation of sensitive compounds; strong adsorption of polar acids can cause tailing.[4][10] |
| Neutral Alumina (Al₂O₃) | For acid-sensitive compounds. | Less acidic than silica, offering an alternative for sensitive molecules. | Can be more reactive than silica in other ways; lot-to-lot variability can be an issue. |
| Deactivated Silica Gel | For acid-sensitive or basic compounds that streak on silica. | Acidity of silica is neutralized by a base like triethylamine.[11] | Requires pre-treatment of the silica or addition of a modifier to the mobile phase. |
| Reversed-Phase Silica (e.g., C18) | For highly polar oxazole carboxylic acids.[10][12] | Excellent for retaining polar compounds; less prone to irreversible adsorption of acids.[13] | Higher cost; requires different solvent systems (polar mobile phases). |
| HILIC Stationary Phases | For very polar, hydrophilic compounds.[14][15][16] | Provides retention for compounds that elute in the void volume in reversed-phase. | Requires careful method development and column equilibration.[17] |
| Anion Exchange Resins | For targeted purification of acidic compounds.[18][19][20] | Highly selective for anionic species like carboxylates.[21] | Requires specific buffer systems and pH control. |
Optimizing the Mobile Phase (Eluent)
The mobile phase carries the sample through the stationary phase. Its composition determines the elution order and separation efficiency.
-
Normal-Phase Chromatography (Silica Gel):
-
A common starting point is a gradient of n-hexane and ethyl acetate.[4]
-
For more polar compounds, a mixture of dichloromethane and methanol can be more effective.[4]
-
Crucial Additive: Adding a small amount (0.1-1%) of a carboxylic acid like acetic acid or formic acid to the eluent is highly recommended.[4][22] This suppresses the ionization of the target compound's carboxylic acid group, reducing its interaction with the silica surface and leading to improved peak shape and better recovery.[22]
-
-
Reversed-Phase Chromatography (C18):
-
The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[12]
-
An acidic modifier, such as formic acid or trifluoroacetic acid (TFA) at 0.1%, is often added to the mobile phase to suppress the ionization of the carboxylic acid, thereby increasing its retention on the non-polar stationary phase.[12][23]
-
-
HILIC:
Diagram of the Chromatographic Separation Principle:
Sources
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Application Notes and Protocols: Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate in Medicinal Chemistry
Introduction: The Isoxazole Scaffold as a Privileged Motif in Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Isoxazole-containing molecules exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] This has led to the successful development of numerous FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[2][3]
Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is a strategically functionalized building block poised for a significant role in drug discovery. Its trifunctional nature—comprising the isoxazole core, a reactive hydroxymethyl group, and a versatile methyl carboxylate—offers medicinal chemists a powerful platform for generating diverse molecular libraries. The hydroxymethyl group can be readily modified to introduce a variety of substituents, influencing pharmacokinetic properties and exploring new binding interactions. Simultaneously, the methyl carboxylate serves as a convenient handle for amide bond formation, a critical linkage in many biologically active compounds. This application note provides a comprehensive guide to the synthesis, derivatization, and potential applications of this valuable scaffold.
Synthesis of this compound: A Proposed Protocol
The construction of the isoxazole ring is most effectively achieved through a 1,3-dipolar cycloaddition reaction.[4][5][6] A plausible and efficient route to this compound involves the reaction of a nitrile oxide with an appropriately substituted alkyne. The following protocol outlines a proposed synthesis based on established methodologies for isoxazole formation.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol involves a two-step process: the in-situ generation of a nitrile oxide from an oxime, followed by its cycloaddition with propargyl alcohol.
Materials:
-
Methyl 2-chloro-2-hydroxyiminoacetate
-
Propargyl alcohol
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of methyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) in dry DCM at 0 °C under a nitrogen atmosphere, add propargyl alcohol (1.2 eq).
-
Nitrile Oxide Generation and Cycloaddition: Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture. The triethylamine facilitates the in-situ formation of the nitrile oxide, which then undergoes a [3+2] cycloaddition with the propargyl alcohol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Rationale: The 1,3-dipolar cycloaddition is a highly efficient and regioselective method for constructing the isoxazole ring.[4][5][6] The use of triethylamine as a base for the in-situ generation of the nitrile oxide from the chlorooxime is a standard and mild procedure. Propargyl alcohol is a readily available and suitable dipolarophile for this reaction.
Derivatization of this compound: Expanding Molecular Diversity
The true utility of this compound lies in its capacity for straightforward and efficient derivatization at two distinct points: the hydroxymethyl group and the methyl carboxylate. This allows for the systematic exploration of the chemical space around the isoxazole core to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Protocol 2: Etherification of the Hydroxymethyl Group via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[7]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Ammonium chloride (NH4Cl) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Alkoxide Formation: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Reaction with Alkyl Halide: Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 eq).
-
Reaction Monitoring and Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired ether derivative.
Rationale: The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonation of the alcohol with a strong base like NaH, acts as a nucleophile attacking the electrophilic carbon of the alkyl halide.[7] This method is highly efficient for primary alkyl halides.
Protocol 3: Amidation of the Methyl Carboxylate Group
Amide bond formation is a cornerstone of medicinal chemistry. A common and effective method involves the use of peptide coupling reagents.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Saponification: To a solution of this compound (1.0 eq) in a mixture of THF and water, add LiOH (1.5 eq). Stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to obtain 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid.[8]
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Base Addition and Reaction: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography to yield the target amide.
Rationale: The initial saponification is necessary to convert the methyl ester to the corresponding carboxylic acid. EDC, in the presence of HOBt, activates the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.[9] DIPEA acts as a non-nucleophilic base to neutralize any acidic byproducts.
Workflow for Library Generation
The following diagram illustrates a streamlined workflow for generating a library of diverse compounds from this compound for high-throughput screening.
Caption: Workflow for the synthesis and derivatization of this compound for library generation and biological screening.
Potential Applications and Target-Based Library Design
Derivatives of this compound can be designed to target a wide array of biological pathways implicated in various diseases. The known pharmacological activities of isoxazoles can guide the design of focused libraries.
| Derivative Structure (General) | Modification Type | Potential Biological Target/Application | Rationale/Supporting Evidence |
| Etherification at C5-hydroxymethyl | Kinase Inhibitors (e.g., for oncology) | The ether linkage can act as a hinge-binding motif or provide vectors into solvent-exposed regions of the ATP-binding pocket. | |
| Amidation at C3-carboxylate | Protease Inhibitors (e.g., antiviral, anticancer) | The amide bond can mimic peptide bonds and interact with the active site of proteases. | |
| Aryl ether synthesis at C5-hydroxymethyl | Anti-inflammatory agents (e.g., COX inhibitors) | Aryl ether moieties are present in many non-steroidal anti-inflammatory drugs (NSAIDs). | |
| Amidation with heterocyclic amines | Antimicrobial agents | Many antimicrobial agents incorporate heterocyclic rings to enhance activity and improve pharmacokinetic properties.[10] |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two orthogonal functional handles for derivatization make it an ideal scaffold for the generation of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for researchers to utilize this compound in their efforts to develop novel therapeutics targeting a wide range of diseases. The inherent biological potential of the isoxazole core, combined with the ability to systematically modify its substituents, positions this molecule as a key player in the ongoing quest for new and effective medicines.
References
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-
Journal of Organic and Pharmaceutical Chemistry. (2020). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
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International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2015). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved January 14, 2026, from [Link]
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved January 14, 2026, from [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved January 14, 2026, from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved January 14, 2026, from [Link]
-
YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (2010). Biosynthesis of ethers: Unusual or common natural events?. Retrieved January 14, 2026, from [Link]
-
YouTube. (2025). What Is Derivatization In Gas Chromatography?. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved January 14, 2026, from [Link]
-
Baghdad Science Journal. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015). (PDF) In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. Retrieved January 14, 2026, from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved January 14, 2026, from [Link]
-
PubMed. (1977). Derivatization to stabilize some aliphatic primary hydroxylamines for g.l.c. analysis. Retrieved January 14, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 14, 2026, from [Link]
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Application Note: Strategic Derivatization of the Hydroxyl Group in Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Introduction
Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The 1,2-oxazole (or isoxazole) ring is a key pharmacophore found in numerous biologically active compounds.[1] The primary hydroxyl group at the C5 position offers a strategic handle for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Derivatization of this hydroxyl group can profoundly influence key molecular properties such as lipophilicity, metabolic stability, and target engagement.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of the hydroxyl group of this compound. We will explore several robust and widely applicable methodologies, including esterification, etherification, and silyl ether formation. The causality behind experimental choices, detailed step-by-step protocols, and potential challenges are discussed to ensure scientific integrity and reproducibility.
Chemical & Structural Considerations
The reactivity of this compound is governed by the interplay of its functional groups and the electronic nature of the oxazole ring. The oxazole ring is an aromatic heterocycle, but the presence of the electronegative oxygen and nitrogen atoms leads to an uneven electron distribution.[2] The ring is generally stable but can be susceptible to cleavage under harsh conditions.[3] The primary alcohol is the most nucleophilic site for derivatization under the conditions described herein.
Derivatization Strategies & Protocols
Esterification via Acyl Chlorides
Esterification is a fundamental transformation for converting the polar hydroxyl group into a less polar ester moiety. This modification is often employed to generate prodrugs or to modulate the pharmacokinetic profile of a lead compound. The reaction of an alcohol with an acyl chloride is a highly efficient method for ester formation, typically proceeding rapidly under mild conditions.[4][5]
Causality of Experimental Choices:
-
Base: A non-nucleophilic base such as pyridine or triethylamine is crucial. It serves to neutralize the HCl byproduct, which can otherwise lead to side reactions, and to activate the alcohol for nucleophilic attack.[6]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: Synthesis of Methyl 5-(acetoxymethyl)-1,2-oxazole-3-carboxylate
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Data Presentation: Representative Esterification Reactions
| Acyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 2 | 90-95 |
| Benzoyl chloride | Pyridine | DCM | 4 | 85-90 |
| Isobutyryl chloride | Triethylamine | THF | 3 | 88-93 |
Visualization of Workflow:
Caption: Workflow for esterification via acyl chloride.
Silyl Ether Formation for Protection/Derivatization
Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and tunable stability.[7][8] They can also serve as stable derivatives for analytical purposes or as intermediates for further transformations. The choice of silylating agent allows for fine-tuning of the stability of the resulting silyl ether.[9][10]
Causality of Experimental Choices:
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBSCl) is chosen for its good balance of reactivity and stability. The resulting TBS ether is robust to a wide range of reaction conditions but can be readily cleaved with fluoride sources.
-
Catalyst/Base: Imidazole is a common and effective catalyst and base for silylation. It activates the silyl chloride and scavenges the HCl byproduct.[7]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to facilitate the reaction.
Experimental Protocol: Synthesis of Methyl 5-((tert-butyldimethylsilyloxy)methyl)-1,2-oxazole-3-carboxylate
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M) under a nitrogen atmosphere.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Common Silyl Ethers and Their Relative Stability
| Silylating Agent | Abbreviation | Relative Acid Stability | Relative Base Stability |
| Trimethylsilyl chloride | TMSCl | 1 | 1 |
| Triethylsilyl chloride | TESCl | 64 | 10-100 |
| tert-Butyldimethylsilyl chloride | TBSCl | 20,000 | ~20,000 |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | 5,000,000 | ~20,000 |
| Triisopropylsilyl chloride | TIPSCl | 700,000 | 100,000 |
Relative stability data adapted from established sources.[7]
Visualization of Workflow:
Caption: Workflow for silyl ether formation.
Etherification via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the formation of C-O bonds, allowing for the conversion of primary and secondary alcohols into a wide variety of ethers and esters.[11][12] It proceeds under mild, neutral conditions and is particularly useful for coupling the alcohol with a pronucleophile, such as a phenol, to form an aryl ether.[13][14]
Causality of Experimental Choices:
-
Phosphine & Azodicarboxylate: The combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is the classic reagent system for the Mitsunobu reaction.[15] These reagents activate the hydroxyl group, converting it into a good leaving group.
-
Pronucleophile: A wide range of acidic pronucleophiles (typically pKa < 13) can be used, including phenols, carboxylic acids, and imides.
-
Solvent: Anhydrous THF is the most common solvent for this reaction.
Experimental Protocol: Synthesis of Methyl 5-(phenoxymethyl)-1,2-oxazole-3-carboxylate
-
To a solution of this compound (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts can be challenging to remove, so careful chromatography is required.
Data Presentation: Scope of Mitsunobu Etherification
| Pronucleophile | Product Type | Key Advantage |
| Phenols | Aryl Ethers | Access to diverse aryl substitutions. |
| 4-Nitrobenzoic acid | Ester (inverted stereochem) | Powerful for stereochemical inversion. |
| Phthalimide | N-Alkylphthalimide | Precursor to primary amines. |
Visualization of Workflow:
Caption: Workflow for Mitsunobu etherification.
Conclusion
The derivatization of the hydroxyl group on this compound provides a gateway to a vast chemical space of novel analogues for drug discovery and development. The methodologies presented herein—esterification, silyl ether formation, and Mitsunobu etherification—are robust, versatile, and well-documented in the chemical literature. By understanding the principles behind the choice of reagents and reaction conditions, researchers can effectively and strategically modify this key building block to optimize molecular properties and accelerate their research programs. Careful execution of the protocols and purification procedures is paramount to obtaining high-purity derivatives for subsequent biological evaluation.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link][11][12]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2120. [Link][13]
-
Kaur, N., & Kishore, D. (2014). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 19(12), 20956-20993. [Link][15]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link][16]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link][5]
-
Sotorríos, L., & Frutos, P. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-19. [Link][17]
-
Faizi, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 65-75. [Link][1]
-
Al-Hamdani, A. A. S., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3568. [Link][3]
-
Acylation of Alcohols, Part 1: with Acyl Halides. (2021, April 6). [Video]. YouTube. [Link][6]
-
Chemguide. Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link][4]
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Application Notes & Protocols: Leveraging Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate for Complex Molecule Synthesis
Introduction: The Strategic Value of the 1,2-Oxazole Scaffold
The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups, such as esters and amides, make it a cornerstone for scaffold-based drug design.[4][5] The isoxazole ring system engages with biological targets through a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole, and π-stacking interactions, contributing to the development of potent and selective therapeutic agents.[5]
This guide focuses on a particularly versatile building block: Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate . This compound offers two distinct and orthogonally reactive functional handles—a primary alcohol at the C5 position and a methyl ester at the C3 position. This bifunctionality allows for sequential or parallel derivatization, enabling the rapid construction of diverse chemical libraries and the synthesis of complex molecular architectures from a single, readily accessible starting material.
Below, we explore the key reactive sites of this building block and provide detailed, field-tested protocols for its strategic modification.
Caption: Structure of the building block with its key functional handles.
Transformations at the C5-Hydroxymethyl Position
The primary alcohol at the C5 position is a versatile functional group that can be readily converted into a variety of other functionalities. It can act as a nucleophile or be transformed into an electrophilic center, providing a key attachment point for diversification.
Protocol: Oxidation to 5-Formyl-1,2-oxazole-3-carboxylate
Oxidizing the primary alcohol to an aldehyde creates a crucial electrophilic center for subsequent reactions such as reductive amination, Wittig reactions, or aldol condensations. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its mild conditions and high selectivity.
Causality Behind Experimental Choices:
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and rapid oxidation of primary alcohols to aldehydes at room temperature with minimal side products.
-
Dichloromethane (DCM): An inert solvent that solubilizes both the substrate and DMP. Its volatility simplifies product isolation.
-
Sodium Bicarbonate (NaHCO₃): Used during the workup to quench the acetic acid byproduct of the DMP reaction, preventing potential side reactions.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, dilute the mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can often be used directly in the next step or purified by silica gel chromatography.
Protocol: Mitsunobu Etherification
The Mitsunobu reaction allows for the conversion of the primary alcohol into an ether with a wide range of phenolic partners under mild, stereochemically controlled conditions. This is particularly useful for introducing aryl ether moieties, which are common in bioactive molecules.[6]
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) & DIAD/DEAD: These reagents form the active phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the phenol. Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) for safety reasons.
-
Tetrahydrofuran (THF): An anhydrous aprotic solvent suitable for the solubility of all reaction components.
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under N₂, dissolve this compound (1.0 eq), the desired phenol (1.2 eq), and Triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to separate the desired aryl ether from triphenylphosphine oxide and other byproducts.
Table 1: Representative Conditions for C5-Position Modifications
| Transformation | Reagents & Conditions | Solvent | Temp. | Time (h) | Typical Yield |
| Oxidation | Dess-Martin Periodinane (1.2 eq) | DCM | RT | 1-2 | >90% |
| Mitsunobu | Phenol (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) | THF | 0°C to RT | 4-16 | 70-90% |
| Halogenation | Thionyl Chloride (1.5 eq), Pyridine (cat.) | DCM | 0°C to RT | 2-4 | 85-95% |
Transformations at the C3-Carboxylate Position
The methyl ester at the C3 position serves as a robust handle for introducing diversity, most commonly through conversion to a carboxylic acid followed by amide bond formation.
Protocol: Saponification to Carboxylic Acid
Base-mediated hydrolysis of the methyl ester is a straightforward method to unmask the carboxylic acid, a key functional group for amide couplings and other transformations.
Causality Behind Experimental Choices:
-
Lithium Hydroxide (LiOH): A strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH in the presence of other sensitive functional groups due to its milder nature and the lower solubility of its carboxylate salts, which can sometimes aid in workup.
-
THF/Water Mixture: This solvent system ensures the solubility of both the relatively nonpolar starting material and the ionic hydroxide reagent.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add Lithium Hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until all starting material is consumed (typically 2-6 hours).
-
Acidification: Cool the mixture to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) until the pH is ~2-3.
-
Extraction: Extract the product into a suitable organic solvent, such as Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often a solid and can be used without further purification.
Protocol: Amide Coupling via Activated Carboxylic Acid
Once the carboxylic acid is formed, it can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents. HATU is a highly efficient coupling reagent that minimizes racemization and works well for even challenging couplings.
Causality Behind Experimental Choices:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent that rapidly forms an activated ester, which is then readily displaced by the amine nucleophile.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic pH required for the coupling reaction.
-
DMF (Dimethylformamide): A polar aprotic solvent that is excellent for dissolving the polar starting materials and reagents used in amide coupling.
Step-by-Step Methodology:
-
Setup: In a flask, dissolve the 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor by TLC or LC-MS for the formation of the product.
-
Workup: Dilute the reaction mixture with Ethyl Acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the pure amide.
Integrated Synthesis Workflow Example
The true power of this building block lies in the ability to combine these transformations to rapidly build molecular complexity. The following workflow illustrates a potential synthetic sequence.
Caption: A multi-step workflow demonstrating sequential modification.
This logical flow—modifying the C5 position first, followed by derivatization at the C3 position—is a powerful strategy for creating focused libraries of compounds for structure-activity relationship (SAR) studies in drug development.
Conclusion
This compound is a high-value building block for synthetic and medicinal chemists. Its two chemically distinct functional groups provide reliable and predictable handles for orthogonal chemical modifications. The protocols outlined in this guide serve as a robust starting point for researchers to explore the vast chemical space accessible from this versatile scaffold, accelerating the discovery of novel complex molecules and potential therapeutic agents.
References
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Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16).
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
-
Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science.
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
-
Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
-
Brouillette, Y., et al. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of Combinatorial Chemistry, 2(5), 475-490.
-
BenchChem. (2025). Application Notes and Protocols for Reactions Involving Methyl 5-oxazolecarboxylate. BenchChem.
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Application Notes & Protocols for the Regioselective Synthesis of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents such as the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole.[1][2] The specific arrangement of substituents on the isoxazole ring is critical for biological activity, making the regioselective synthesis of these heterocycles a paramount objective for synthetic chemists. This guide provides an in-depth exploration of key techniques for achieving regiocontrol in isoxazole synthesis, complete with mechanistic insights and detailed experimental protocols.
Section 1: The [3+2] Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most direct and widely utilized methods for constructing the isoxazole ring.[3][4][5] However, when using unsymmetrical alkynes, this reaction can lead to a mixture of regioisomers. The regioselectivity is governed by a combination of steric and electronic factors, which can be manipulated to favor the desired isomer.[6][7]
Mechanistic Overview and Regiocontrol
The regiochemical outcome of the cycloaddition is often explained by Frontier Molecular Orbital (FMO) theory.[8] The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (nitrile oxide), or vice-versa.[8] The regioselectivity is determined by the orbital coefficients of the interacting atoms; the larger lobes of the HOMO and LUMO will preferentially overlap.[8]
-
Electronic Effects: In general, for terminal alkynes, the reaction of a nitrile oxide R-C≡N⁺-O⁻ with an alkyne R'C≡CH typically yields the 3,5-disubstituted isoxazole as the major product. This is due to the larger orbital coefficient on the terminal carbon of the alkyne's HOMO, which preferentially interacts with the oxygen of the nitrile oxide's LUMO.
-
Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne can influence the regioselectivity by disfavoring the transition state that leads to the sterically more hindered product.[9]
-
Catalysis: The use of catalysts, particularly copper(I), can dramatically enhance both the rate and the regioselectivity of the cycloaddition, especially with terminal alkynes, to favor the 3,5-disubstituted product.[10][11][12]
Caption: FMO control of regioselectivity in nitrile oxide-alkyne cycloaddition.
Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides, employing a copper(I) catalyst to ensure high regioselectivity.[10]
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) in DCM (5 mL) at room temperature, add NCS (1.1 mmol). Stir the mixture for 30 minutes.
-
In a separate flask, dissolve the terminal alkyne (1.2 mmol) and CuI (0.05 mmol) in DCM (5 mL).
-
To the alkyne solution, add the freshly prepared hydroximoyl chloride solution from step 1 via cannula.
-
Cool the reaction mixture to 0 °C and add triethylamine (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
| Entry | Aldoxime (R) | Alkyne (R') | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 85 | [10] |
| 2 | 4-Tolyl | Phenyl | 88 | [10] |
| 3 | Phenyl | n-Butyl | 75 | [10] |
Section 2: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
The Claisen condensation is a classic and versatile method for isoxazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[13] A significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of a mixture of regioisomers.[2][6]
Mechanistic Considerations and Regiocontrol
The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration.[13][14] The regioselectivity is determined by which of the two carbonyl groups is more reactive towards hydroxylamine.
-
pH Control: The pH of the reaction medium is a critical factor.[10] Under acidic conditions, the more basic carbonyl group is protonated and preferentially attacked by the hydroxylamine nitrogen. In contrast, under basic conditions, the more acidic proton alpha to a carbonyl is removed, and the resulting enolate can influence the site of initial attack.
-
Substituent Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack, while bulky substituents can sterically hinder attack.
-
Use of β-Enamino Diketones: A modern approach to control regioselectivity involves the use of β-enamino diketones. By varying the solvent and employing a Lewis acid like BF₃·OEt₂, specific regioisomers can be selectively synthesized.[1][15]
Caption: Controlling regioselectivity in the Claisen isoxazole synthesis.
Protocol: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid
This protocol demonstrates the use of a β-enamino diketone and a Lewis acid to achieve high regioselectivity in the synthesis of a 3,4-disubstituted isoxazole.[1][15]
Materials:
-
β-Enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.)
-
Pyridine (1.4 equiv.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv.)
-
Acetonitrile (ACN) (4 mL)
Procedure:
-
In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL).
-
Add hydroxylamine hydrochloride (0.6 mmol) and pyridine (0.7 mmol).
-
Cool the mixture in an ice bath (0 °C).
-
Add BF₃·OEt₂ (1.0 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 3,4-disubstituted isoxazole.[15]
| Entry | β-Enamino Diketone Substituents | Solvent | Lewis Acid (equiv.) | Regioisomeric Ratio | Yield (%) | Reference |
| 1 | R¹=Ph, R²=Me, R³=CO₂Et | MeCN | BF₃·OEt₂ (2.0) | >95:5 (3,4- / 4,5-) | 85 | [1] |
| 2 | R¹=4-Cl-Ph, R²=Me, R³=CO₂Et | MeCN | BF₃·OEt₂ (2.0) | >95:5 (3,4- / 4,5-) | 82 | [1] |
Section 3: Transition-Metal-Catalyzed Approaches
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles, often offering unique regioselectivity and functional group tolerance.[16][17]
Rhodium-Catalyzed Annulation
Rhodium catalysts can mediate the annulation of N-sulfonyl-1,2,3-triazoles with isoxazoles to form polysubstituted 3-aminopyrroles, demonstrating the utility of isoxazoles as building blocks in further transformations.[18] While not a direct synthesis of the isoxazole ring itself, rhodium catalysis can also be employed in the annulation of triazoles and aldehydes to furnish 2,5-diaryloxazoles, a related five-membered heterocycle.[19]
Gold-Catalyzed Cycloisomerization
Gold catalysts, such as AuCl₃, are effective in promoting the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles.[10] This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting acetylenic oxime.[10]
References
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Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry. Available at: [Link]
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Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]
-
Bavireddi, H., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, X., et al. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry. Available at: [Link]
-
de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Available at: [Link]
-
Wang, Y., et al. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters. Available at: [Link]
-
Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Torsell, S., et al. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]
-
Müller, T. J. J., et al. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
Szymański, S., et al. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
-
de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). Pharmaceuticals. Available at: [Link]
-
Organic Chemistry Explained. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]
-
Li, J., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]
-
Cao, H., & Meng, F. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]
-
Bavireddi, H., et al. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
van Delft, F. L., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]
-
Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
-
de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Advances. Available at: [Link]
-
ACS Publications. (n.d.). Catalyzed Cascade Annulation/C–H Activation of o-Ethynylanilines with Diazo Compounds: One-Pot Synthesis of Benzo[a]carbazoles via 1,4-Rhodium Migration. Organic Letters. Available at: [Link]
-
Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. Available at: [Link]
-
ResearchGate. (n.d.). Transition Metal-Mediated Synthesis of Oxazoles. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Available at: [Link]
-
Li, G., et al. (n.d.). Recent advances in metal catalyzed or mediated cyclization/functionalization of alkynes to construct isoxazoles. Organic Chemistry Frontiers. Available at: [Link]
-
Sci-Hub. (n.d.). Copper-Catalyzed Synthesis of Isoxazoles from Nitroalkanes and Alkynes. Available at: [Link]
-
ResearchGate. (n.d.). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Available at: [Link]
-
ResearchGate. (n.d.). Recent advance in metal catalyzed or mediated cyclization/ functionalization of alkynes to construct isoxazoles. Available at: [Link]
-
Wu, J., et al. (2025). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Nature Communications. Available at: [Link]
-
Semantic Scholar. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The isoxazole ring is a valuable scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1] This resource provides in-depth, experience-driven advice to ensure the successful and efficient production of this key building block.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the synthesis of this compound, typically achieved through a 1,3-dipolar cycloaddition, can stem from several factors.[2][3] The most common pathway involves the reaction of a nitrile oxide with an alkyne.[2][4] Let's break down the potential pitfalls and solutions.
Root Cause Analysis & Solutions:
-
Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from an aldoxime is a critical step.[5][6]
-
Causality: Incomplete conversion of the aldoxime to the nitrile oxide will directly limit the amount of product formed. Common oxidizing agents like N-chlorosuccinimide (NCS) or hypervalent iodine reagents are used for this transformation.[4][7][8] The choice of solvent and base is also crucial.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your aldoxime precursor is pure and the oxidizing agent (e.g., NCS) is fresh and has been stored under appropriate conditions (cool, dry).
-
Optimize Reaction Conditions: The addition of a base, such as triethylamine (TEA), is often required to facilitate the elimination of HCl to form the nitrile oxide.[8] The rate of addition of the base can be critical; a slow, dropwise addition is recommended to control the reaction temperature and prevent side reactions.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for this step.[8] Ensure your solvent is sufficiently dry, as water can react with the nitrile oxide.
-
-
-
Decomposition of Starting Materials or Intermediates: Propargyl alcohol, a common starting material for the alkyne component, can be sensitive to reaction conditions.[8][9]
-
Causality: Strong bases or high temperatures can lead to side reactions of propargyl alcohol, such as isomerization or polymerization. The nitrile oxide intermediate itself is reactive and can dimerize if the cycloaddition with the alkyne is not efficient.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction at the recommended temperature. For the generation of the nitrile oxide and subsequent cycloaddition, room temperature is often sufficient.[8]
-
Order of Addition: A common successful strategy is to generate the nitrile oxide in the presence of the alkyne dipolarophile. This allows the nitrile oxide to be trapped as it is formed, minimizing dimerization.
-
-
-
Poor Regioselectivity: The 1,3-dipolar cycloaddition can potentially yield two regioisomers.
-
Causality: While the reaction of a terminal alkyne with a nitrile oxide often favors the 3,5-disubstituted isoxazole, factors like sterics and electronics of the substituents can influence the outcome.[4][7]
-
Troubleshooting Protocol:
-
Reaction Conditions: While often inherently regioselective, exploring different solvents or the use of certain catalysts (though often aiming for metal-free conditions) could be investigated if regioisomeric impurities are a significant issue.[4]
-
Analytical Verification: Use NMR spectroscopy to confirm the structure of your product and any byproducts to ascertain if regioisomers are being formed.
-
-
Issue 2: Formation of Significant Impurities
Question: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I prevent their formation?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Prevention Strategies:
| Impurity | Plausible Cause | Prevention Strategy |
| Furoxan (Nitrile Oxide Dimer) | Slow cycloaddition reaction, allowing the nitrile oxide to dimerize. | - Ensure a slight excess of the alkyne dipolarophile. - Add the base for nitrile oxide formation slowly to a mixture of the aldoxime and alkyne. |
| Polymerized Propargyl Alcohol | Presence of strong base or metal contaminants. | - Use a mild, non-nucleophilic base like triethylamine. - Ensure all glassware is clean and free of metal residues. |
| Unreacted Starting Materials | Incomplete reaction due to stoichiometry, reaction time, or temperature. | - Verify the stoichiometry of your reagents. - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Ensure the reaction is maintained at the appropriate temperature. |
Workflow for Minimizing Impurities:
Caption: Optimized workflow to minimize impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][6] Specifically, this involves the in situ generation of a nitrile oxide from an appropriate aldoxime, which then reacts with propargyl alcohol or a derivative to form the 5-(hydroxymethyl)isoxazole ring system.[8] Subsequent esterification of the carboxylic acid at the 3-position yields the final product.
Q2: Are there alternative synthetic strategies I can consider?
Yes, other methods for constructing the isoxazole ring exist, although the 1,3-dipolar cycloaddition is often the most efficient.[10][11] One alternative involves the reaction of a β-enamino ketoester with hydroxylamine.[10][11] This method can be particularly useful for accessing different substitution patterns on the isoxazole ring. Another approach involves the cyclization of α,β-acetylenic oximes.
Q3: How critical is the purity of propargyl alcohol?
The purity of propargyl alcohol is very important. Impurities can interfere with the cycloaddition reaction and lead to the formation of byproducts. It is recommended to use freshly distilled or high-purity commercial propargyl alcohol.
Q4: What are the best practices for purifying the final product?
Silica gel flash chromatography is the most common and effective method for purifying this compound. A solvent system of ethyl acetate and hexane is typically used.[8] The polarity of the solvent system can be adjusted based on the separation observed by TLC.
Q5: Can I use a different ester group instead of methyl?
Yes, it is possible to synthesize other esters, such as ethyl or benzyl esters. This can be achieved by using the corresponding alcohol during the esterification step or by starting with a different ester of the precursor. For example, using ethyl nitroacetate in a related synthesis can yield the corresponding ethyl ester.[12]
Experimental Protocols
Protocol 1: Synthesis of (3-methylisoxazol-5-yl)methanol (A precursor to a related structure)
This protocol is adapted from a known procedure for a structurally related compound and can be modified for the synthesis of the title compound's core.[8]
Step 1: In situ generation of nitrile oxide and cycloaddition
-
At room temperature, add N-chlorosuccinimide (NCS) (1.2 equivalents) to a solution of acetaldoxime (1 equivalent) in anhydrous THF.
-
Stir the mixture for 2 hours.
-
Slowly add a diluted solution of propargyl alcohol (1.5 equivalents) in anhydrous THF.
-
Add a diluted solution of triethylamine (TEA) (1.2 equivalents) in anhydrous THF dropwise.
-
After stirring for 1 hour, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Dry the combined organic layers with MgSO4, filter, and concentrate under vacuum.
-
Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain (3-methylisoxazol-5-yl)methanol.[8]
Note: This protocol would need to be adapted with the appropriate starting materials to yield the desired carboxylate functionality at the 3-position.
General Reaction Scheme:
Caption: General 1,3-dipolar cycloaddition pathway.
References
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available from: [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Available from: [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. Available from: [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available from: [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available from: [Link]
-
Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. ResearchGate. Available from: [Link]
-
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available from: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available from: [Link]
-
Versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. PubMed. Available from: [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available from: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chemdad. Available from: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available from: [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available from: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. Available from: [Link]
-
Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa. Available from: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. Available from: [Link]
-
Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PubMed Central. Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Available from: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]
-
Synthesis of Novel N-Hydroxybenzoyl Derivatives of 5-Methyl-1,2-oxazole-3-amines As Potential Antiglycation Agents. ResearchGate. Available from: [Link]
- Conversion of propargyl alcohol derivatives to alpha,beta-unsaturated ketone or alkyne derivatives comprises reaction with an acidic cation-exchange resin in an organic solvent.Google Patents.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]
-
Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journals. Available from: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health. Available from: [Link]
-
Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI. Available from: [Link]
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Technical Support Center: Troubleshooting Low Yield in Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their isoxazole synthesis reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isoxazole synthesis is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low or nonexistent yields in isoxazole synthesis can typically be traced back to a few critical areas: the integrity of your starting materials, the specifics of your reaction conditions, and the stability of key intermediates.[1] A systematic approach is the most effective way to diagnose the issue.
Two of the most robust and widely used methods for constructing the isoxazole ring are the [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne, and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] Let's break down the troubleshooting process based on these common pathways.
Troubleshooting Workflow for Low Yield
Below is a generalized workflow to help you systematically identify the source of low yield in your reaction.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Q2: I'm performing a 1,3-dipolar cycloaddition and suspect issues with my nitrile oxide intermediate. How can I improve this step?
A2: This is a very common challenge. The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for forming five-membered heterocycles.[4][5][6] However, the nitrile oxide dipole is often highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), which competes with the desired cycloaddition and is a primary cause of low yields.[2]
Here are key strategies to mitigate this:
-
Slow Addition/In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile). This is typically done by the slow addition of a base (like triethylamine) to a solution of the hydroximoyl chloride precursor and the alkyne.[7][8] Alternatively, oxidizing an aldoxime with an agent like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can also generate the nitrile oxide slowly.[9][10] This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular reaction with the alkyne over dimerization.
-
Stoichiometry Adjustment: Use a slight excess of the alkyne dipolarophile relative to the nitrile oxide precursor. This increases the probability of a successful cycloaddition event.[2]
-
Temperature Control: Optimize the reaction temperature. Higher temperatures can accelerate the rate of both the desired reaction and the undesired dimerization. Sometimes, lowering the temperature can improve selectivity towards the isoxazole product.[2][9]
-
Catalysis: For terminal alkynes, copper(I)-catalyzed reactions (a variant of "click chemistry") can dramatically improve both yield and regioselectivity, leading specifically to 3,5-disubstituted isoxazoles.[9][11][12]
Protocol: In Situ Generation of Nitrile Oxide from an Aldoxime [10]
-
Dissolve the aldoxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., DCM or THF).
-
Add a mild oxidizing agent (e.g., N-chlorosuccinimide (NCS) or (diacetoxyiodo)benzene (DIB)) portion-wise or as a solution via syringe pump over 1-2 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup to remove the oxidant byproducts and purify via column chromatography.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioselectivity is a frequent hurdle, particularly in reactions between unsymmetrical alkynes and nitrile oxides, or unsymmetrical 1,3-dicarbonyls and hydroxylamine.[2] The formation of isomers is governed by a combination of steric and electronic factors of the reactants.[4]
Strategies for Controlling Regioselectivity:
| Reaction Type | Strategy | Explanation |
| 1,3-Dipolar Cycloaddition | Use Copper(I) Catalysis | For terminal alkynes, Cu(I) catalysis almost exclusively yields the 3,5-disubstituted isoxazole.[9][11] |
| Modify Substituents | The electronic properties of the substituents on both the alkyne and the nitrile oxide precursor influence the frontier molecular orbital (HOMO/LUMO) interactions, which dictate regioselectivity. Electron-withdrawing groups on the dipolarophile often favor one isomer.[4] | |
| Use Internal Alkynes | While terminal alkynes heavily favor the 3,5-isomer, using internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles, and careful choice of substituents can influence the outcome.[9] | |
| Condensation Reactions | Control pH | In the synthesis from 1,3-dicarbonyls, the pH of the reaction medium can significantly influence the isomeric ratio of the products.[1] |
| Use a Lewis Acid | The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity in the synthesis from β-enamino diketones by coordinating to the carbonyl groups.[13] | |
| Choice of Solvent | The polarity of the solvent can influence which tautomer of the 1,3-dicarbonyl is present or which carbonyl is more reactive, thereby affecting the final regioisomeric ratio.[13] |
Data on Regioselectivity Control: The following table, adapted from data on the synthesis of isoxazoles from a β-enamino diketone, illustrates the powerful effect of solvent and additives on the product ratio.[13]
| Entry | Solvent | Base/Additive | Ratio (Isomer 1 : Isomer 2) | Isolated Yield (%) |
| 1 | EtOH | - | 30:70 | 85 |
| 2 | MeCN | - | 75:25 | 88 |
| 3 | MeCN | BF₃·OEt₂ (1.2 eq) | >95:5 | 92 |
This data clearly shows that switching from a protic solvent (EtOH) to an aprotic one (MeCN) can invert the major product, while the addition of a Lewis acid can drive the reaction to produce a single regioisomer with high selectivity.[13]
Q4: I am using an α,β-unsaturated ketone (chalcone) and hydroxylamine, but the yield is poor. What could be wrong?
A4: This route, involving the initial Claisen-Schmidt condensation to form a chalcone followed by cyclization with hydroxylamine, is a classic and effective method.[14] If you are experiencing low yields, consider the following points:
-
Purity of the Chalcone: Ensure the chalcone intermediate is pure before proceeding to the cyclization step. The Claisen-Schmidt condensation can sometimes be incomplete or yield side products. Purify the chalcone by recrystallization or column chromatography.
-
Reaction Conditions for Cyclization: The cyclization step is typically performed under basic conditions (e.g., KOH or NaOH in ethanol).[14]
-
Base Strength & Amount: Ensure you are using a sufficient amount of a strong enough base to facilitate the reaction.
-
Temperature & Time: These reactions often require refluxing for several hours. Monitor the reaction by TLC to determine the optimal reaction time.[14]
-
-
Formation of Intermediates: The reaction can sometimes stall at the 5-hydroxyisoxazoline intermediate.[15][16] Prolonged heating or changing the solvent to a higher boiling one (like xylene) can promote the dehydration step to form the final isoxazole.[16]
Protocol: Two-Step Chalcone to Isoxazole Synthesis [14]
Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of NaOH or KOH dropwise while stirring at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and dry. Purify if necessary.
Step B: Isoxazole Formation
-
Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Add an aqueous solution of KOH (e.g., 40%) to the refluxing mixture.
-
Continue to reflux for 4-12 hours, monitoring by TLC.
-
Cool the reaction, pour into ice water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q5: My isoxazole product seems to be decomposing during workup or purification. Why is this happening and how can I prevent it?
A5: While generally stable, the isoxazole ring can be sensitive under certain conditions due to the inherent weakness of the N-O bond.[1][3]
Conditions to Avoid:
-
Strongly Basic or Acidic Conditions: Aggressive pH during aqueous workup can lead to ring-opening. Use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) for washes.
-
Reductive Conditions: The N-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd) or other strong reducing agents.[1] If you need to reduce another functional group in the molecule, choose your reagents carefully.
-
Photochemical Conditions: Prolonged exposure to UV light can cause the isoxazole ring to rearrange.[1] It is good practice to protect your reaction and product from direct, strong light.
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1] Be mindful of this if your downstream steps involve metal-catalyzed cross-coupling reactions.
Purification Strategies for Sensitive Compounds:
-
Column Chromatography: This is the most common purification method.[1]
-
Solvent Screening: Use TLC to find a solvent system that provides good separation without causing streaking (a sign of decomposition on the silica).
-
Buffered Silica: If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification that avoids potential issues with silica gel.[1] Experiment with various solvent systems to find one that yields high-purity crystals.
Decision Tree for Regioselectivity Issues
Caption: A decision-making flowchart for addressing regioselectivity issues.
References
-
Mora-Cárdenas, A. D., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(82), 78847-78856. Retrieved from [Link]
-
Uddin, M. R., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 25(23), 5740. Retrieved from [Link]
-
Mavrov, M. V., & Firgang, S. I. (1987). On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Russian Chemical Bulletin, 36(9), 1934-1938. Retrieved from [Link]
-
Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 19(08), 0844. Retrieved from [Link]
-
Gribanov, P. S., et al. (2019). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 17(3), 554-566. Retrieved from [Link]
-
Mora-Cárdenas, A. D., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(82), 78847-78856. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903-32942. Retrieved from [Link]
-
Baklanov, M. A., et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(14), 5395. Retrieved from [Link]
-
Chen, W. C., et al. (2017). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 22(12), 2097. Retrieved from [Link]
-
Reddy, K. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8213-8243. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Ortiz, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(45), 29599-29606. Retrieved from [Link]
-
Reddy, K. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8213-8243. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... Retrieved from [Link]
-
Pinto, A., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(11), 2969. Retrieved from [Link]
-
Zhou, X., et al. (2020). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv. Retrieved from [Link]
-
El-Sayed, A. M. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Journal of Islamic Academy of Sciences, 5(2), 81-85. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Li, J., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(19), 6825. Retrieved from [Link]
-
Zhou, X., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Organic Letters, 22(15), 5945-5949. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Wang, H., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Retrieved from [Link]
-
Crossley, J. A., & Browne, D. L. (2010). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 15(12), 9072-9079. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
Al-Zahrani, A. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222. Retrieved from [Link]
-
de la Cruz, P., et al. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(12), 1155-1199. Retrieved from [Link]
-
YouTube. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Retrieved from [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoxazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance your reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your isoxazole synthesis experiments in a direct question-and-answer format.
Issue 1: Low or No Yield
Question: My isoxazole synthesis is resulting in consistently low yields or failing completely. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in isoxazole synthesis is a common issue that can be attributed to several factors, ranging from the integrity of your starting materials to suboptimal reaction conditions.[1][2] A systematic approach is crucial for effective troubleshooting.
Causality and Strategic Solutions:
-
Starting Material Integrity: The purity and stability of your reactants are paramount. For instance, in syntheses involving 1,3-dicarbonyl compounds, their existence as keto-enol tautomers can impact reactivity.[1] Similarly, for 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[1]
-
Actionable Advice: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Ensure proper storage, especially for sensitive reagents.
-
-
Inefficient Reaction Conditions: Traditional synthesis methods often rely on high temperatures and long reaction times, which can lead to product decomposition.[2]
-
Actionable Advice:
-
Temperature Control: Certain reactions, like the in-situ generation of nitrile oxides, may necessitate low temperatures to prevent dimerization, followed by a gradual increase to facilitate cycloaddition.[1]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to establish the optimal reaction duration. Insufficient time will result in low conversion, while excessively long times can lead to degradation.[1]
-
Catalyst Selection: The choice of catalyst can dramatically influence yield. While traditional methods may be uncatalyzed, modern approaches have demonstrated high yields with catalysts like Sn(II)-Mont K10, itaconic acid, and ferrite nanoparticles (Fe₂O₃ NPs), particularly when coupled with ultrasound irradiation.[2][3] For some cycloadditions, copper(I) catalysts are well-established for improving regioselectivity and yield.[4]
-
-
-
Nitrile Oxide Instability (for 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive intermediates prone to dimerization, forming furoxans as a major byproduct, which significantly lowers the yield of the desired isoxazole.[1][4]
-
Actionable Advice:
-
Generate the nitrile oxide in situ to ensure it reacts immediately with the alkyne (dipolarophile).[1]
-
Employing a slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl halide) to the reaction mixture containing the alkyne can maintain a low concentration of the nitrile oxide, thus minimizing dimerization.[1]
-
-
Below is a troubleshooting workflow to address low yield issues:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge in isoxazole synthesis, especially in reactions involving unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, which can be influenced by the reaction conditions.[1]
Causality and Strategic Solutions:
-
For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne): The reaction between a nitrile oxide and a terminal alkyne typically favors the 3,5-disubstituted isoxazole.[4] However, deviations can occur.
-
Actionable Advice:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4] Ruthenium catalysts have also been employed for this purpose.[5]
-
Solvent Polarity: The polarity of the solvent can influence the regiochemical outcome. It is advisable to screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
-
Substrate Modification: Modifying the electronic properties of the substituents on the alkyne or the nitrile oxide precursor can steer the reaction towards a single isomer.
-
-
-
For Claisen-type Synthesis (1,3-Dicarbonyl + Hydroxylamine): The reaction with an unsymmetrical 1,3-dicarbonyl can lead to two possible regioisomers.
-
Actionable Advice:
-
pH Control: The pH of the reaction medium can be a critical factor in determining the isomeric ratio.[1] Acidic conditions often favor one isomer over the other.
-
Substrate Modification: Using β-enamino diketones instead of the parent 1,3-dicarbonyls can provide superior regiochemical control.[6] The regioselectivity can then be tuned by the choice of solvent or the addition of a Lewis acid.[7]
-
-
The following decision tree illustrates a systematic approach to improving regioselectivity:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Data on Regioselectivity Control: The effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride has been systematically studied. The following table summarizes key findings.[6]
| Entry | Solvent | Additive (equiv.) | Ratio (Isomer 1 : Isomer 2) | Isolated Yield (%) |
| 1 | EtOH | None | 30:70 | 85 |
| 2 | MeCN | None | 75:25 | 82 |
| 3 | MeCN | BF₃·OEt₂ (0.5) | 20:80 | 95 |
| 4 | MeCN | BF₃·OEt₂ (1.5) | <5:95 | 98 |
Table 1: Effect of Solvent and Lewis Acid on Regioisomer Ratio. This data highlights how a change from a protic solvent (EtOH) to an aprotic solvent (MeCN) can invert the major regioisomer, and how the addition of a Lewis acid (BF₃·OEt₂) can further enhance selectivity towards one isomer.[6]
Issue 3: Product Decomposition During Workup or Purification
Question: My isoxazole derivative appears to be decomposing during the workup or purification steps. What could be causing this instability?
Answer: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1] Understanding these sensitivities is key to preserving your product.
Conditions Leading to Decomposition:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1] This is a known synthetic transformation but can be an undesired side reaction if not intended.
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1][8]
Actionable Advice: If you suspect product decomposition, consider the following modifications:
-
Employ milder workup procedures, avoiding strongly acidic or basic washes.
-
Use alternatives to catalytic hydrogenation for the reduction of other functional groups if the isoxazole ring needs to be preserved.
-
Protect the compound from direct light if it is found to be photosensitive.
-
Be mindful of residual transition metal catalysts from previous steps, which might need to be removed more rigorously.
Issue 4: Difficulty in Purification
Question: I am struggling to purify my isoxazole derivative. What are the best strategies?
Answer: Purification of isoxazoles can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with very similar polarities.[1]
Purification Strategies:
-
Column Chromatography: This remains the most common and effective method.
-
Solvent System Screening: Systematically screen various solvent systems using Thin-Layer Chromatography (TLC) to identify the eluent that provides the best separation between your product and impurities. Sometimes, a ternary mixture of solvents or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly improve separation.[1]
-
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective purification technique, especially for removing closely related isomers.[1] Experiment with different solvent systems to induce crystallization of the desired product.
-
Chemical Derivatization: In complex cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The protecting or derivatizing group can then be removed to yield the pure isomer.[1]
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via Ultrasound-Assisted 1,3-Dipolar Cycloaddition
This protocol describes a modern, efficient method for isoxazole synthesis that often leads to higher yields and shorter reaction times.[2][3]
-
Reactant Preparation: In a suitable reaction vessel, combine the alkyne (1.0 mmol, 1.0 eq.), the nitrile oxide precursor (e.g., aldoxime or hydroxyimidoyl chloride, 1.2 mmol, 1.2 eq.), and the chosen catalyst (e.g., 5-10 mol% of a copper salt or other reported catalyst).[2]
-
Solvent Addition: Add the optimized solvent (e.g., water, ethanol, or an aqueous mixture, ~5 mL). Greener solvents are often effective under these conditions.[2][3]
-
Reaction Setup: Place the sealed reaction vessel in an ultrasonic bath.
-
Irradiation: Irradiate the mixture at a specified power (e.g., 90 W) and temperature (e.g., 30-50 °C).[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.[2]
Protocol 2: Microwave-Assisted Isoxazole Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][9]
-
Reactant Combination: In a microwave-safe reaction vial, combine the 1,3-dicarbonyl compound (or chalcone) (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.).[1]
-
Solvent Addition: Add a suitable solvent, such as methanol (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes. The optimal conditions will depend on the specific substrates.[1]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure and purify the residue by column chromatography.
Safety Precautions
-
Hydroxylamine and its salts: These reagents can be toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Nitrile Oxides: These are highly reactive intermediates. It is strongly recommended to generate them in situ to avoid their isolation and potential hazards.[1]
-
Solvents and Reagents: Many reagents and solvents used in synthesis (e.g., strong acids, bases, organic solvents) have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]
References
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. Available at: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]
-
Copper-Catalyzed Isoxazole Synthesis. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing. Available at: [Link]
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. Available at: [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - SciSpace. Available at: [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c. Available at: [Link]
-
Regioselective Synthesis of Isoxazoles from Ynones. Available at: [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Significant values are in bold. - ResearchGate. Available at: [Link]
-
Recyclability of the catalyst for the synthesis of isoxazole and... - ResearchGate. Available at: [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate. Available at: [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC - NIH. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available at: [Link]
-
synthesis of isoxazoles - YouTube. Available at: [Link]
-
Isoxazole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) - PMC - NIH. Available at: [Link]
-
Challenges associated with isoxazole directed C−H activation. - ResearchGate. Available at: [Link]
-
Exploring the Synthesis and Applications of Isoxazole Derivatives. Available at: [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC - NIH. Available at: [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. Available at: [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Polar Oxazole Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of polar oxazole-containing compounds. The inherent polarity and basicity of many oxazoles can lead to significant hurdles in achieving high purity and recovery. This document provides a structured approach to troubleshooting common issues, offering detailed protocols and the scientific rationale behind them.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing in-depth solutions and methodologies.
Issue 1: My polar oxazole compound shows poor or no retention on a standard C18 column, eluting at or near the solvent front.
This is a common problem for polar analytes in reversed-phase chromatography (RPC) due to their high affinity for the polar mobile phase over the non-polar stationary phase.[1][2][3]
Root Cause Analysis:
In RPC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[4] Highly polar compounds, such as many oxazoles, do not partition effectively from a highly aqueous mobile phase into the non-polar C18 stationary phase, leading to minimal retention.[5][6][7]
Solutions & Experimental Protocols:
Solution A: Employ a Stationary Phase with Enhanced Polarity
Using a reversed-phase column with a polar-embedded or polar-endcapped stationary phase can increase the retention of polar analytes.[1][8][9][10] These columns offer alternative selectivities and are more stable in highly aqueous mobile phases.
-
Protocol: Method Development with a Polar-Embedded Column
-
Column Selection: Choose a column with a polar-embedded group (e.g., amide or carbamate) or a polar-endcapped C18 phase.
-
Initial Mobile Phase: Begin with a highly aqueous mobile phase, such as 95% Water / 5% Acetonitrile, containing an acidic modifier like 0.1% formic acid to improve peak shape for basic oxazoles.[11]
-
Gradient Elution: Scout for the optimal elution conditions by running a broad gradient, for instance, from 5% to 95% acetonitrile over 15-20 minutes.
-
Optimization: Based on the scouting run, develop a shallower gradient or an isocratic method around the elution point of the target compound to maximize resolution.
-
Solution B: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique specifically designed for the retention and separation of highly polar compounds that are not well-retained in RPC.[3][5][7][12][13]
-
Protocol: HILIC Method Development
-
Column Selection: Utilize a HILIC column with a polar stationary phase, such as bare silica, amide, or a zwitterionic phase like ZIC-HILIC.[13][14][15][16]
-
Mobile Phase: HILIC employs a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous solvent. A common starting point is 95% Acetonitrile / 5% Water with a buffer, such as 10 mM ammonium formate, to maintain a consistent pH and improve peak shape.
-
Gradient Elution: In HILIC, the gradient runs in the opposite direction to RPC. You start with a high organic concentration and increase the aqueous portion to elute the analytes. A typical gradient would be from 5% to 40% aqueous mobile phase.
-
Column Equilibration: It is crucial to allow sufficient time for the HILIC column to equilibrate with the initial mobile phase to ensure reproducible retention times. A minimum of 10-15 column volumes is recommended.
-
Workflow for Selecting a Purification Strategy:
Caption: Decision tree for selecting a purification strategy.
Issue 2: My oxazole compound shows significant peak tailing.
Peak tailing is a form of peak asymmetry where the latter half of the peak is drawn out.[8] For basic compounds like many oxazoles, this is often caused by secondary interactions with the stationary phase.[4][17]
Root Cause Analysis:
-
Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the protonated basic analyte and ionized, acidic silanol groups on the surface of the silica-based stationary phase.[4][8][18][19]
-
Column Overload: Injecting too much sample can lead to mass overload of the column, resulting in peak tailing.[19]
Solutions & Experimental Protocols:
Solution A: Mobile Phase Modification
Adding a modifier to the mobile phase can effectively suppress the undesirable silanol interactions.
-
Protocol: Using Mobile Phase Additives
-
Low pH: Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase.[11] This protonates the silanol groups, reducing their ability to interact with the basic analyte.[18][19][20]
-
Competing Base: In preparative chromatography, a small amount of a competing base, such as triethylamine (TEA) at a concentration of around 5 mM, can be added to the mobile phase.[18][20] The TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.[18][20]
-
Solution B: Use a Highly Deactivated Column
Modern, high-purity silica columns that are thoroughly end-capped show significantly reduced silanol activity and are less prone to causing peak tailing with basic compounds.[8][19][20]
Comparative Data for Peak Shape Improvement:
| Method | Mobile Phase Additive | Typical Asymmetry Factor | Rationale |
| Standard RPC | None | > 2.0 | Strong secondary interactions with silanols.[4][18] |
| RPC | 0.1% Formic Acid | 1.2 - 1.5 | Suppresses ionization of silanol groups.[11] |
| RPC | 0.1% TFA | 1.0 - 1.2 | Provides strong ion-pairing and suppresses silanol interactions. |
| RPC with Competing Base | ~5 mM TEA | 1.1 - 1.4 | The competing base blocks active silanol sites.[18][20] |
Issue 3: I am experiencing low recovery of my polar oxazole compound after purification.
Low recovery can be a result of several factors, including irreversible adsorption of the compound onto the stationary phase or degradation during the purification process.[21][22]
Root Cause Analysis:
-
Irreversible Adsorption: The analyte may bind too strongly to active sites on the column, leading to it not eluting completely.
-
Compound Instability: The pH of the mobile phase or exposure to the silica surface could be causing the degradation of the target compound.[22][23]
-
Post-Collection Issues: Compound loss can occur during the solvent evaporation step, especially if volatile or thermally unstable.[21]
Solutions & Experimental Protocols:
Solution A: Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase technique that uses supercritical CO2 as the main mobile phase. It is known for its high efficiency and speed, and it can be an excellent choice for purifying polar compounds, often with improved recovery.[24][25][26]
-
Protocol: SFC Method Screening
-
Column Selection: Common SFC columns for polar compounds include those with 2-ethylpyridine or amino-functionalized stationary phases.
-
Mobile Phase: The mobile phase consists of supercritical CO2 and a polar organic co-solvent (modifier), typically methanol.
-
Modifier and Additive Screening: The separation can be optimized by screening different co-solvents and adding small amounts of additives (e.g., diethylamine for basic compounds) to the modifier to improve peak shape and recovery.
-
Solution B: Non-Chromatographic Purification - Crystallization
For solid compounds, crystallization is a powerful purification technique that relies on differences in solubility between the desired compound and impurities.[27][28][29]
-
Protocol: Single Solvent Crystallization
-
Solvent Selection: Find a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[29][30]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of crystals.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Workflow for Addressing Low Recovery:
Caption: Troubleshooting workflow for low recovery issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel polar oxazole with unknown chromatographic behavior?
A multi-technique screening approach is most effective. It is recommended to evaluate the compound's behavior under three distinct sets of conditions:
-
Reversed-Phase: A C18 column with a water/acetonitrile gradient and 0.1% formic acid.
-
HILIC: An amide or silica-based HILIC column with an acetonitrile/water gradient containing an ammonium formate buffer.
-
SFC: A 2-ethylpyridine column with a CO2/methanol gradient, possibly with a basic additive.
This will provide a broad overview of the compound's retention characteristics and help in selecting the most promising technique for further optimization.
Q2: Can I use traditional normal-phase chromatography on silica gel for polar oxazoles?
While possible, traditional normal-phase chromatography can be challenging for highly polar, basic compounds due to strong, sometimes irreversible, adsorption to the acidic silica surface, which can lead to poor recovery and peak shape.[23] If you choose to use this method, it may be necessary to deactivate the silica by adding a small amount of a base like triethylamine to the mobile phase. HILIC is generally a more robust and reproducible alternative for these types of compounds.[12]
Q3: How can I remove mobile phase additives like TFA or TEA from my purified sample?
-
TFA: As a strong acid, TFA can form non-volatile salts with basic compounds, making it difficult to remove completely by simple evaporation. Lyophilization can be effective, but if problems persist, consider using a more volatile acid like formic acid during purification.
-
TEA: Triethylamine is a volatile base and can usually be removed by evaporation under high vacuum. Co-evaporation with a solvent like toluene can also aid in its removal.
Q4: My polar oxazole is only soluble in highly polar solvents like water or DMSO. How does this affect my purification?
Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can lead to peak distortion and broadening. This is particularly problematic in reversed-phase chromatography when injecting a sample in DMSO into a highly aqueous mobile phase. To mitigate this, keep the injection volume as small as possible. If possible, dissolve the sample in the initial mobile phase. For preparative work, dry loading the sample onto silica or a suitable sorbent can be an effective strategy.[31]
References
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]
-
Retaining Polar Compounds. LCGC. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
-
How to crystallize organic compounds. Quora. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
HPLC problems with very polar molecules. Axion Labs. [Link]
-
SOP: CRYSTALLIZATION. Columbia University. [Link]
-
How do I make a crystal of highly polar compounds? ResearchGate. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Institutes of Health. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
How Good is SFC for Polar Analytes? Chromatography Today. [Link]
-
4. Crystallization. University of California, Irvine. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
How SFC Helps? ABsys. [Link]
-
Separations and Purifications. Veranova. [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
How good is SFC for polar analytes? ResearchGate. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
What can I use to purify polar reaction mixtures? Biotage. [Link]
-
loss of compound during HPLC purification. Chromatography Forum. [Link]
-
Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. LCGC International. [Link]
-
A simple and efficient approach for recovery estimation during reverse phase prep purification. Longdom Publishing. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. [Link]
-
A systematic investigation of recovery in preparative reverse phase high performance liquid chromatography/mass spectrometry. ResearchGate. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. National Institutes of Health. [Link]
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- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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Technical Support Center: Synthesis and Stability of Isoxazoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of isoxazole synthesis and prevent the degradation of this valuable heterocyclic scaffold. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues in Isoxazole Synthesis
This section addresses specific challenges you may encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Isoxazole
Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in isoxazole synthesis can be traced back to several factors, including the integrity of your starting materials, the reaction conditions, and the stability of key intermediates. A systematic approach to troubleshooting is recommended.[1]
Causality and Experimental Solutions:
-
Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, in the Claisen isoxazole synthesis, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect their reactivity.[1] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[1]
-
Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them before use.
-
-
Inefficient Intermediate Generation: In 1,3-dipolar cycloadditions, the in situ generation of nitrile oxides from precursors like aldoximes is a critical step. If this process is inefficient, the concentration of the dipole will be too low for effective cycloaddition.
-
Solution: Ensure the base used for generating the nitrile oxide (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions. Verify the quality of the nitrile oxide precursor.
-
-
Intermediate Dimerization: Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations.[2] This side reaction can significantly reduce the yield of the desired isoxazole.
-
Solution: To minimize dimerization, generate the nitrile oxide in situ and ensure the dipolarophile (alkyne) is readily available to react. Slow, controlled addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also be beneficial by maintaining a low concentration of the reactive intermediate.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions require specific temperature control; for example, the in situ generation of nitrile oxides may need to be performed at a low temperature to prevent dimerization, followed by warming to facilitate the cycloaddition.[1] Excessively long reaction times can lead to product degradation.
-
Solution: Monitor your reaction progress using TLC or LC-MS to determine the optimal reaction time. Experiment with a range of temperatures to find the sweet spot for your specific transformation. Microwave-assisted synthesis can often reduce reaction times and improve yields.[1]
-
-
Reactant Decomposition: Your starting materials or the isoxazole product itself may be degrading under the reaction conditions.
-
Solution: If you suspect decomposition, consider using milder reaction conditions, such as lower temperatures or less aggressive reagents.
-
Troubleshooting Workflow for Low Yields
Caption: A decision-making flowchart for troubleshooting low yields.
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge, particularly in the Claisen synthesis with unsymmetrical 1,3-dicarbonyls and in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.
Causality and Experimental Solutions:
-
Inherent Substrate Properties: The electronic and steric properties of your starting materials are the primary drivers of regioselectivity. In 1,3-dipolar cycloadditions, the frontier molecular orbital (FMO) interactions between the nitrile oxide and the alkyne dictate the preferred orientation of addition.
-
Reaction Conditions:
-
pH Control (Claisen Synthesis): In the condensation of 1,3-dicarbonyls with hydroxylamine, the pH of the reaction medium can significantly influence which carbonyl group is more reactive, thereby directing the cyclization to favor one regioisomer. Acidic conditions often favor one isomer.
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regiochemical outcome.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as BF₃·OEt₂, can enhance the electrophilicity of one of the carbonyl groups in a 1,3-dicarbonyl compound, leading to improved regioselectivity.
-
Metal Catalysis (1,3-Dipolar Cycloaddition): Copper(I) and Ruthenium catalysts are known to control the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, typically favoring the 3,5-disubstituted isoxazole.
-
Strategies for Enhancing Regioselectivity
| Synthetic Method | Strategy | Rationale |
| Claisen Synthesis | Adjust pH | Modulates the reactivity of the two carbonyl groups. |
| Use β-enamino diketone derivatives | The enamine functionality directs the cyclization. | |
| Employ a Lewis acid catalyst (e.g., BF₃·OEt₂) | Increases the electrophilicity of one carbonyl center. | |
| 1,3-Dipolar Cycloaddition | Change solvent polarity | Can alter the energy of the competing transition states. |
| Use a metal catalyst (e.g., Cu(I), Ru) | Coordinates to the alkyne, directing the approach of the nitrile oxide. | |
| Modify electronic properties of reactants | Altering substituents on the alkyne or nitrile oxide can favor one FMO interaction over the other. |
Problem 3: Product Decomposition During Workup or Purification
Question: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?
Answer: The isoxazole ring, while generally considered aromatic and stable, possesses a relatively weak N-O bond that is susceptible to cleavage under certain conditions.
Degradation Pathways and Prevention Strategies:
| Condition | Mechanism | Prevention Strategy |
| Strongly Basic Conditions | Deprotonation at C3 (if unsubstituted) or other acidic protons can initiate ring-opening.[3] | Maintain a neutral or slightly acidic pH during workup and purification. Avoid strong bases like NaOH or KOH. Use milder bases like NaHCO₃ or organic amines if necessary. |
| Reductive Conditions | The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd, Raney Nickel) or other reducing agents. | Avoid these reductive conditions if the isoxazole ring needs to be preserved. The isoxazole can, however, be used as a protecting group for a 1,3-dicarbonyl, to be revealed by reduction. |
| Photochemical Conditions | UV irradiation can induce cleavage of the N-O bond, leading to a rearrangement to the corresponding oxazole via an azirine intermediate.[1][4] | Protect the reaction and the purified compound from light, especially if it is known to be photosensitive. Use amber vials and conduct experiments in a fume hood with the sash down. |
| Transition Metals | Certain transition metals can catalyze the cleavage of the N-O bond.[1] For example, palladium catalysis can lead to ring-opening and rearrangement.[5] | Be mindful of residual metal catalysts from previous steps. If a transition metal-catalyzed reaction is performed, ensure complete removal of the metal during workup. |
Visualizing Isoxazole Degradation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Managing the formation of regioisomers in isoxazole synthesis
Welcome to the Isoxazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The formation of regioisomers is a critical challenge in isoxazole chemistry, and this guide provides in-depth strategies to manage and control these outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a frequent challenge, particularly in the classical Claisen isoxazole synthesis using unsymmetrical 1,3-dicarbonyl compounds and in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1][2] The regiochemical outcome is a delicate balance of steric and electronic factors of the reactants and the specific reaction conditions employed.[3][4]
To address this, first identify your synthetic method and then consult the appropriate decision-making workflow.
For Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine):
The key to controlling regioselectivity in this reaction is to exploit the differential reactivity of the two carbonyl groups in your 1,3-dicarbonyl substrate.
-
pH Control: The pH of the reaction medium is a critical factor.[5] The initial step is the nucleophilic attack of hydroxylamine on a carbonyl group. Under acidic conditions, the more basic carbonyl group is preferentially protonated and activated, guiding the initial attack. Conversely, under basic conditions, the enolate may form, altering the nucleophilicity of the system. It is crucial to perform small-scale pH screens to determine the optimal conditions for your specific substrate.
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the regioisomeric ratio.[2] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, acetonitrile with pyridine at room temperature may favor one regioisomer, while ethanol at reflux can preferentially form the other.[2] This is due to solvent effects on the stability of intermediates and transition states.
-
Substrate Modification: Using β-enamino diketones, which are derivatives of 1,3-dicarbonyls, can provide superior regiochemical control.[2][3] The enamine functionality effectively differentiates the two carbonyl groups, leading to more selective reactions.
For 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne):
Regiocontrol in this [3+2] cycloaddition is governed by the frontier molecular orbitals (FMO) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile). The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Catalysis for Terminal Alkynes: For terminal alkynes, the use of a copper(I) catalyst is a highly reliable method to regioselectively synthesize 3,5-disubstituted isoxazoles.[5][6] The catalyst coordinates to the terminal alkyne, profoundly influencing the electronic properties and directing the cycloaddition.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can alter the regioselectivity by coordinating to the nitrile oxide or the dipolarophile.[3][7] This coordination changes the orbital energies and coefficients, thereby favoring one regioisomeric transition state over the other.
-
Steric and Electronic Effects: Large, sterically demanding substituents on either the alkyne or the nitrile oxide precursor can direct the cycloaddition to form the less hindered regioisomer.[4] Similarly, the electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the alkyne generally favor the formation of the 4-substituted isomer, while electron-donating groups favor the 5-substituted isomer, although this is a generalization and exceptions exist.
Issue 2: My 1,3-dipolar cycloaddition reaction has a low yield due to byproduct formation.
Probable Cause: A common issue in reactions involving nitrile oxides is their propensity to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[1] This side reaction is particularly prevalent at high concentrations of the nitrile oxide.
Solution:
-
In Situ Generation: The most effective strategy to minimize dimerization is to generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile).[1][6] This ensures that the concentration of free nitrile oxide remains low at any given moment, favoring the intermolecular cycloaddition over dimerization.
-
Slow Addition: If you are generating the nitrile oxide from a precursor (e.g., an aldoxime) in a separate step, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This technique also helps to maintain a low instantaneous concentration of the dipole.
Issue 3: I am struggling to separate the regioisomers by column chromatography.
Probable Cause: Regioisomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.[1]
Solutions:
-
Solvent System Screening: Before committing to a large-scale column, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC).
-
Test binary solvent systems with varying ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Explore ternary solvent systems, which can sometimes provide unique selectivity.
-
The addition of a small amount of a modifier, like triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve separation by suppressing tailing.[1]
-
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases. Alumina (basic or neutral) or reversed-phase silica (C18) can offer different separation mechanisms.
-
Crystallization: If your desired product is a solid, fractional crystallization can be a powerful purification technique. Experiment with different solvent/anti-solvent systems to selectively crystallize one regioisomer.
-
Chemical Derivatization: In challenging cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easily separable. Following separation, the protecting or directing group can be removed to yield the pure isomer.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the two main synthetic routes to isoxazoles, and what are their primary challenges? A1: The two most prominent methods are:
-
Cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Synthesis): This is one of the oldest and most direct methods.[2][3] Its main drawback is the frequent formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls, and it can sometimes require harsh reaction conditions.[2]
-
1,3-Dipolar Cycloaddition of nitrile oxides with alkynes: This is a powerful and versatile method that forms the isoxazole ring in a single step.[2][8] The primary challenges are controlling regioselectivity with unsymmetrical alkynes and preventing the dimerization of the nitrile oxide intermediate into a furoxan byproduct.[1][9]
Q2: How can I synthesize a 3,4-disubstituted isoxazole, which is often the minor product? A2: The synthesis of 3,4-disubstituted isoxazoles often requires specific strategies as they are typically disfavored in standard cycloadditions with terminal alkynes.[6] Effective methods include:
-
Cyclocondensation of β-Enamino Diketones: The reaction of specifically designed β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be optimized to selectively produce 3,4-disubstituted isoxazoles.[3][6][7]
-
Reactions with Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, using internal alkynes in a 1,3-dipolar cycloaddition will necessarily produce a 3,4,5-trisubstituted isoxazole. Careful selection of substituents can then influence the desired outcome.[6]
Q3: My isoxazole product seems to be decomposing during workup or storage. Why is this happening? A3: The isoxazole ring is generally stable, but the N-O bond is its weakest point and can be susceptible to cleavage under certain conditions:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases.
-
Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents.
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1][10]
It is advisable to avoid these conditions during workup and purification if you observe product instability.
Section 3: Data Tables and Protocols
Table 1: Effect of Reaction Conditions on Regioselectivity
This table summarizes the impact of different solvents and Lewis acids on the regioselectivity of the cyclocondensation of a model β-enamino diketone with hydroxylamine.
| Entry | Lewis Acid (equiv.) | Solvent | Additive | Regioisomeric Ratio (4a:other) | Yield (%) | Reference |
| 1 | BF₃·OEt₂ (1.5) | CH₂Cl₂ | — | 70:30 | 70 | [3] |
| 2 | BF₃·OEt₂ (2.0) | CH₂Cl₂ | — | 85:15 | 75 | [3] |
| 3 | BF₃·OEt₂ (2.5) | CH₂Cl₂ | — | 85:15 | 73 | [3] |
| 4 | BF₃·OEt₂ (2.0) | MeCN | Pyridine | 90:10 | 79 | [3] |
| 5 | BF₃·OEt₂ (2.0) | THF | Pyridine | 80:20 | 72 | [3] |
Data adapted from Silva, R. G. M., et al. (2018).[3] The data clearly indicates that using 2.0 equivalents of BF₃·OEt₂ in acetonitrile (MeCN) with pyridine provides the highest regioselectivity for the 3,4-disubstituted isoxazole 4a.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the highly regioselective 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and a terminal alkyne, catalyzed by copper(I).[5][6]
-
Reactant Mixture: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.), the aldoxime precursor (1.1 eq.), and a copper(I) source (e.g., CuI, 5 mol%) in a suitable solvent (e.g., THF or CH₂Cl₂).
-
In Situ Nitrile Oxide Generation: To the stirred solution, add an oxidant (e.g., N-Chlorosuccinimide (NCS) or an iodine-based oxidant) portion-wise or via syringe pump at room temperature. The slow addition is crucial to maintain a low concentration of the nitrile oxide.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting alkyne is consumed.
-
Workup and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure 3,5-disubstituted isoxazole.
Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles
This method utilizes BF₃·OEt₂ to direct the cyclocondensation of a β-enamino diketone to favor the 3,4-disubstituted regioisomer.[3][11]
-
Reactant Mixture: To a solution of the β-enamino diketone (1.0 eq.) in acetonitrile (MeCN), add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.4 eq.).
-
Lewis Acid Addition: Cool the mixture in an ice bath (0 °C) and add BF₃·OEt₂ (2.0 eq.) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to isolate the desired 3,4-disubstituted isoxazole.
References
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5995–6007. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. Available from: [Link]
-
Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9152-9164. Available from: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available from: [Link]
-
Pokar, P., et al. (2020). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 16, 219-228. Available from: [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
-
Guesmi, Z., et al. (2024). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole–Isoxazoline Conjugates as Potential Antimicrobial Agents. Molecules, 29(5), 1093. Available from: [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 123. Available from: [Link]
-
El-Metwally, A. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 15. Available from: [Link]
-
Chem Help ASAP. (2019). synthesis of isoxazoles. YouTube. Available from: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing. Available from: [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1508, 93-101. Available from: [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (2022). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 643. Available from: [Link]
-
Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34246. Available from: [Link]
-
ResearchGate. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Available from: [Link]
-
ChemRxiv. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Available from: [Link]
-
ResearchGate. (2025). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. Available from: [Link]
-
Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. Available from: [Link]
-
Somsák, L., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 25(17), 3943. Available from: [Link]
-
Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Available from: [Link]
-
MDPI. (2021). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules, 26(11), 3321. Available from: [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]
-
National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 123. Available from: [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]
Sources
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- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Isoxazole synthesis [organic-chemistry.org]
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- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isoxazole Ring Stability in Pharmaceutical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide provides in-depth technical information, practical troubleshooting advice, and detailed experimental protocols to address the challenges associated with the pH and temperature stability of the isoxazole ring. Our goal is to equip you with the expertise to anticipate, identify, and resolve stability issues in your experimental workflows.
Introduction: The Duality of the Isoxazole Ring
The isoxazole ring is a valuable scaffold in medicinal chemistry, present in numerous approved drugs. Its appeal lies in its ability to act as a bioisostere for other functional groups and its participation in crucial binding interactions. However, the inherent chemical nature of the isoxazole ring, particularly the labile N-O bond, presents unique stability challenges that must be thoroughly understood and managed during drug development. This guide is structured to walk you through the fundamental principles of isoxazole stability, provide actionable protocols for its assessment, and offer solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) on Isoxazole Stability
Q1: What are the primary degradation pathways for the isoxazole ring?
A1: The isoxazole ring is susceptible to degradation through several pathways, primarily dictated by pH, temperature, and light exposure. The most common degradation routes are:
-
Hydrolysis: The ring can be opened by both acid- and base-catalyzed hydrolysis. The specific mechanism and resulting degradation products differ between these conditions.
-
Photodegradation: Exposure to UV light can induce cleavage of the weak N-O bond, leading to rearrangement products such as oxazoles via an azirine intermediate.[1]
-
Reductive Cleavage: Certain reductive conditions, such as catalytic hydrogenation, can cleave the N-O bond.[2]
Q2: How do pH and temperature generally affect the stability of the isoxazole ring?
A2: Generally, the isoxazole ring is most stable in neutral to slightly acidic conditions.[3]
-
Acidic Conditions: Under strongly acidic conditions, the ring can undergo hydrolysis, although it is often more stable than under basic conditions.[4]
-
Basic Conditions: The isoxazole ring is particularly susceptible to base-catalyzed hydrolysis, which leads to ring opening. This degradation is significantly accelerated at higher temperatures.
-
Temperature: Increased temperature accelerates all degradation pathways, with a more pronounced effect on base-catalyzed hydrolysis.
Q3: How do substituents on the isoxazole ring influence its stability?
A3: Substituents play a critical role in the stability of the isoxazole ring by altering its electronic properties.
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the susceptibility of the ring to nucleophilic attack, potentially accelerating base-catalyzed hydrolysis.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, which may enhance its stability against certain degradation pathways. However, they can also influence photochemical reactivity.[5]
Q4: What are the initial steps I should take to assess the stability of my isoxazole-containing compound?
A4: A forced degradation study is the recommended starting point. This involves subjecting your compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to rapidly identify potential degradation products and pathways. Key stress conditions include acidic, basic, oxidative, thermal, and photolytic stress.[6][7]
In-Depth Technical Guide: Mechanisms of Isoxazole Ring Degradation
A thorough understanding of the degradation mechanisms is crucial for predicting and mitigating instability. Below are the detailed step-by-step mechanisms for acid- and base-catalyzed hydrolysis of the isoxazole ring.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis is often the most significant degradation pathway for isoxazoles, especially for 3-unsubstituted or 3-acyl-substituted derivatives. The mechanism generally proceeds through a ring-opening pathway initiated by deprotonation.
Caption: Base-catalyzed hydrolysis of isoxazole.
-
Deprotonation: A hydroxide ion abstracts a proton from the carbon adjacent to the ring oxygen (C3), forming a transient carbanion.
-
Ring Opening: The negative charge on the carbon facilitates the cleavage of the weak N-O bond, leading to the formation of a more stable β-ketonitrile intermediate.
-
Further Hydrolysis: Depending on the reaction conditions and the nature of the substituents, the nitrile group of the β-ketonitrile can undergo further hydrolysis to a carboxylic acid or amide.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis typically proceeds via protonation of the ring nitrogen, followed by nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of isoxazole.
-
Protonation: The ring nitrogen is protonated by a hydronium ion, activating the ring for nucleophilic attack.
-
Nucleophilic Attack: A water molecule attacks one of the ring carbons (typically C5), leading to the formation of a tetrahedral intermediate.
-
Ring Opening: Subsequent bond rearrangements and cleavage of the N-O bond result in a ring-opened intermediate.
-
Hydrolysis and Rearrangement: The intermediate can then undergo further hydrolysis and tautomerization to yield the final degradation products, which often include a β-dicarbonyl compound and hydroxylamine.
Quantitative Stability Data
The following table summarizes representative stability data for isoxazole-containing compounds under various pH and temperature conditions. This data is intended to provide a comparative baseline for your own studies.
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Leflunomide | 4.0 | 25 | Stable | [3] |
| Leflunomide | 7.4 | 25 | Stable | [3] |
| Leflunomide | 10.0 | 25 | 6.0 hours | [3] |
| Leflunomide | 4.0 | 37 | Stable | [3] |
| Leflunomide | 7.4 | 37 | 7.4 hours | [3] |
| Leflunomide | 10.0 | 37 | 1.2 hours | [3] |
| N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone | 0.65 - 3.50 | 35 | pH-dependent (decreases with increasing pH) | [4] |
| N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone | 3.50 - 7.50 | 35 | pH-independent | [4] |
| N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone | < 3.5 | - | Specific acid catalysis observed | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study of an Isoxazole-Containing Compound
Objective: To identify potential degradation products and degradation pathways of an isoxazole-containing drug substance under various stress conditions.
Materials:
-
Isoxazole-containing compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a thin layer in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[9]
-
Analyze the samples at appropriate time points by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent isoxazole compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan with a PDA detector to determine the optimal wavelength for detecting both the parent compound and degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Optimization:
-
Initial Screening: Inject the unstressed sample and each of the stressed samples from the forced degradation study using the starting HPLC conditions.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. This will help determine if any degradation products are co-eluting.
-
Method Optimization:
-
If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., change the organic modifier to methanol), or pH of the aqueous mobile phase to improve separation.
-
If the peaks are too broad, try a different column with a smaller particle size or a different stationary phase.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
This section addresses common issues encountered during the stability assessment of isoxazole-containing compounds.
Q: My mass balance in the forced degradation study is significantly less than 100%. What could be the cause?
A: A poor mass balance can be due to several factors:
-
Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Try using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Formation of Volatile Degradants: The degradation process may produce volatile compounds that are lost during sample preparation or analysis.
-
Precipitation of Degradants: Degradation products may be insoluble in the analysis solvent. Visually inspect your samples for any precipitates.
-
Adsorption of Compound or Degradants: The parent compound or its degradants may be adsorbing to the sample vials or HPLC column.
Q: I am observing unexpected peaks in my chromatogram even in the unstressed sample. What should I investigate?
A: Unexpected peaks in the control sample could be:
-
Impurities in the Starting Material: The initial sample may not be as pure as assumed.
-
Degradation during Sample Preparation: The compound might be degrading in the diluent or mobile phase. Assess the stability of the compound in the analytical solutions.
-
Carryover from Previous Injections: Ensure your HPLC system is properly cleaned between runs.
Q: The degradation of my compound is happening too quickly under the initial stress conditions. How should I adjust my protocol?
A: If the degradation is too rapid (e.g., >20% degradation in the first time point), you should reduce the severity of the stress conditions.[10]
-
For Acid/Base Hydrolysis: Use a lower concentration of acid or base (e.g., 0.01 M) or perform the study at a lower temperature (e.g., room temperature).
-
For Thermal Degradation: Lower the temperature of the oven.
-
For Oxidative Degradation: Use a lower concentration of hydrogen peroxide.
Q: I am struggling to separate a key degradation product from the parent peak. What are my options?
A: Improving chromatographic resolution can be achieved by:
-
Modifying the Mobile Phase: Change the organic modifier (acetonitrile vs. methanol), adjust the pH of the aqueous phase, or add an ion-pairing reagent.
-
Changing the Column: Try a column with a different stationary phase (e.g., phenyl-hexyl), a longer length, or a smaller particle size.
-
Adjusting the Gradient: Use a shallower gradient around the elution time of the critical pair.
-
Varying the Temperature: Changing the column temperature can alter the selectivity of the separation.
References
- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
- ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. (1996).
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- International Conference on Harmonisation. (2006). Q2(R1): Validation of analytical procedures: text and methodology. Geneva, Switzerland.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 79(8), 754-757.
- Lee, J., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. Drug metabolism and disposition, 31(6), 695-699.
- Kashima, C., et al. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1337-1365.
- Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of pharmaceutical sciences, 83(10), 1457-1460.
- Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
-
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. (URL: [Link])
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (URL: [Link])
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 6(4), 209-219.
-
How To Approach a Forced Degradation Study. SGS. (URL: [Link])
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. (URL: [Link])
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-10.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. (URL: [Link])
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. (URL: [Link])
-
Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Haverford Scholarship. (URL: [Link])
-
Claisen Isoxazole Synthesis Mechanism. YouTube. (URL: [Link])
-
synthetic reactions using isoxazole compounds. HETEROCYCLES. (URL: [Link])
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. (URL: [Link])
-
Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. (URL: [Link])
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. (URL: [Link])
-
Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. PubMed. (URL: [Link])
-
Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. ResearchGate. (URL: [Link])
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. ACS Chemical Biology. (URL: [Link])
-
N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. (URL: [Link])
-
SOP for Forced Degradation Study. Pharmaceutical Information. (URL: [Link])
-
Forced Degradation Studies. MedCrave online. (URL: [Link])
-
Construction of Isoxazole ring: An Overview. Journal of Chemical Reviews. (URL: [Link])
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (URL: [Link])
-
Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. (URL: [Link])
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. (URL: [Link])
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. (URL: [Link])
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])
-
Stability Indicating HPLC Method Development: A Review. IJPPR. (URL: [Link])
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC. (URL: [Link])
-
Isoxazole. Wikipedia. (URL: [Link])
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- 4. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Hydroxymethyl-Substituted Oxazoles
Welcome to the technical support center for the synthesis of hydroxymethyl-substituted oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these valuable heterocyclic motifs. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions and provide robust, field-tested troubleshooting strategies.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can manifest across various synthetic routes to hydroxymethyl oxazoles.
Q1: My reaction yield is consistently low, with a complex mixture of products shown on the TLC/LCMS. Where do I start troubleshooting?
A1: Low yield and product complexity often point to fundamental issues with reaction setup or reagent quality rather than a single, dominant side reaction. Before investigating specific mechanistic pathways, it's crucial to validate your foundational experimental parameters.
Expert Insight: The root cause is often "reaction hygiene." The oxazole ring, while aromatic, can be sensitive, and the hydroxymethyl group introduces a reactive site for oxidation, acylation, and other undesired transformations.[1][2] A systematic, back-to-basics approach is the most efficient way to solve the problem.
Below is a logical workflow to diagnose the issue.
Caption: General workflow for diagnosing low-yield oxazole syntheses.
Q2: I am observing the formation of an aldehyde or carboxylic acid byproduct. What is happening and how can I prevent it?
A2: This is a classic case of over-oxidation of the primary alcohol (the hydroxymethyl group).[3] This side reaction is particularly common when using stoichiometric oxidants or when the reaction is exposed to air, especially under basic conditions or with trace metal impurities.
Mechanistic Cause: The hydroxymethyl group is readily oxidized, first to an aldehyde and then to a carboxylic acid.[4] This can be an intentional transformation, but as a side reaction, it consumes your desired product.
Troubleshooting Strategies:
-
Inert Atmosphere: The most critical first step is to rigorously exclude oxygen. Purge the reaction vessel with argon or nitrogen and maintain a positive pressure throughout the experiment.
-
Solvent Purity: Use freshly distilled, peroxide-free solvents. Ethereal solvents like THF can contain peroxides that act as oxidants.
-
Controlled Reagent Addition: If your synthesis involves an oxidative step (e.g., forming the oxazole ring from an oxazoline), add the oxidant slowly and at a controlled temperature (often cooled) to maintain selectivity and avoid over-oxidation.
-
Protecting Groups: If oxidation is unavoidable under the required reaction conditions, the most robust solution is to protect the hydroxymethyl group. This strategy adds steps but provides definitive control. See the detailed guide in Section 2 .
Section 2: Protecting Group Strategies for the Hydroxymethyl Moiety
The hydroxymethyl group is a common source of side reactions. Protecting it is often the most effective strategy to ensure a clean reaction.[5][6]
Q1: How do I choose the right protecting group for my hydroxymethyl oxazole?
A1: The choice depends entirely on the downstream reaction conditions you plan to employ. An ideal protecting group is stable to your reaction conditions but can be removed selectively in high yield without affecting other functional groups.[7] This principle is known as orthogonal protection .[8]
Expert Insight: Do not default to the most common protecting group. Analyze your entire synthetic sequence. A group that is easy to install might be difficult to remove later without degrading your core. For example, a silyl ether is a poor choice if your next step involves fluoride ions or strong acid.
Data-Driven Decision Making:
| Protecting Group | Abbreviation | Stable To | Labile To | Key Considerations |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl | TBDMS, TBS | Most bases, mild reductants/oxidants | Acids (TFA, HCl), Fluoride (TBAF) | Good general-purpose protection.[6] |
| Triisopropylsilyl | TIPS | Increased steric bulk provides greater acid stability vs. TBS | Acids (stronger than for TBS), Fluoride | Use when you need more robust acid resistance. |
| Benzyl Ether | Bn | Strong bases, acids, most oxidants/reductants | Hydrogenolysis (H₂, Pd/C) | Very robust. Removal is orthogonal to most conditions but incompatible with reducible groups (alkynes, etc.). |
| Acyl Esters | ||||
| Acetyl | Ac | Mild acids, catalytic hydrogenation | Base (K₂CO₃, NaOH), Nucleophiles | Easy to install but labile. Can be prone to migration. |
| Pivaloyl | Piv | Increased steric bulk provides greater base stability vs. Ac | Stronger bases, some reductants (LiAlH₄) | More robust than acetyl; useful when mild base is required elsewhere. |
Q2: My protecting group is being cleaved during my main reaction. What should I do?
A2: This indicates that your protecting group is not stable enough for the reaction conditions.
Troubleshooting Flowchart:
Caption: Decision tree for addressing premature deprotection.
Section 3: Troubleshooting Specific Synthetic Routes
Route 1: Robinson-Gabriel Synthesis & Analogs
This classic method involves the cyclodehydration of a 2-acylamino ketone.[9][10] The hydroxymethyl group is typically introduced via the acylamino component, for example, by using an N-acylated serine derivative.
Q: My Robinson-Gabriel reaction is not yielding the oxazole; I am recovering my 2-acylamino ketone starting material. What is the issue?
A: This points to insufficient dehydration. The cyclization of the ketone to the intermediate oxazoline is followed by a dehydration step to form the aromatic oxazole. If this dehydration is inefficient, the reaction stalls or reverts.
Expert Insight: The choice and strength of the cyclodehydrating agent are paramount.[9] Agents like concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid are commonly used. The reaction often requires elevated temperatures to drive the dehydration.
Protocol: Enhancing Dehydration in Robinson-Gabriel Synthesis
-
Reagent Check: Ensure your dehydrating agent is not old or hydrated. Use a fresh bottle of P₂O₅ or freshly opened POCl₃. Concentrated H₂SO₄ should be >98%.
-
Temperature Control: Increase the reaction temperature in a controlled manner (e.g., in 10 °C increments, from 80 °C to 120 °C), monitoring by TLC at each stage.
-
Alternative Reagents: If H₂SO₄ fails, consider a more powerful agent. A common alternative is phosphorus oxychloride (POCl₃) in pyridine or dimethylformamide (DMF).[11] Another powerful option is trifluoromethanesulfonic acid.[9]
-
Water Removal: If applicable to your solvent system, use a Dean-Stark apparatus to physically remove the water generated during the reaction, driving the equilibrium toward the product.
Route 2: Van Leusen Oxazole Synthesis
This route constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[12] To synthesize a 4-(hydroxymethyl)oxazole, a protected α-hydroxy aldehyde (e.g., O-protected glyceraldehyde) is often used.
Q: In my van Leusen synthesis, I am getting a significant amount of a rearranged enamine byproduct instead of my target oxazole. Why does this happen?
A: This is a known side reaction pathway, particularly with certain substrates like formylindoles, but the principle can apply to other electron-rich or sterically hindered aldehydes. [13] The reaction proceeds through an intermediate oxazoline. The desired pathway is the base-promoted elimination of the tosyl group to yield the oxazole.[14][15] However, an alternative rearrangement can occur.
Mechanistic Insight: The formation of the enamine byproduct is thought to involve a 1,2-shift of the tosyl group in a key intermediate, which ultimately leads to a stable conjugated enamine after workup, competing with the standard elimination pathway.[14]
Troubleshooting Strategies:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can favor the desired elimination pathway. Potassium carbonate (K₂CO₃) is standard, but if rearrangement is an issue, consider using DBU (1,8-Diazabicyclo[2]undec-7-ene) in a polar aprotic solvent like THF or MeCN.
-
Temperature Control: This side reaction can be temperature-dependent. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor carefully.
-
Solvent Effects: The reaction is typically run in methanol. Switching to a more polar aprotic solvent like DMF or DMSO can sometimes alter the reaction pathway and suppress the rearrangement.
Section 4: References
-
Oxidation of 4‐(hydroxymethyl)oxazole. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Oxazole | PPTX. Slideshare. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles. PubMed Central. [Link]
-
5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. PubMed. [Link]
-
Oxazole. Wikipedia. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Protecting Groups. University of Regensburg. [Link]
-
Approach for the synthesis of dihydrooxazoles and oxazoles. ResearchGate. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PubMed Central. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Protecting group. Wikipedia. [Link]
-
Oxazoles and Dimerization. ResearchGate. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts. Frontiers in Chemistry. [Link]
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- 4. Frontiers | 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts [frontiersin.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. jocpr.com [jocpr.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
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- 10. synarchive.com [synarchive.com]
- 11. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
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- 15. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Strategies to improve the regioselectivity of 1,3-dipolar cycloaddition for isoxazoles
Topic: Strategies to Improve the Regioselectivity of 1,3-Dipolar Cycloaddition for Isoxazoles
Last Updated: January 14, 2026
Introduction: Navigating the Regiochemical Landscape of Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. Isoxazoles are a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for their diverse biological activities.[1][2] The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most powerful methods for their construction.[3][4] However, a persistent challenge for researchers is controlling the regioselectivity of this reaction, particularly with unsymmetrical alkynes, which can lead to mixtures of 3,4- and 3,5-disubstituted isoxazoles.[5][6]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges. As Senior Application Scientists, our goal is to explain not just the how, but the fundamental why behind these experimental strategies, empowering you to optimize your reactions effectively.
Section 1: The Fundamentals of Regioselectivity
Before troubleshooting, it's crucial to understand the underlying principles governing the reaction's outcome. The regioselectivity of a 1,3-dipolar cycloaddition is primarily dictated by a combination of Frontier Molecular Orbital (FMO) interactions, steric hindrance, and reaction conditions.[5][7]
The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). The reaction pathway with the smaller HOMO-LUMO energy gap will be favored.[4][8]
-
Type I (Normal-Electron Demand): Dominated by the HOMOdipole-LUMOdipolarophile interaction. This is common when reacting with electron-poor alkynes.[3][8]
-
Type III (Inverse-Electron Demand): Dominated by the LUMOdipole-HOMOdipolarophile interaction. This occurs with electron-rich alkynes.[4]
The relative sizes of the atomic orbital coefficients on the terminal atoms of the dipole and dipolarophile determine which atoms align, leading to one regioisomer over the other.
Caption: FMO control pathways for isoxazole regioselectivity.
Section 2: Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter in the laboratory.
Q1: My 1,3-dipolar cycloaddition with a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?
This is the most common challenge. The 3,5-disubstituted isomer is often the thermodynamically favored product, but kinetic control can be poor without optimization.[9]
Probable Causes & Solutions:
-
Lack of Catalysis: The uncatalyzed (thermal) Huisgen cycloaddition often provides low regioselectivity.[10]
-
Solution: Implement Copper(I) catalysis. This is the most reliable method for ensuring high regioselectivity for the 3,5-isomer.[9][11][12] The mechanism is believed to involve the formation of a copper acetylide intermediate, which alters the orbital energies and steric environment, decisively favoring one reaction pathway.[11]
-
Recommended Catalysts: Copper(I) iodide (CuI), or a combination of Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.
-
-
Inappropriate Solvent Choice: Solvent polarity can influence the transition state energies of the two competing pathways.[8][13]
-
Solution: Screen different solvents. While there is no universal rule, less polar solvents can sometimes enhance selectivity in catalyzed reactions.[9] However, computational studies have shown that increasing solvent polarity can accelerate the formation of the 3,5-regioisomer in reactions with electron-deficient alkynes.[8] A solvent screen (e.g., Toluene, THF, CH₃CN, EtOH/H₂O) is recommended.
-
-
High Concentration of Nitrile Oxide: Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the concentration of the active dipole and can lead to side reactions.[5][14]
-
Solution: Generate the nitrile oxide in situ at a low concentration. This is typically achieved by the slow addition of a base (like triethylamine) to a solution of the corresponding hydroximoyl chloride or aldoxime in the presence of the alkyne.[5] This ensures the nitrile oxide reacts with the alkyne as soon as it is formed.
-
Q2: I am trying to synthesize the 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. How can I reverse the selectivity?
Achieving 3,4-regioselectivity is less common but can be accomplished by altering the catalytic system.
Probable Causes & Solutions:
-
Use of Copper Catalyst: As mentioned, copper catalysts strongly favor the 3,5-isomer.
-
Solution: Switch to a Ruthenium(II) catalyst. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the "opposite" regioselectivity compared to their copper counterparts. Similar principles have been applied to nitrile oxide cycloadditions, yielding 3,4-disubstituted isoxazoles.[15]
-
-
Substrate Control: The inherent electronic properties of your substrates may overwhelmingly favor the 3,5-isomer.
-
Solution: Modify the electronic properties of the alkyne. If possible, placing a strong directing group on the alkyne can influence the outcome. This approach is highly substrate-dependent and often requires significant experimentation.
-
Q3: My regioselectivity is poor when using an electron-deficient alkyne (e.g., methyl propiolate). What adjustments should I make?
Electron-deficient alkynes change the FMO dynamics, often reducing the energy gap between the two possible cycloaddition pathways, leading to poor selectivity.[16]
Probable Causes & Solutions:
-
Unfavorable FMO Overlap: The electronic push-pull between the nitrile oxide and the electron-deficient alkyne makes the two transition states more similar in energy.
-
Solution 1 (Solvent Tuning): This is a scenario where solvent effects can be particularly pronounced. Computational studies suggest that for electron-deficient alkynes, increasing solvent polarity can enhance the formation of the 3,5-regioisomer.[8]
-
Solution 2 (Lewis Acid Catalysis): The use of a Lewis acid, such as BF₃·OEt₂, can coordinate to the electron-withdrawing group on the alkyne, further lowering its LUMO energy and potentially enhancing the regioselectivity.[5][6]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How does temperature affect regioselectivity? Temperature is a critical parameter.[14] Generally, 1,3-dipolar cycloadditions are run at room temperature or with mild heating. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway, leading to a decrease in regioselectivity.[11][14] It is always best to start at room temperature and optimize from there.
Q2: My nitrile oxide precursor (aldoxime) is not converting. What could be the issue? In situ generation of nitrile oxides from aldoximes requires an oxidant. Common methods use reagents like N-Chlorosuccinimide (NCS) or household bleach (NaOCl) followed by elimination with a base. If conversion is low, ensure your oxidant is active and that the stoichiometry is correct. The choice of base is also crucial; triethylamine is common, but others may be more effective for your specific substrate.[14]
Q3: How can I confirm the regiochemistry of my product? The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. For a 3,5-disubstituted isoxazole, you will observe a correlation between the proton at the C5 position and the carbon at the C3 position. This long-range coupling is absent in the 3,4-isomer. 1D Nuclear Overhauser Effect (NOE) experiments can also be used to probe spatial relationships between the substituents and the isoxazole ring protons.
Q4: Are there alternatives to 1,3-dipolar cycloaddition for regioselective isoxazole synthesis? Yes, several methods exist. One common alternative is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[6] The regioselectivity of this reaction can be controlled by modifying the reaction conditions (e.g., pH, solvent) or by using β-enamino diketone precursors, which can offer excellent regiochemical control.[5][6]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting poor regioselectivity.
Section 4: Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a general procedure for the highly regioselective synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an in situ generated nitrile oxide.
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Solvent (e.g., Dichloromethane or THF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 equiv), terminal alkyne (1.1 equiv), and CuI (0.05 equiv).
-
Add the solvent (to make a ~0.2 M solution with respect to the aldoxime).
-
Cool the mixture to 0 °C in an ice bath.
-
Add NCS (1.05 equiv) portion-wise over 5 minutes. Stir the reaction at 0 °C for 30 minutes. The mixture may become a slurry.
-
Add triethylamine (1.5 equiv) dropwise via syringe over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Trustworthiness Check: The high regioselectivity (>95:5) can be confirmed by ¹H NMR analysis of the crude reaction mixture before purification. The appearance of a single major product is indicative of a successful, selective reaction.
Summary of Factors Influencing Regioselectivity
| Factor | Effect on 3,5-Isomer Formation | Effect on 3,4-Isomer Formation | Key Considerations & References |
| Catalyst | Strongly Promoted by Copper(I) | Strongly Promoted by Ruthenium(II) | The choice of metal catalyst is the most powerful tool for controlling regioselectivity.[9][11][12][15] |
| Solvent Polarity | Can be enhanced, especially with electron-deficient alkynes. | Generally less favored in most solvent systems. | The effect is substrate-dependent and requires empirical screening.[8][13] |
| Steric Hindrance | Favored when the alkyne substituent is large. | May be favored if the nitrile oxide has a very bulky R-group. | Steric clashes in the transition state can override electronic preferences.[3][7] |
| Temperature | Optimal at lower temperatures (0 °C to RT). | Higher temperatures can increase its formation as a minor product. | Increasing temperature reduces selectivity by favoring the kinetic product.[11][14] |
| Substituent Electronics | Favored with electron-rich or terminal alkynes. | Can be competitive with electron-deficient alkynes. | Governed by FMO energy levels and orbital coefficients.[4][16] |
References
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Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A Mild and Convenient One-Pot, Three-Step Procedure Utilizing a Copper(I)-Catalyzed Cycloaddition Reaction. Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia.[Link]
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Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... Chemistry Central Journal, 10(17). [Link]
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da Silva, J. B. P., et al. (2017). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation... Journal of the Brazilian Chemical Society.[Link]
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Osorio-Olivares, M., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(92), 89791-89802. [Link]
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Sola, M., et al. (2003). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. Journal of the American Chemical Society, 125(43), 13176–13185. [Link]
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Messaoudi, C., et al. (2022). An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. Synthetic Communications, 52(24). [Link]
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Ganushevich, Y. S., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene... Molecules, 28(15), 5723. [Link]
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Mukherjee, A. (2015). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 4(13), 29-49. [Link]
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Padwa, A. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 536. [Link]
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Abdessadak, O., et al. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3]... Computational and Theoretical Chemistry, 1233, 114478. [Link]
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Al-Azzawi, F. H., & Al-Rawi, A. A. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Iraqi National Journal of Chemistry.[Link]
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Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme.[Link]
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Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity... PubMed.[Link]
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ChemHelp ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube.[Link]
-
Hu, Y., & Houk, K. N. (2000). Quantitative Predictions of Substituent and Solvent Effects on the Regioselectivities of Nitrile Oxide Cycloadditions to Electron-Deficient Alkynes. Tetrahedron.[Link]
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Abdessadak, O., et al. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole... R Discovery.[Link]
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Abdessadak, O., et al. (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole... ResearchGate.[Link]
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Guchhait, S. K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 226. [Link]
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ChemHelp ASAP. (2019). cycloadditions with nitrile oxides. YouTube.[Link]
-
Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(42), 7945-7955. [Link]
-
Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
-
Guchhait, S. K., & Tayade, K. N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33349-33375. [Link]
-
Tekle-Margiram, L., et al. (2001). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education, 78(3), 359. [Link]
-
Krompiec, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6667. [Link]
-
Alam, M. A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 9, S1565-S1577. [Link]
-
Guchhait, S. K., & Tayade, K. N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.[Link]
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- 1. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate by Mass Spectrometry
In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Heterocyclic compounds, particularly those containing the isoxazole scaffold, are of significant interest due to their prevalence in biologically active molecules.[1][2] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the structural confirmation of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate, a representative isoxazole derivative. We will explore the strategic application of different ionization methods and mass analysis techniques, moving beyond a simple procedural outline to explain the causality behind our experimental choices.
Our objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for structural elucidation, grounded in authoritative principles and supported by clear, actionable protocols.
Foundational Analysis: Molecular Formula and High-Resolution Mass Spectrometry (HRMS)
Before any spectral interpretation, the theoretical foundation must be established. The putative structure of this compound corresponds to the molecular formula C₆H₇NO₄ .
The first and most critical step in structural confirmation is the verification of this elemental composition. This is achieved using High-Resolution Mass Spectrometry (HRMS), a technique that measures mass-to-charge ratios (m/z) with extremely high accuracy (typically to four or more decimal places).[3] This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.[4][5]
-
Monoisotopic Mass of C₆H₇NO₄: 157.0375 Da
-
Expected Ion (Positive Mode ESI): [M+H]⁺
-
Theoretical m/z of [C₆H₈NO₄]⁺: 158.0448 Da
HRMS provides the first piece of evidence. A measured mass that matches the theoretical mass within a narrow error margin (e.g., < 5 ppm) strongly supports the proposed molecular formula.[6]
A Tale of Two Techniques: Comparing Ionization Methods
The choice of ionization source is paramount as it dictates the nature of the initial mass spectrum. For a small, functionalized organic molecule like our target compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).[7]
EI is a high-energy, "hard" ionization technique where the analyte is bombarded with energetic electrons (typically 70 eV).[7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[8]
-
Advantages: Creates a detailed "fingerprint" fragmentation pattern that is highly characteristic of the molecule's structure and can be compared against spectral libraries.
-
Disadvantages: The molecular ion (M⁺˙) is often weak or entirely absent for functionalized, non-aromatic molecules, making it difficult to determine the molecular weight.[8][9]
For this compound, EI would likely cause immediate cleavage of the ester and hydroxymethyl groups, and potentially rupture of the isoxazole ring, obscuring the molecular weight.
ESI is a "soft" ionization technique that generates ions directly from a liquid solution by creating a fine, charged aerosol.[10] It imparts very little excess energy, meaning the molecule typically remains intact.
-
Advantages: The spectrum is usually dominated by the pseudomolecular ion, such as the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[6] This makes it the ideal choice for unambiguously determining the molecular weight of the analyte.[10]
-
Disadvantages: The lack of fragmentation in a standard ESI spectrum provides minimal structural information beyond the molecular weight.[10]
Experimental Framework for Structural Confirmation
The following workflow outlines a logical, self-validating process for confirming the structure of our target compound.
Caption: Proposed MS/MS fragmentation of protonated this compound.
-
Loss of Water (-18.01 Da): A common loss from the hydroxymethyl group, leading to a fragment at m/z 140.03 .
-
Loss of Methanol (-32.03 Da): Cleavage of the methyl ester group is a highly probable pathway, resulting in a fragment at m/z 126.02 .
-
Sequential Loss of Carbon Monoxide (-28.00 Da): Following the loss of methanol, the isoxazole ring can undergo cleavage, often characterized by the loss of CO. This would lead to subsequent fragments at m/z 98.02 and m/z 70.02 .
Observing these specific neutral losses provides strong, interconnected evidence for the presence of the hydroxymethyl group, the methyl ester, and the underlying carboxyl-isoxazole core.
Data Summary and Interpretation
The experimental data should be compiled into a clear, comparative table.
| Parameter | Theoretical Value | Experimental Finding | Interpretation |
| Molecular Formula | C₆H₇NO₄ | C₆H₇NO₄ | Confirmed by HRMS |
| Monoisotopic Mass | 157.0375 Da | --- | --- |
| [M+H]⁺ m/z (HRMS) | 158.0448 Da | 158.0451 Da | Mass Error: 1.9 ppm. Excellent agreement. |
| MS/MS Fragment A | 140.0342 Da ([M+H-H₂O]⁺) | 140.0345 Da | Confirms presence of a hydroxyl group. |
| MS/MS Fragment B | 126.0186 Da ([M+H-CH₃OH]⁺) | 126.0188 Da | Confirms presence of a methyl ester group. |
| MS/MS Fragment C | 98.0233 Da ([Fragment B-CO]⁺) | 98.0235 Da | Supports isoxazole ring structure. |
Protocols for Analysis
Protocol 1: Sample Preparation
-
Prepare a stock solution of the synthesized this compound at 1 mg/mL in methanol (MeOH).
-
Create a working solution for injection by diluting the stock solution to 1 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulates.
Protocol 2: ESI-HRMS and MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography (LC) system.
-
Chromatography (Optional but Recommended):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Full Scan (MS1):
-
Scan Range: m/z 50-500.
-
Resolution: >70,000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Tandem MS (MS/MS):
-
Create an inclusion list for the target precursor ion m/z 158.0448.
-
Isolation Window: 1.0 m/z.
-
Activation Type: CID.
-
Collision Energy: Normalize and step across a range (e.g., 15, 25, 35 eV) to ensure observation of both primary and secondary fragments.
-
-
Protocol 3: Data Analysis
-
Extract the high-resolution mass for the peak corresponding to the analyte from the full scan (MS1) data.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern. Compare this to the theoretical formula C₆H₇NO₄. Calculate the mass error in parts per million (ppm).
-
Analyze the MS/MS spectrum. Identify the m/z values of the major product ions.
-
Calculate the neutral losses from the precursor ion to each product ion.
-
Correlate the observed neutral losses with the proposed fragmentation pathway to confirm the connectivity of the functional groups.
By following this comprehensive and comparative approach, which leverages the strengths of both HRMS and tandem MS, the structure of this compound can be confirmed with an exceptionally high degree of confidence, meeting the rigorous standards of modern chemical and pharmaceutical research.
References
-
Title: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas Source: Chemistry LibreTexts URL: [Link]
-
Title: Determination of the Molecular Formula by High Resolution Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]
-
Title: What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Source: ResearchGate URL: [Link]
-
Title: Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines Source: PubMed URL: [Link]
-
Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation Source: ACS Publications - Journal of Chemical Education URL: [Link]
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Title: Formula determination by high resolution mass spectrometry Source: YouTube URL: [Link]
-
Title: High-Resolution Native Mass Spectrometry Source: ACS Publications - Chemical Reviews URL: [Link]
-
Title: What is the difference of spectra of EI-MS and ESI-MS/MS? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Mass spectrometry of oxazoles Source: Unione Chimica Italiana URL: [Link]
-
Title: 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL: [Link]
-
Title: Mass spectral characteristics of some 3,5-disubstituted 4-isoxazolecarboxylic acids Source: Semantic Scholar URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
-
Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: MDPI URL: [Link]
-
Title: Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance Source: CORE URL: [Link]
-
Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: SciELO URL: [Link]
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Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]
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A Researcher's Guide to Navigating the Regioisomeric Landscape of Hydroxymethyl Isoxazole Carboxylates
Introduction: The Subtle Power of Position in Drug Discovery
The isoxazole ring is a five-membered heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its presence in blockbuster drugs, from the COX-2 inhibitor Valdecoxib to the antibiotic Sulfamethoxazole, is a testament to its versatile roles in molecular recognition and metabolic stability.[1][2][3] However, the utility of the isoxazole scaffold is not merely in its presence, but in the precise arrangement of its substituents. Regioisomerism—the phenomenon where compounds have the same molecular formula but differ in the spatial arrangement of substituents on the ring—can dramatically alter a molecule's physicochemical properties, reactivity, and, most critically, its biological activity.
This guide provides an in-depth comparative analysis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate and its principal regioisomers. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is paramount. Choosing the wrong regioisomer can lead to dead-end synthetic routes, misinterpreted biological data, and wasted resources. Here, we dissect the synthesis, characterization, and chemical properties of these closely related molecules, offering field-proven insights and robust experimental data to guide your research.
The Synthetic Challenge: Mastering Regioselectivity
The predominant method for synthesizing the isoxazole core is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne.[2][4] The primary challenge in this approach is controlling which of the two possible regioisomers is formed. The outcome is governed by a delicate interplay of steric hindrance, frontier molecular orbital coefficients, and reaction conditions.
For instance, the reaction of a nitrile oxide with a terminal alkyne can yield either the 3,5-disubstituted or the 3,4-disubstituted isoxazole. While the Huisgen 1,3-dipolar cycloaddition often favors the 3,5-isomer due to electronic and steric factors, achieving absolute regioselectivity can be elusive.[5] The strategic use of catalysts, particularly copper(I), has become a cornerstone for directing the reaction towards the desired 3,5-disubstituted product with high fidelity.[5][6] An alternative powerful strategy involves the cyclocondensation of a β-enamino diketone or related precursor with hydroxylamine, where regiochemical control can be achieved by carefully tuning the reaction conditions and substrate structure.[7]
Below is a generalized workflow illustrating the synthetic and analytical steps required to navigate this challenge.
Caption: General workflow for synthesis and comparative analysis of isoxazole regioisomers.
Profiles of the Regioisomers
In this section, we detail the distinct characteristics of the target compound and its primary regioisomers. The key to their differentiation lies in the unique electronic environment of each proton and carbon atom, which is directly observable in their NMR spectra.
This compound (Target Compound)
-
Structure: The electron-withdrawing carboxylate group is at the C3 position, adjacent to the nitrogen, while the hydroxymethyl group is at the C5 position.
-
Synthesis: This isomer is typically favored in the 1,3-dipolar cycloaddition between methyl propiolate and the nitrile oxide generated from formaldehyde oxime. The electronic influence of the ester on the alkyne directs the regioselectivity.
-
Key Spectroscopic Features: The most telling signal in the ¹H NMR spectrum is the singlet for the H4 proton on the isoxazole ring. Its chemical shift is influenced by the adjacent C3-ester and C5-hydroxymethyl groups. The ¹³C NMR will show the C3 and C5 signals at characteristic downfield positions due to their substitution and proximity to heteroatoms.
Methyl 3-(hydroxymethyl)-1,2-oxazole-5-carboxylate (Regioisomer A)
-
Structure: The positions of the substituents are swapped relative to the target compound. The hydroxymethyl group is at C3, and the carboxylate is at C5.
-
Synthesis: This isomer would be synthesized via the cycloaddition of an alkyne bearing the hydroxymethyl group with the nitrile oxide derived from methyl glyoxylate oxime.
-
Key Spectroscopic Features: The H4 proton in this isomer experiences a different electronic environment compared to the target compound, leading to a distinct chemical shift. Similarly, the ¹³C NMR chemical shifts for C3 and C5 will be significantly different, reflecting the change in the attached functional groups.
Methyl 4-(hydroxymethyl)-1,2-oxazole-3-carboxylate (Regioisomer B)
-
Structure: This isomer features substitution at the C3 and C4 positions.
-
Synthesis: A common route to this substitution pattern involves the reaction of a β-enamino ketoester with hydroxylamine.[7][8] The specific starting materials determine the final arrangement.
-
Key Spectroscopic Features: The most obvious difference is in the ¹H NMR spectrum, which will now show a singlet for the H5 proton, rather than H4. The chemical shift of this proton is a key identifier. The ¹³C NMR spectrum provides unambiguous confirmation, with the C4 signal being heavily influenced by the directly attached hydroxymethyl group.[8][9]
Head-to-Head Comparative Analysis
Objective comparison requires placing the data side-by-side. The following tables summarize the expected and reported physical and spectroscopic properties, providing a clear framework for differentiation.
Table 1: Comparison of Physical Properties
| Property | This compound | Methyl 3-(hydroxymethyl)-1,2-oxazole-5-carboxylate | Methyl 4-(hydroxymethyl)-1,2-oxazole-3-carboxylate |
| Molecular Formula | C₅H₅NO₄ | C₅H₅NO₄ | C₅H₅NO₄ |
| Molecular Weight | 143.10 g/mol [10] | 143.10 g/mol | 143.10 g/mol |
| Appearance | Expected: White to light yellow solid/powder[11] | Expected: White to light yellow solid | Expected: Solid |
| Melting Point (°C) | 160-163 (for 3-hydroxy analog)[11] | Data not available | Data not available |
| Solubility | Soluble in Chloroform, Ethanol, Methanol[11] | Expected: Similar polar solvent solubility | Expected: Similar polar solvent solubility |
Note: Experimental data for the exact target molecules is sparse in publicly accessible literature; therefore, data for closely related analogs like Methyl 3-hydroxy-5-isoxazolecarboxylate is used for prediction.
Table 2: Predicted Diagnostic NMR Chemical Shifts (δ in ppm)
This table is foundational for any researcher working with these compounds. The predicted shifts are based on established principles of NMR spectroscopy and data from analogous substituted isoxazoles.[7][8][12][13]
| Signal | This compound | Methyl 3-(hydroxymethyl)-1,2-oxazole-5-carboxylate | Methyl 4-(hydroxymethyl)-1,2-oxazole-3-carboxylate | Rationale for Difference |
| Ring Proton (¹H) | ~6.8-7.2 (s, 1H, H4) | ~6.7-7.1 (s, 1H, H4) | ~8.4-8.6 (s, 1H, H5) | The H5 proton is adjacent to the ring oxygen and is typically further downfield than H4. |
| -CH₂OH (¹H) | ~4.8 (s, 2H) | ~4.7 (s, 2H) | ~4.9 (s, 2H) | Minimal expected difference. |
| -OCH₃ (¹H) | ~3.9 (s, 3H) | ~4.0 (s, 3H) | ~3.9 (s, 3H) | Minimal expected difference. |
| C3 (¹³C) | ~158-162 | ~165-170 | ~158-162 | C3 is significantly affected by the directly attached substituent (ester vs. hydroxymethyl). |
| C4 (¹³C) | ~105-110 | ~104-109 | ~115-120 | The C4 carbon is deshielded when substituted with the hydroxymethyl group. |
| C5 (¹³C) | ~170-175 | ~155-160 | ~175-180 | C5 is highly sensitive to its substituent (hydroxymethyl vs. ester). |
| -COOCH₃ (¹³C) | ~160-164 (C=O) | ~162-166 (C=O) | ~160-164 (C=O) | The carbonyl carbon shift is influenced by its position on the ring. |
Reactivity and Stability: The Impact of Electronics
The isoxazole ring, while aromatic, possesses a weak N-O bond, which serves as a point of latent reactivity.[1][2] The substitution pattern of our regioisomers significantly modulates this reactivity.
-
Electron-Withdrawing Effects: The methyl carboxylate group is strongly electron-withdrawing. When placed at the C3 or C5 position, it lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and makes the ring more susceptible to nucleophilic attack or reductive cleavage.[14]
-
Ring Opening: The N-O bond can be cleaved under various conditions (e.g., strong bases, reducing agents, or photolysis), leading to ring-opening and subsequent rearrangement.[2][14][15] The position of the electron-withdrawing ester group is critical in directing the outcome of these transformations. For example, a C3-ester will stabilize an adjacent carbanion differently than a C5-ester, potentially leading to different downstream products. This controlled lability is a powerful tool in synthetic chemistry and can be exploited for prodrug design.[14]
Experimental Protocols
Trustworthy science is built on reproducible methods. The following protocols provide detailed, self-validating steps for the synthesis and characterization of these compounds.
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a copper-catalyzed 1,3-dipolar cycloaddition, a reliable method for achieving high regioselectivity for the 3,5-isomer.[6]
Caption: Step-by-step workflow for a copper-catalyzed isoxazole synthesis.
Methodology:
-
Reaction Setup: To a solution of the terminal alkyne (e.g., methyl propiolate, 1.0 eq) in anhydrous Tetrahydrofuran (THF), add the corresponding aldoxime (1.1 eq).
-
Nitrile Oxide Generation: Cool the mixture to 0°C. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes. Subsequently, add a solution of pyridine (1.2 eq) in THF dropwise over 30 minutes. The in-situ generation of the nitrile oxide is crucial for minimizing side reactions.[5]
-
Catalysis and Cycloaddition: Add Copper(I) Iodide (CuI, 0.05 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the limiting alkyne starting material.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
-
Validation: The structure and purity of the isolated product must be confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isoxazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Key parameters to record are chemical shifts (δ), integration values, multiplicity (singlet, doublet, etc.), and coupling constants (J). The singlet corresponding to the lone proton on the isoxazole ring is the most diagnostic signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will provide the chemical shifts of all unique carbon atoms, including the critical C3, C4, and C5 carbons of the isoxazole ring, which are highly sensitive to the substitution pattern.[8][12]
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex molecules, acquire 2D NMR spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range correlations between protons and carbons). An HMBC experiment can definitively link the ring proton to specific ring carbons, confirming the substitution pattern.[8]
Conclusion
The case of this compound and its regioisomers is a powerful illustration of a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. While these isomers share the same atoms, the specific placement of the hydroxymethyl and methyl carboxylate groups creates distinct electronic, steric, and spectroscopic profiles. For the researcher, mastering the regioselective synthesis and possessing the analytical acumen to unambiguously differentiate these compounds are not trivial academic exercises—they are essential skills for efficient and successful drug discovery and development. This guide serves as a foundational resource to approach this challenge with confidence, ensuring that the right molecule is always in the vial.
References
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- BenchChem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
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Al-Zaydi, K. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... PubMed Central. [Link]
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Rosa, G. P., et al. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]
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Wikipedia. Isoxazole. [Link]
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Reddy, R., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications. [Link]
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Vieira, A. S., et al. (2025). 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ResearchGate. [Link]
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Martinez, A., et al. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]
- Chongqing Chemdad Co.
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Krasavin, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
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Martins, M. A. P., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. The Royal Society of Chemistry. [Link]
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PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate. [Link]
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques.
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Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
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Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of a potential therapeutic are built. Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is a key heterocyclic building block, and its purity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, moving beyond procedural steps to explain the scientific rationale behind a multi-technique, orthogonal approach.
The Synthetic Landscape and the Rationale for Purity Validation
The synthesis of this compound often involves a multi-step sequence. A common route is the [3+2] cycloaddition of a nitrile oxide with an appropriate dipolarophile. Understanding this pathway is critical because it informs our expectations of potential impurities. These are not random contaminants; they are predictable entities arising from the process itself.
As per the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in a new drug substance can include starting materials, by-products, intermediates, degradation products, and reagents.[1][2][3][4][5] For our target compound, this could mean unreacted starting materials, regioisomeric side-products, or residual solvents. Therefore, a robust validation strategy must be designed to detect and quantify these specific, process-related impurities.
Caption: A simplified workflow for the synthesis of the target compound and the origins of potential process-related impurities.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or having overlapping signals in spectroscopy.
Our validation strategy for this compound integrates chromatographic separation, structural elucidation, and elemental composition analysis.
Caption: A logical workflow demonstrating the use of orthogonal analytical techniques for a comprehensive purity assessment.
In-Depth Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
Principle and Purpose: HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For our polar, heterocyclic compound, a reverse-phase (RP-HPLC) method is most appropriate. The output, a chromatogram, allows us to calculate the purity of the main peak as a percentage of the total peak area.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Data Interpretation & Comparison:
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| HPLC-UV | Quantitative purity (% area), detection of non-volatile organic impurities. | High precision and sensitivity; the established regulatory standard for purity determination.[6] | Does not provide structural information on impurities; risk of co-elution; non-UV active impurities are not detected. |
| ¹H & ¹³C NMR | Unambiguous structural confirmation, identification of impurities with different chemical structures. | Provides detailed structural information; can detect a wide range of impurities simultaneously.[7][8] | Lower sensitivity than HPLC for impurity quantification; complex spectra can be difficult to interpret. |
| LC-MS | Molecular weight confirmation of the main peak and impurities. | High sensitivity and specificity; provides molecular weights, which is crucial for impurity identification. | Response can be non-linear, making quantification challenging without standards; ion suppression effects. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the bulk sample. | Provides fundamental confirmation of the molecular formula; insensitive to isomeric impurities.[9][10][11] | Does not distinguish between the target compound and impurities with the same elemental composition; requires several milligrams of sample. |
Sample Data Summary:
| Analysis | Result | Acceptance Criteria | Pass/Fail |
|---|---|---|---|
| HPLC Purity | 99.2% | ≥ 98.0% | Pass |
| ¹H NMR | Spectrum consistent with structure; no unidentified signals >0.1%. | Conforms to reference spectrum. | Pass |
| ¹³C NMR | All expected carbon signals present; no significant unknown signals. | Conforms to reference spectrum. | Pass |
| HRMS (m/z) | Found: 172.0402 [M+H]⁺ | Calculated for C₆H₈NO₄: 172.0408 | Pass |
| Elemental Analysis | C: 49.01%; H: 4.12%; N: 8.07% | Theory: C: 49.12%; H: 4.12%; N: 8.18% (within ±0.4%)[12] | Pass |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Purpose: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[7] ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms in the molecule, confirming its identity and revealing the presence of structurally different impurities.
Experimental Protocol:
-
System: Bruker Avance 500 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
Data Interpretation: For this compound (C₆H₇NO₄), we expect to see:
-
¹H NMR: A singlet for the methyl ester protons (~3.9 ppm), a singlet for the methylene protons of the hydroxymethyl group (~4.7 ppm), a signal for the hydroxyl proton, and a signal for the isoxazole ring proton.
-
¹³C NMR: Signals for the methyl ester carbon, the methylene carbon, the two isoxazole ring carbons at the 3- and 5-positions, the ester carbonyl carbon, and the isoxazole C4 carbon.[13][14]
The absence of unexpected signals and the correct integration ratios in the ¹H NMR spectrum are strong indicators of high purity.
Mass Spectrometry (MS)
Principle and Purpose: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with HPLC (LC-MS), it confirms the molecular weight of the main peak and any impurity peaks separated by the chromatography. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.
Experimental Protocol (LC-MS):
-
System: Waters ACQUITY UPLC with a Xevo G2-XS QTof Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: The HPLC method described above is used. The mass spectrometer scans a range of m/z 50-500.
Data Interpretation: The primary goal is to confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z value (171.04 + 1.00 = 172.04). The fragmentation pattern can also provide structural information. For isoxazoles, common fragmentation includes cleavage of the N-O bond and loss of small molecules like CO or HCN.[15][16]
Elemental Analysis (EA)
Principle and Purpose: Elemental analysis determines the mass percentage of carbon, hydrogen, and nitrogen in a sample through combustion analysis.[9][17] This technique provides a fundamental check on the compound's empirical formula.
Experimental Protocol:
-
System: CHN combustion analyzer.
-
Procedure: A precisely weighed sample (~2 mg) is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. A match within ±0.4% is generally considered evidence of high purity.[12] This method is particularly valuable for ruling out the presence of inorganic impurities or residual solvents that would significantly alter the elemental composition.
Synthesizing the Data: A Holistic Purity Assessment
The power of this multi-technique approach lies in the convergence of evidence. The high percentage purity from HPLC is corroborated by the clean NMR spectra, the correct molecular weight from MS, and the on-target elemental composition from EA. Each result validates the others, creating a trustworthy and robust data package. According to regulatory guidelines, any impurity detected above the identification threshold (typically 0.10%) should be structurally characterized.[1][4][5] The combination of LC-MS and NMR is essential for this task.
By adopting this comprehensive validation strategy, researchers and drug developers can proceed with confidence, knowing that the purity of their foundational molecule, this compound, is rigorously and reliably established.
References
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Available at: [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]
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Elemental analysis. (n.d.). Wikipedia. Available at: [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Available at: [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. Available at: [Link]
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Impurities in new drug substance| ICH Q3A(R2). (2021). YouTube. Available at: [Link]
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An International Study Evaluating Elemental Analysis. (n.d.). PubMed Central. Available at: [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021). Royal Society of Chemistry. Available at: [Link]
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Mass spectral characteristics of some 3,5-disubstituted 4-isoxazolecarboxylic acids. (1990). Semantic Scholar. Available at: [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
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Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Available at: [Link]
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Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Available at: [Link]
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Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central. Available at: [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2022). Repozytorium UR. Available at: [Link]
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Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Available at: [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2023). alwsci. Available at: [Link]
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5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. (2000). PubMed. Available at: [Link]
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A Practical Guide to Analytical Method Validation. (n.d.). gmpua.com. Available at: [Link]
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Some good validation practices for analytical procedures. (n.d.). A3P. Available at: [Link]
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Supporting Information. (n.d.). ScienceOpen. Available at: [Link]
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VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. Available at: [Link]
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Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). PubMed Central. Available at: [Link]
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13 C and 1 H-NMR spectroscopic data ( 1 H 500 MH Z , 13 C 125 MH Z in Methanol-d 4 , δ in ppm) for compounds 3 and 4.. (n.d.). ResearchGate. Available at: [Link]
- ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. (n.d.). (Source not publicly available)
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Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). National Institutes of Health. Available at: [Link]
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Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2020). ResearchGate. Available at: [Link]
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Acetylation of methyl 5-amino-1H-[1][9][10]triazole-3-carboxylate. (n.d.). PubMed. Available at: [Link]
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A Spectroscopic Guide to Differentiating Oxazole and Isoxazole Derivatives
In the landscape of medicinal chemistry and drug development, oxazole and isoxazole scaffolds are privileged structures, forming the core of numerous pharmacologically active agents. Their isomeric nature, differing only in the relative positions of the oxygen and nitrogen atoms within the five-membered ring, presents a common yet critical analytical challenge. An unambiguous structural assignment is paramount, as even this subtle isomeric difference can profoundly impact biological activity, pharmacokinetic properties, and safety profiles. This guide provides a comprehensive spectroscopic comparison of oxazole and isoxazole derivatives, offering field-proven insights and experimental data to aid researchers in their confident differentiation.
The Structural Nuance: A Tale of Two Isomers
The core distinction between oxazole and isoxazole lies in the arrangement of the heteroatoms. In oxazole (a 1,3-azole), the oxygen and nitrogen atoms are separated by a carbon atom. In contrast, isoxazole (a 1,2-azole) features adjacent oxygen and nitrogen atoms. This fundamental difference in electron distribution and bond dipoles gives rise to distinct spectroscopic signatures.
Caption: General experimental workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (Optional but Recommended): For complex substituted derivatives, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish ¹H-¹³C correlations over one bond and multiple bonds, respectively. These experiments are invaluable for unambiguous assignment of all proton and carbon signals.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters: Set the electron energy to 70 eV. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-500 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare the relative abundances of the fragment ions to the expected patterns for oxazole and isoxazole derivatives. High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition of the molecular ion and key fragments.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an IR cell.
-
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the C=N, C=C, C-O, and C-H vibrations and compare them with the expected values for oxazole and isoxazole rings.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, hexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) if the concentration is known.
Conclusion
The differentiation of oxazole and isoxazole derivatives is a critical task in chemical research and development. While each spectroscopic technique provides valuable clues, a comprehensive analysis utilizing a combination of NMR, MS, IR, and UV-Vis spectroscopy offers the most robust and definitive structural elucidation. Among these, NMR spectroscopy, with its ability to probe the precise electronic environment of each atom in the molecule, stands out as the primary tool for unambiguous isomer assignment. By understanding the fundamental spectroscopic differences and applying rigorous experimental protocols, researchers can confidently navigate the subtleties of these important heterocyclic systems.
References
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- Hegelund, F., Larsen, R. W., & Nicolaisen, F. M. (2002). The infrared spectrum of isoxazole in the range 600–1400 cm− 1, including a high-resolution study of the v7 (A′) band at 1370.9 cm− 1 and the v16 (A ″) band at 764.9 cm− 1, together with ab initio studies of the full spectrum. Molecular Physics, 100(14), 2269-2283.
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- Hegelund, F., Larsen, R. W., & Palmer, M. H. (2007). The infrared spectrum of oxazole in the range 600–1400 cm− 1, including a high-resolution study of the v 10 (A′) band at 1065.7 cm− 1 and the v 17 (A ″) band at 876.9 cm− 1, together with ab initio studies of the full spectrum. Molecular Physics, 105(5-7), 765-779.
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JournalsPub. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]
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García-García, P., et al. (2018). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]
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Al-Jubury, A. I. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available at: [Link]-Al-Jubury/a6c6a49591e0a2d2e1b1d4416e91f6e2e2a0f6b4)
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Liu, Y., et al. (2021). UV-vis absorption and fluorescence data for 4-fluoroisoxazoles 3b and 3c, and non-fluorinated compound 2c a. ResearchGate. Available at: [Link]
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SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]
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A Comparative Guide to the Biological Activity of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate and Related Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Significance of Privileged Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear with remarkable frequency in the structures of biologically active compounds. These scaffolds possess the inherent ability to interact with multiple biological targets, offering a versatile template for drug design. Among the most prominent of these are the five-membered aromatic heterocycles containing nitrogen and oxygen atoms.[1][2] Their unique electronic properties, metabolic stability, and capacity for diverse intermolecular interactions make them foundational elements in the development of novel therapeutics.[1]
The isoxazole ring system, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[3][4] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides a comparative analysis of the biological potential of a specific isoxazole derivative, Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate , by contextualizing its structural features against those of other key heterocyclic compounds like pyrazoles and oxadiazoles. While direct experimental data for this specific molecule is emerging, its structure allows for informed hypotheses based on extensive structure-activity relationship (SAR) studies of related analogues.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison grounded in experimental evidence and established scientific principles.
Structural Analysis: Isoxazole vs. Pyrazole and Oxadiazole
The biological activity of a heterocyclic compound is intrinsically linked to the arrangement of its heteroatoms, which dictates its hydrogen bonding capacity, dipole moment, and overall geometry. The isoxazole scaffold is isomeric with other important heterocycles, primarily pyrazole and various oxadiazoles. Understanding their structural nuances is critical for appreciating their distinct pharmacological profiles.
Caption: Structural comparison of isoxazole, pyrazole, and oxadiazole rings.
-
Isoxazole (1,2-Oxazole): Contains adjacent oxygen (position 1) and nitrogen (position 2) atoms. The N-O bond is relatively weak, which can be a site for metabolic cleavage or serve as a unique electronic feature for receptor binding.[5]
-
Pyrazole (1,2-Diazole): Features two adjacent nitrogen atoms. The N-H group at position 1 acts as a hydrogen bond donor, a feature absent in the isoxazole ring, often leading to different binding interactions.[6][7]
-
Oxadiazoles: Contain one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole isomer, for instance, has the heteroatoms separated, which significantly alters the electronic distribution and steric profile compared to isoxazole.[8][9]
The target molecule, This compound , possesses key functional groups that suggest significant biological potential. The methyl ester at C3 could act as a prodrug, undergoing hydrolysis in vivo to a more polar carboxylic acid. The hydroxymethyl group at C5 provides a crucial hydrogen bond donor/acceptor site, potentially enhancing interaction with enzyme active sites or receptors.
Comparative Biological Activity
We will now compare the known biological activities of isoxazole derivatives with those of pyrazoles and oxadiazoles across three major therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Activity
Heterocyclic compounds are at the forefront of modern oncology research, acting through diverse mechanisms.[10][11]
Isoxazoles: Isoxazole derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of tubulin polymerization, disruption of heat shock protein 90 (HSP90), and induction of apoptosis.[11][12][13] The substitution pattern on the isoxazole core is critical; for example, aryl groups at the C3 and C5 positions are common in highly active compounds.[5][14]
Pyrazoles: Pyrazole-containing compounds are also prominent in cancer research.[6] They are known to act as inhibitors of crucial cell signaling enzymes like cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). The anti-inflammatory drug Celecoxib (a pyrazole) has also been investigated for its chemopreventive properties.
Oxadiazoles: The 1,3,4-oxadiazole scaffold is found in numerous compounds with antiproliferative activity.[8][15] Their mechanisms often involve the inhibition of enzymes like topoisomerase or telomerase.[16]
Comparative Data Summary:
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Source |
| Isoxazole | Isoxazole Chalcone Derivative (10a) | DU145 (Prostate) | 0.96 | Cytotoxic | [5][14] |
| Isoxazole | 3,5-disubstituted Isoxazole (4b) | U87 (Glioblastoma) | 42.8 | Apoptosis Induction | [5][14] |
| Pyrazole | 4-benzoyl-pyrazole derivative | Leukemia | Significant Activity | Not Specified | [6] |
| Oxadiazole | 1,2,5-Oxadiazole Derivative | HCT-116 (Colon) | Significant Activity | Antiproliferative | [16] |
Note: Data is for representative compounds within each class and not for direct structural analogues.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and inhibiting its mediators is a major therapeutic strategy.
Isoxazoles: The isoxazole ring is famously present in Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[3] Many other isoxazole derivatives have been shown to reduce inflammation in preclinical models, such as the carrageenan-induced paw edema test, by modulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4][17][18]
Pyrazoles: This class is arguably even more famous in the anti-inflammatory space, with Celecoxib being a blockbuster COX-2 inhibitor.[19] Numerous pyrazole derivatives show potent anti-inflammatory effects, often by interacting with the active site of COX enzymes through hydrogen bonding and π-π stacking.[19][20]
Oxadiazoles: Derivatives of 1,3,4-oxadiazole have also been reported to possess significant anti-inflammatory and analgesic properties, often rivaling the efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs) in animal models.[9][15]
Comparative Data Summary:
| Compound Class | Representative Compound | In Vivo Model | Activity/Inhibition (%) | Reference Drug | Source |
| Isoxazole | Indole-linked Isoxazole (146) | Carrageenan Paw Edema | 77.42% | - | [4] |
| Isoxazole | N-(4-(isoxazol-5-yl)phenyl)... | Carrageenan Paw Edema | 51% | Celecoxib | [17] |
| Pyrazole | 1,3,4-trisubstituted pyrazole (5a) | Carrageenan Paw Edema | ≥84.2% | Diclofenac (86.7%) | [19] |
| Oxadiazole | 1,3,4-oxadiazole derivative | - | More effective than NSAIDs | NSAIDs | [15] |
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent.
Isoxazoles: The isoxazole scaffold is a component of several synthetic antibacterial agents.[3][21][22] Specific substitutions can confer potent activity against both Gram-positive and Gram-negative bacteria.[3] For instance, the presence of electron-withdrawing groups like nitro and chloro, or electron-donating groups like methoxy, can enhance antibacterial efficacy.[3]
Pyrazoles: Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity.[6] They can act against bacteria and fungi, with some compounds showing efficacy comparable to standard drugs like ciprofloxacin.[6]
Oxadiazoles: These compounds are well-documented for their wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties.[8][23]
Comparative Data Summary:
| Compound Class | Representative Compound | Organism | MIC (µg/mL) | Standard Drug | Source |
| Isoxazole | Isoxazole-chalcone mixture (48) | M. tuberculosis H37Rv | 0.12 | Streptomycin (0.5) | [14] |
| Isoxazole | 4-(5'-(4-chlorophenyl)...isoxazole) | S. aureus | Not specified (High Activity) | Ciprofloxacin | |
| Pyrazole | Tri-substituted pyrazole | Various Bacteria | Measurable Activity | - | [6] |
| Oxadiazole | 1,2,4-oxadiazole derivative (2b) | M. tuberculosis H37Rv | 96% inhibition at 250 µg/mL | - | [23] |
Experimental Methodologies: Protocols for Biological Evaluation
To ensure scientific integrity, the evaluation of these compounds must follow robust, validated protocols. Below are representative step-by-step methodologies for assessing the key biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT into an insoluble purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Workflow for Heterocyclic Drug Candidate Evaluation
The journey from a synthesized compound to a potential drug candidate follows a logical and rigorous workflow, designed to validate its efficacy and safety.
Caption: General workflow for drug discovery using heterocyclic compounds.
Conclusion and Future Outlook
The isoxazole scaffold remains a highly valuable core in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities.[3][4] While specific experimental data on This compound is not yet widely published, a comparative analysis based on established SAR principles provides a strong rationale for its investigation. Its structural features—an ester for potential prodrug function and a hydroxymethyl group for key hydrogen bonding—are hallmarks of successful therapeutic agents.
When compared to its isomeric counterparts, pyrazole and oxadiazole, the isoxazole ring offers a distinct electronic and steric profile that can be exploited for targeted drug design. Pyrazoles have a proven track record, particularly as anti-inflammatory agents, while oxadiazoles show significant promise in oncology and infectious disease.[8][19] The strength of the isoxazole scaffold lies in its versatility and the nuanced control that substituent modifications afford over its biological profile.
Future research should focus on the synthesis and rigorous biological evaluation of this compound and its analogues. Head-to-head comparisons with structurally similar pyrazole and oxadiazole derivatives in standardized assays will be crucial to definitively delineate its therapeutic potential and uncover novel structure-activity relationships. Such studies will undoubtedly contribute to the rich and expanding field of heterocyclic medicinal chemistry.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]
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A Guide to the Structural Verification of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate via NMR Spectroscopy: A Comparative Approach
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The confirmation of a synthesized compound's identity relies on the meticulous comparison of its experimental spectral data with established literature values. This guide addresses the structural verification of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate. As a complete, published ¹H and ¹³C NMR dataset for this specific molecule is not readily available in surveyed academic literature and databases, this document provides a robust framework for researchers. We will establish a set of predicted NMR values based on closely related analogs, provide a detailed protocol for acquiring high-quality experimental data, and outline the cross-referencing methodology. This approach serves as a practical guide for researchers in synthetic chemistry and drug development to confidently verify their target molecule.
Introduction: The Imperative of Cross-Referencing in Synthesis
In the realm of chemical synthesis, the final product is never assumed to be correct without rigorous analytical confirmation. NMR spectroscopy provides a detailed fingerprint of a molecule's carbon-hydrogen framework. Cross-referencing experimental NMR data with literature precedents is a critical, self-validating step that confirms the successful synthesis of the target structure, identifies potential impurities, and ensures the reliability of downstream applications. For novel compounds or those with sparse literature, this process involves comparing data to structurally similar, well-characterized molecules to build a confident assignment.
The target of this guide, this compound, is a substituted isoxazole. The isoxazole ring is a key heterocycle in many biologically active compounds.[1] Accurate structural confirmation is therefore paramount.
Chemical Structure:
Caption: Structure of this compound.
Part 1: Establishing a Benchmark: Predicted NMR Data
Due to the absence of a complete published spectrum for the title compound, we have compiled a set of predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from data for structurally related compounds, including 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid[2] and various methyl 5-substituted-1,2-oxazole-3-carboxylates.[3] The use of analogous structures allows for a reasoned estimation of the electronic environment of each nucleus.[4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Assignment | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| CH (Ring, H4) | 6.7 - 6.9 | s | 102 - 105 |
| CH ₂OH | 4.8 - 5.0 | s (or d) | 55 - 58 |
| CH₂OH | Variable (broad s) | br s | - |
| COOCH ₃ | 3.9 - 4.1 | s | 52 - 54 |
| C =O (Ester) | - | - | 159 - 162 |
| C 3 (Ring) | - | - | 156 - 159 |
| C 5 (Ring) | - | - | 170 - 173 |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). Predicted values are for CDCl₃ or DMSO-d₆ as solvent. The multiplicity of the CH₂OH protons may appear as a doublet if coupling to the OH proton is resolved, or a singlet if not.
Part 2: Experimental Protocol for High-Resolution NMR Data Acquisition
This section provides a detailed, self-validating methodology for acquiring publication-quality ¹H and ¹³C NMR spectra. The causality behind key decisions is explained to ensure data integrity.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis from sample preparation to structural verification.
Methodology Details:
-
Sample Preparation:
-
Mass: Use approximately 5-10 mg of the purified, dry compound. Using a higher concentration improves the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.
-
Solvent Selection:
-
Chloroform-d (CDCl₃): A common choice for its excellent solubilizing power for many organic molecules. However, the acidic proton of the hydroxyl group (-OH) may exchange with trace amounts of water or self-associate, often resulting in a broad, variable signal.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A superior choice for observing exchangeable protons like -OH. DMSO is a hydrogen-bond acceptor, which slows down the exchange rate of the hydroxyl proton, typically resulting in a sharper, more defined signal (often a triplet if coupled to the adjacent CH₂ group).
-
-
Internal Standard: Use a solvent containing tetramethylsilane (TMS) as an internal reference (0.0 ppm). If not present, a small drop can be added. TMS is chemically inert and its sharp singlet signal does not overlap with most sample signals.
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR. Higher field strengths provide better signal dispersion and resolution of complex splitting patterns.
-
Locking and Shimming: The "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting the magnetic field homogeneity. Proper shimming is crucial for obtaining sharp, symmetrical peaks and is validated when the half-height line width of the TMS signal is below 0.5 Hz.
-
¹H Acquisition Parameters: A 30° pulse angle is used as a compromise between signal intensity and ensuring the experiment is quantitative. A relaxation delay of 1-2 seconds allows the nuclei to return to equilibrium between pulses, ensuring accurate integration.
-
¹³C Acquisition Parameters: ¹³C NMR requires significantly more scans due to the low natural abundance (1.1%) of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon, which increases the signal-to-noise ratio.
-
-
Data Processing:
-
Referencing: Calibrate the acquired spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integration: In the ¹H spectrum, the area under each peak is proportional to the number of protons it represents. Set the integral of a known peak (e.g., the 3H signal of the methyl ester) to its correct value and normalize all other integrals accordingly.
-
Part 3: Comparative Analysis and Data Interpretation
Once the experimental data is acquired and processed, the researcher can populate a comparison table to perform the cross-referencing.
Table 2: Template for Cross-Referencing Experimental NMR Data.
| Assignment | Predicted ¹H δ (ppm) | Experimental ¹H δ (ppm) | Multiplicity | Integration | Assignment Confirmation |
|---|---|---|---|---|---|
| H4 | 6.7 - 6.9 | s | 1H | ||
| CH₂OH | 4.8 - 5.0 | s or d | 2H | ||
| OH | Variable | br s or t | 1H | ||
| OCH₃ | 3.9 - 4.1 | s | 3H | ||
| Assignment | Predicted ¹³C δ (ppm) | Experimental ¹³C δ (ppm) | |||
| C4 | 102 - 105 | ||||
| CH₂OH | 55 - 58 | ||||
| OCH₃ | 52 - 54 | ||||
| C=O | 159 - 162 | ||||
| C3 | 156 - 159 |
| C5 | 170 - 173 | | | | |
Interpreting the Spectra:
-
¹H NMR Spectrum:
-
Isoxazole Proton (H4): Expect a singlet in the aromatic region (δ ~6.8 ppm). Its downfield shift is due to the electronegativity of the adjacent ring oxygen and nitrogen atoms.
-
Hydroxymethyl Protons (CH₂OH): Expect a singlet around δ 4.9 ppm. In a very dry solvent or with DMSO-d₆, this peak may be split into a doublet by the -OH proton.
-
Hydroxyl Proton (OH): This signal is highly dependent on the solvent, concentration, and temperature. In CDCl₃, it will likely be a broad singlet. In DMSO-d₆, it should be a sharper triplet due to coupling with the adjacent CH₂ group. A D₂O shake experiment can confirm this assignment; the -OH peak will disappear as the proton exchanges with deuterium.
-
Methyl Ester Protons (OCH₃): Expect a sharp singlet around δ 4.0 ppm, characteristic of methyl esters.
-
-
¹³C NMR Spectrum:
-
Ring Carbons (C3, C4, C5): Expect three distinct signals. C5 will be the most downfield due to its attachment to both the ring oxygen and the hydroxymethyl group. C3 is also significantly downfield, while C4 (the only carbon bearing a proton) will be the most upfield of the ring carbons.
-
Ester Carbonyl (C=O): This quaternary carbon will appear far downfield (δ ~160 ppm), typical for ester carbonyls.
-
Aliphatic Carbons (CH₂OH, OCH₃): These will appear in the upfield region (δ ~50-60 ppm).
-
Potential Discrepancies and Troubleshooting:
-
Minor Shift Deviations: Small differences (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) between experimental and predicted values are normal and can be attributed to solvent effects or concentration differences.
-
Unexpected Peaks: The presence of extra peaks indicates impurities. Common impurities include residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials.
-
Absence of OH Peak: In CDCl₃, the OH peak can sometimes be very broad and lost in the baseline. Using DMSO-d₆ or performing a D₂O exchange can help clarify its presence.
Conclusion
While direct literature data for this compound is scarce, a robust structural verification is achievable through a systematic process. By establishing predicted values from sound chemical principles and analogous structures, acquiring high-quality experimental data using a validated protocol, and performing a detailed comparative analysis, researchers can achieve a high degree of confidence in their synthetic product. This guide provides the framework and technical insights necessary to navigate this essential analytical challenge, upholding the principles of scientific rigor and data integrity.
References
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PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate. National Center for Biotechnology Information. [Link]
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Patel, R., et al. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (Supporting Information). [Link]
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Boykin, D. W., et al. (2001). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diaryl-isoxazolines. Molecules, 6(9), 757-762. [Link]
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Jadhav, S., et al. (2022). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. University of Rzeszow Repository. [Link]
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ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Schofield, M. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. [Link]
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Krasavin, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 58-67. [Link]
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Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
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PubChem. Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
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ATB (Automated Topology Builder). 5-(Hydroxymethyl)-1,2-oxazole-3-carboxylicacid. [Link]
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A Comparative Guide to the Synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate: An Analysis of Byproduct Formation
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, isoxazole derivatives are recognized as critical pharmacophores due to their diverse biological activities. Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate, in particular, serves as a valuable building block for more complex molecules. However, its synthesis is not without challenges, primarily concerning the formation of undesired byproducts that can complicate purification and reduce overall yield.
This technical guide provides an in-depth analysis of the common synthetic routes to this compound, with a specific focus on the identification and comparison of byproducts. By understanding the mechanistic origins of these impurities, researchers can make more informed decisions in optimizing their synthetic strategies.
The Dominant Strategy: 1,3-Dipolar Cycloaddition
The most prevalent and versatile method for the synthesis of the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In the context of our target molecule, this involves the reaction of a propiolate ester with a nitrile oxide generated in situ from a suitable precursor.
Reaction Pathway & Potential Byproducts
The primary synthetic route involves the reaction of methyl propiolate with formaldoxime, which is oxidized in situ to generate the unstable fulminic acid (the simplest nitrile oxide).
Caption: Primary synthetic pathway and potential byproduct formation.
A significant challenge in this synthesis is the inherent instability of fulminic acid, which can rapidly dimerize to form furoxan (1,2,5-oxadiazole-2-oxide), a common byproduct in nitrile oxide cycloadditions. The rate of this dimerization is highly dependent on the concentration of the nitrile oxide; therefore, slow, in-situ generation is crucial for maximizing the yield of the desired isoxazole.
Another critical aspect is regioselectivity . The cycloaddition of an unsymmetrical alkyne like methyl propiolate with fulminic acid can theoretically lead to two regioisomers: the desired 3,5-disubstituted product and the 3,4-disubstituted isomer, Methyl 4-(hydroxymethyl)-1,2-oxazole-3-carboxylate. The formation of the 3,5-isomer is generally favored electronically and sterically, but the reaction conditions can influence the isomeric ratio.
Furthermore, the presence of base, often used for the in-situ generation of the nitrile oxide from a hydroximoyl chloride precursor, can lead to Michael addition to the electron-deficient methyl propiolate, forming another set of impurities.
Comparative Analysis of Reaction Conditions
| Parameter | Condition A: In-situ generation from Formaldoxime | Condition B: Alternative Precursor (e.g., Chloro-oxime) | Rationale & Impact on Byproducts |
| Nitrile Oxide Precursor | Formaldoxime | Chloro-oxime | Formaldoxime requires in-situ oxidation, which can introduce other side reactions. Chloro-oximes can be pre-formed and generate the nitrile oxide with a base, offering more control but potentially leading to Michael adducts. |
| Oxidant/Base | e.g., Sodium hypochlorite | e.g., Triethylamine | The choice of oxidant in Condition A is critical to avoid degradation of starting materials. In Condition B, a non-nucleophilic base is preferred to minimize Michael addition to methyl propiolate. |
| Temperature | Typically 0°C to room temperature | Can vary, but lower temperatures generally favor selectivity. | Higher temperatures can increase the rate of furoxan formation and potentially decrease regioselectivity. |
| Solvent | Biphasic systems (e.g., DCM/water) or polar aprotic solvents | Aprotic solvents (e.g., THF, Et2O) | Solvent choice affects the solubility of reagents and can influence the reaction kinetics and byproduct profile. |
Alternative Synthetic Strategy: Cyclocondensation of a β-Ketoester Derivative
An alternative approach to the isoxazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For the synthesis of our target molecule, a plausible precursor would be a derivative of methyl 4-hydroxy-2-oxobut-3-enoate.
Caption: Alternative cyclocondensation pathway and its potential byproducts.
This method offers the advantage of avoiding the use of unstable nitrile oxides, thereby eliminating the possibility of furoxan formation. However, the primary challenge with this approach is again regioselectivity . The reaction of an unsymmetrical β-dicarbonyl equivalent with hydroxylamine can lead to the formation of two isomeric isoxazoles. In this case, the undesired regioisomer would be Methyl 3-(hydroxymethyl)-1,2-oxazole-5-carboxylate. The regiochemical outcome is highly dependent on the specific substrate and the pH of the reaction medium. Incomplete cyclization, resulting in a stable oxime intermediate, is another potential byproduct.
Experimental Protocols
Protocol 1: 1,3-Dipolar Cycloaddition (Illustrative)
-
Preparation of Formaldoxime Solution: To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in water at 0°C, an aqueous solution of formaldehyde (1.0 eq) is added dropwise, followed by the slow addition of a solution of sodium carbonate (0.5 eq) in water. The resulting solution is used immediately in the next step.
-
Cycloaddition: The freshly prepared formaldoxime solution is added slowly and concurrently with an aqueous solution of sodium hypochlorite (1.1 eq) to a vigorously stirred solution of methyl propiolate (1.2 eq) in a suitable organic solvent (e.g., dichloromethane) at 0°C.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for 12-24 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Rationale: The slow, concurrent addition of the formaldoxime and oxidant solutions helps to maintain a low concentration of the in-situ generated fulminic acid, thus minimizing the formation of the furoxan dimer. The use of an excess of methyl propiolate helps to trap the nitrile oxide as it is formed.
Protocol 2: Analysis of Byproducts by GC-MS
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a 0.22 µm syringe filter.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: The resulting chromatogram is analyzed to identify the peaks corresponding to the desired product and potential byproducts based on their retention times and mass spectra. Comparison with known standards or fragmentation patterns is used for confirmation.
Data Presentation: Comparison of Synthetic Routes
| Feature | 1,3-Dipolar Cycloaddition | Cyclocondensation of β-Ketoester |
| Primary Byproducts | Furoxan (nitrile oxide dimer), Regioisomer (3,4-disubstituted) | Regioisomer (3,5-disubstituted with alternative connectivity), Incomplete cyclization products |
| Control over Byproducts | Slow in-situ generation of nitrile oxide, control of temperature. | Precise control of pH and reaction conditions. |
| Typical Yields | Moderate to good (highly dependent on conditions) | Variable, can be high if regioselectivity is controlled. |
| Advantages | High convergence, well-established methodology. | Avoids unstable intermediates, potentially greener. |
| Disadvantages | Formation of difficult-to-remove furoxan, potential for low regioselectivity. | Regioselectivity can be a major issue, precursor synthesis may be multi-step. |
Conclusion
The synthesis of this compound is most commonly achieved via a 1,3-dipolar cycloaddition reaction. The primary challenges associated with this route are the formation of furoxan dimers and the potential for poor regioselectivity. Careful control of reaction conditions, particularly the slow, in-situ generation of the nitrile oxide, is paramount to minimizing these byproducts.
The alternative cyclocondensation route offers a viable alternative that circumvents the issue of furoxan formation. However, regioselectivity remains a significant hurdle that must be addressed through careful optimization of reaction parameters.
For researchers and drug development professionals, a thorough understanding of these competing reaction pathways and the resulting byproduct profiles is essential for the development of robust, scalable, and efficient syntheses of this important isoxazole building block. Analytical techniques such as GC-MS and NMR are indispensable tools for the characterization of both the desired product and any impurities, enabling the rational optimization of the synthetic process.
References
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Head-to-head comparison of different catalysts for isoxazole synthesis
An In-Depth Guide to Catalytic Systems for Isoxazole Synthesis: A Head-to-Head Comparison
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after target in drug development. Consequently, the development of efficient and selective catalytic methods for isoxazole synthesis is of paramount importance.[2][5]
This guide provides a head-to-head comparison of the most prominent catalytic systems employed in modern isoxazole synthesis. We move beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings of each catalyst class, explaining the causality behind experimental choices and providing field-proven data to support our analysis.
The Landscape of Catalytic Isoxazole Synthesis
The most common strategy for forming the isoxazole core is the [3+2] cycloaddition reaction between an alkyne (the "2" component) and a nitrile oxide (the "3" component).[1][5][6] However, the instability of nitrile oxides, which are typically generated in situ, necessitates carefully controlled conditions.[7] Catalysis plays a crucial role in managing reactivity, controlling regioselectivity, and expanding the substrate scope. Other significant catalytic strategies include intramolecular cyclizations, C-H activation/annulation cascades, and cycloisomerizations. This guide will focus on four major classes of metal catalysts—Copper, Gold, Palladium, and Rhodium—that have revolutionized the field, along with a brief discussion on emerging areas like organocatalysis and heterogeneous catalysis.
Copper Catalysis: The Workhorse of [3+2] Cycloaddition
Copper catalysis is arguably the most widely used and versatile method for isoxazole synthesis, particularly for the regioselective "fusion" of terminal alkynes and in situ generated nitrile oxides.[8][9] This approach is a cornerstone of "click chemistry," valued for its reliability, mild conditions, and broad functional group tolerance.[8]
Mechanistic Rationale
The key to copper's efficacy lies in its ability to form a copper(I) acetylide intermediate.[8] This species then undergoes a stepwise addition with the nitrile oxide, a process that ensures high regioselectivity, typically affording the 3,5-disubstituted isoxazole isomer.[6][8] This contrasts with uncatalyzed thermal cycloadditions, which often yield a mixture of regioisomers. Beyond cycloadditions, copper catalysts like CuCl can also effectively mediate the intramolecular cyclization of propargyl oximes, a process that may involve copper-catalyzed isomerization of oxime isomers to facilitate the ring-closing step.[10][11]
Experimental Workflow: Copper-Catalyzed [3+2] Cycloaddition
The following diagram illustrates a typical workflow for a one-pot, copper-catalyzed synthesis of 3,5-disubstituted isoxazoles.
Caption: Workflow for Copper(I)-Catalyzed One-Pot Isoxazole Synthesis.
Representative Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from a highly cited, experimentally convenient procedure.[8]
-
Reaction Setup: To a stirred solution of an aldoxime (1.0 mmol) and a terminal alkyne (1.0 mmol) in a 1:1 mixture of water and t-butanol (10 mL), add copper turnings (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).
-
Nitrile Oxide Generation: Add chloramine-T trihydrate (1.05 mmol) portion-wise over 10 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.
Gold Catalysis: Activating Alkynes for Cyclization
Gold catalysts, particularly cationic gold(I) and gold(III) salts, have emerged as powerful tools for isoxazole synthesis, primarily through the activation of carbon-carbon triple bonds towards nucleophilic attack.[6][12] This carbophilicity allows for unique transformations not readily accessible with other metals.
Mechanistic Rationale
Gold catalysts excel in two main strategies:
-
Cycloisomerization of α,β-Acetylenic Oximes: AuCl₃ can catalyze the 5-endo-dig cyclization of acetylenic oximes.[12] The mechanism involves π-activation of the alkyne by the gold catalyst, which facilitates the intramolecular attack of the oxime nitrogen, followed by protodeauration to yield the isoxazole ring.[12]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): Cationic gold(I) catalysts can activate a tethered alkyne, which then undergoes an intramolecular SEAr reaction at the 5-position of an electron-rich isoxazole precursor to form fused heterocyclic systems.[13][14]
Catalytic Cycle: Gold(III)-Catalyzed Cycloisomerization
Caption: Mechanism of AuCl₃-Catalyzed Cycloisomerization of Acetylenic Oximes.[12]
Representative Protocol: AuCl₃-Catalyzed Synthesis of Substituted Isoxazoles
This protocol is based on the work of Perumal and coworkers.[6][12]
-
Reaction Setup: To a solution of the α,β-acetylenic oxime (1.0 mmol) in acetonitrile (5 mL), add gold(III) chloride (AuCl₃, 0.03 mmol, 3 mol%).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 30-60 minutes).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure isoxazole product.
Palladium & Rhodium Catalysis: Advanced C-H Activation and Annulation Strategies
Palladium and rhodium catalysts enable sophisticated synthetic routes to isoxazoles and their fused analogues, often involving C-H activation, which provides novel bond disconnections and enhances atom economy.[15][16][17]
Mechanistic Rationale
-
Palladium: Pd(II) catalysts can facilitate a [4+1] annulation pathway for synthesizing benzo[d]isoxazoles.[15][16][17][18] The reaction proceeds via directed C-H activation of a precursor like an N-phenoxyacetamide, formation of a palladacycle, reaction with an aldehyde (the "1" atom source), and subsequent reductive elimination to form the heterocyclic ring.[18]
-
Rhodium: Rh(II) catalysts are known to react with N-sulfonyl-1,2,3-triazoles to generate reactive Rh(II)-azavinylcarbene intermediates.[19] These intermediates can then undergo a formal [3+2] cycloaddition with isoxazoles, leading to the synthesis of complex polysubstituted 3-aminopyrroles, where the isoxazole itself acts as a reactant. Rhodium catalysts can also be employed in the synthesis of oxazoles (isomers of isoxazoles) via annulation of triazoles and aldehydes.[19][20][21]
Representative Protocol: Palladium-Catalyzed Benzo[d]isoxazole Synthesis
This protocol is conceptualized from reports on C-H activation/[4+1] annulation.[15][17]
-
Reaction Setup: In a sealed tube, combine N-phenoxyacetamide (0.5 mmol), an aldehyde (1.0 mmol), Pd(OAc)₂ (10 mol%), an oxidant such as K₂S₂O₈ (2.0 equiv.), and a suitable solvent like 1,2-dichloroethane (DCE).
-
Reaction Conditions: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
Reaction Monitoring: After cooling to room temperature, monitor the reaction completion by LC-MS.
-
Workup: Filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired benzo[d]isoxazole.
Emerging Catalytic Frontiers
While metal-catalyzed reactions dominate the field, other strategies are gaining traction.
-
Organocatalysis: Chiral phosphoric acids have been used to catalyze the atroposelective arylation of 5-aminoisoxazoles, demonstrating the potential for metal-free, enantioselective transformations.[22][23]
-
Heterogeneous Catalysis: The use of solid, reusable catalysts like ZSM-5 zeolites or magnetic sulfonated polysaccharides offers significant advantages in terms of sustainability, ease of product separation, and catalyst recycling.[4][24] For instance, ZSM-5 has been successfully employed in the solvent-free, one-pot synthesis of isoxazole derivatives.[4]
Head-to-Head Catalyst Performance Comparison
| Catalyst Class | Typical Reaction | Substrate Scope | Key Advantages | Common Limitations | Representative Catalyst | Yield Range |
| Copper | [3+2] Cycloaddition | Broad; tolerates many functional groups.[8][10] | High regioselectivity, mild conditions, operational simplicity ("click" reaction), cost-effective.[8][9] | Primarily for terminal alkynes; can require stoichiometric oxidants for in situ nitrile oxide generation. | Cu(I) salts, Cu/CuSO₄ | Good to Excellent (60-95%)[8][25] |
| Gold | Cycloisomerization, Intramolecular SEAr | Good for acetylenic oximes and electron-rich precursors.[12][13] | High efficiency for specific cyclizations, activates alkynes under mild conditions.[12][14] | Higher cost, sensitivity to impurities, narrower substrate scope compared to copper. | AuCl₃, JohnphosAuCl/AgSbF₆ | Good to Excellent (50-95%)[12][26] |
| Palladium | C-H Activation / [4+1] Annulation | Specific to precursors with directing groups (e.g., N-phenoxyacetamides).[15][17] | High atom economy, novel bond formations, access to fused systems.[16][18] | Requires directing groups, higher temperatures, often needs stoichiometric oxidants. | Pd(OAc)₂ | Moderate to Good (40-80%)[17] |
| Rhodium | [3+2] Cycloaddition with Triazoles | Specific for N-sulfonyl-1,2,3-triazoles. | Access to highly complex nitrogen heterocycles (e.g., aminopyrroles). | Very specific substrate requirements, expensive catalyst. | Rh₂(OAc)₄ | Good to Excellent[19] |
| Heterogeneous | Three-component condensation | Good for aldehydes, β-ketoesters.[4][24] | Catalyst reusability, simplified workup, environmentally friendly ("green").[4][27] | Can have lower activity than homogeneous counterparts, potential for leaching. | ZSM-5, Fe₃O₄@CS-SO₃H | Good to Excellent (85-96%)[4] |
Conclusion and Future Outlook
The choice of catalyst for isoxazole synthesis is dictated by the desired substitution pattern, the complexity of the target molecule, and considerations of cost and sustainability.
-
For routine synthesis of 3,5-disubstituted isoxazoles from simple building blocks, Copper catalysis remains the undisputed method of choice due to its robustness, reliability, and cost-effectiveness.
-
For intramolecular cyclizations of specialized acetylenic precursors, Gold catalysis offers unparalleled efficiency and mild conditions.
-
For the construction of complex, fused ring systems like benzo[d]isoxazoles via C-H activation, Palladium provides a powerful, albeit more specialized, synthetic route.
-
For transformations where the isoxazole ring itself is a reactant in complex cascades, Rhodium catalysis opens up unique synthetic possibilities.
The future of isoxazole synthesis will likely see a continued expansion of sustainable methodologies. The development of more active and stable heterogeneous catalysts and the discovery of new organocatalytic pathways will reduce reliance on expensive and potentially toxic heavy metals, aligning the field with the principles of green chemistry.[5][28] Furthermore, the application of photoredox and electrochemical methods promises to unlock new reactivity patterns for even more efficient and selective isoxazole constructions.[9]
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Padwa, A., et al. (2000). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry, 65(17), 5200-5208. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the causality behind each recommendation, ensuring a culture of safety and regulatory compliance within the laboratory.
Hazard Identification and Risk Assessment
Understanding the potential hazards of a compound is the foundation of its safe management. Based on data from similar isoxazole carboxylates, we can infer a likely hazard profile for this compound.[1][3][4]
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Class | GHS Hazard Code | Description | Source Analogue(s) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [3][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][5] |
| Combustibility | - | Classified as a combustible solid |[3] |
Primary Risks:
-
Dermal and Ocular Contact: The primary risk during handling is irritation upon contact with skin or eyes.
-
Inhalation: As a solid powder, inhalation of dust can lead to respiratory tract irritation.[3]
-
Incompatibility: While not highly reactive, isoxazole derivatives and esters should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent unforeseen reactions.
Immediate Safety & Handling Precautions
Proactive safety measures are non-negotiable. Adherence to the following protocols minimizes exposure and mitigates risk during handling and preparation for disposal.
-
Engineering Controls: All handling of solid this compound and the preparation of its waste should be conducted within a certified chemical fume hood.[2][6] This protects the user from inhaling dust or aerosols.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.[6][7]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves. Inspect them for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A buttoned lab coat must be worn to protect from skin contact.[6]
-
-
Safe Handling Practices:
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process designed to protect personnel and the environment. Do not dispose of this chemical down the sanitary sewer or in the regular trash.[6][11][12]
Step 1: Waste Characterization
The first step is to correctly identify the waste stream. This compound is a non-halogenated organic solid . This classification is critical for proper segregation.
Step 2: Waste Segregation
Never mix incompatible waste streams.[11][12] Doing so can cause dangerous reactions and complicates the disposal process. The logical workflow below illustrates the decision-making process for segregating common laboratory waste.
Caption: Waste segregation decision workflow.
Step 3: Container Selection and Labeling
-
Container: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene or glass container is suitable), and has a tightly sealing lid.[13][14] The original product container is often a good choice for its waste.[14]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution.[15] The label must be filled out completely and legibly, including:
Step 4: Accumulation and Storage
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][15][16]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[15][16]
-
Keep the waste container closed at all times except when adding waste.[12][13] Do not leave a funnel in the container.[13]
-
Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.[12]
-
Inspect the SAA weekly for leaks, proper labeling, and container integrity.[13][15]
Step 5: Arranging for Final Disposal
Once the waste container is 90% full, arrange for its collection by your institution's EHS department.[13] This is typically done by submitting an online waste pickup request.[11][17] Do not allow hazardous waste to accumulate in the lab for extended periods.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial.
-
For a Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).
-
Cover the spill with an absorbent material like vermiculite or cat litter.[18]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Document the incident and inform your supervisor.[19]
-
-
For a Large Spill (unmanageable or outside a fume hood):
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.[14]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2][11]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste.[2][14] Collect it in a properly labeled "Non-Halogenated Organic Waste" container.
-
Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[2]
-
Final Disposal: Dispose of the triple-rinsed container in the appropriate receptacle for glass or plastic waste, as directed by your EHS office.[11]
References
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Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
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GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Personal protective equipment for handling Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Comprehensive Safety Guide: Handling Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
As a Senior Application Scientist, my priority is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides an in-depth, procedural framework for the safe handling of this compound. The protocols herein are designed to be a self-validating system, explaining not just the "what," but the critical "why" behind each recommendation, ensuring you can operate with confidence and precision.
Hazard Identification and Core Risk Assessment
This compound is a heterocyclic compound whose hazard profile necessitates careful handling. While a specific Safety Data Sheet (SDS) for this exact methyl ester may not be universally available, its parent compound, 5-(Hydroxymethyl)isoxazole-3-carboxylic acid, provides a strong predictive baseline for its toxicological properties.[1] The primary risks are associated with irritation and acute toxicity if improperly handled.
GHS Hazard Classification (Based on Analog Data)
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Expert Analysis: The presence of the oxazole ring and carboxylate ester functional group suggests that the compound can act as an irritant to mucosal surfaces. The "harmful if swallowed" classification underscores the importance of preventing any ingestion, which is primarily achieved through stringent hygiene practices and the use of appropriate engineering controls.[1][2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your last and most critical line of defense against exposure. It is not merely a checklist but a system designed to isolate you from the specific hazards identified above. The employer is legally required to provide and pay for all necessary PPE.[3]
| Body Part | Required PPE | Material & Specification | Rationale for Selection |
| Hands | Double-Glove System | Inner: NitrileOuter: Nitrile or Neoprene | Nitrile provides excellent resistance to a wide range of solvents and esters and protects against incidental contact.[3][4] Double-gloving is a best practice when handling acutely toxic or irritating solids to prevent exposure in case the outer glove is compromised. |
| Body | Flame-Resistant (FR) Lab Coat | Tightly woven cotton or specialized FR fabric. Must be buttoned/snapped completely. | Protects skin and personal clothing from dust, splashes, and spills.[5] The use of a fully fastened lab coat is a fundamental component of laboratory safety. |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles: ANSI Z87.1 certified, with indirect venting.Face Shield: Worn over goggles. | This compound causes serious eye irritation.[1] Goggles provide a seal against dust and splashes.[6] A face shield is mandatory when handling larger quantities (>1g) or when a splash risk is present during dissolution to protect the entire face.[3] |
| Respiratory | Certified Chemical Fume Hood | N/A (Engineering Control) | Primary Control: All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[7] A respirator is generally not required if a fume hood is used correctly. |
Operational Workflow: From Vial to Reaction
A systematic workflow minimizes risk. This protocol breaks down the handling process into discrete, controllable steps.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before starting, ensure the chemical fume hood has been certified within the last year.
-
Prepare Work Surface: Line the work area inside the hood with absorbent, disposable bench paper.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and reagents. Have a dedicated, sealed waste container ready within the hood.[8]
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is critical to avoid cross-contamination.[3]
Caption: PPE Donning Sequence Diagram.
Step 3: Handling the Compound
-
Weighing: Tare a suitable container (e.g., glass vial) on a balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.[1]
-
Transfer & Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation. Cap and mix gently.
-
Reaction Setup: Securely clamp the reaction vessel within the fume hood.
Step 4: Decontamination and Doffing
-
Clean Workspace: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Dispose of gloves immediately. Lab coats should be laundered professionally, not taken home.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][6]
Storage and Waste Disposal Plan
Storage Protocol
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][9]
-
Location: Keep the container in a designated, locked cabinet or area accessible only to authorized personnel.[1]
Waste Disposal
-
Classification: This material and its containers must be treated as hazardous waste.
-
Procedure: All solid waste (contaminated gloves, wipes, bench paper) and unused material must be collected in a clearly labeled, sealed hazardous waste container.[2] Consult your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures.[1] Under no circumstances should this material be disposed of down the drain. [10]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Exposure First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][10] |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2] |
Chemical Spill Response Workflow
Caption: Small Chemical Spill Response Workflow.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]
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General Synthetic Procedures. MDPI. [Link]
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Personal Protective Equipment (PPE) Guidance. University of Tennessee Knoxville. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
